molecular formula C9H18Br2 B587049 1,9-DIBROMONONANE-D18 CAS No. 150017-89-3

1,9-DIBROMONONANE-D18

Cat. No.: B587049
CAS No.: 150017-89-3
M. Wt: 304.161
InChI Key: WGAXVZXBFBHLMC-ZOJCSGEHSA-N
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Description

1,9-DIBROMONONANE-D18, also known as 1,9-DIBROMONONANE-D18, is a useful research compound. Its molecular formula is C9H18Br2 and its molecular weight is 304.161. The purity is usually 95%.
BenchChem offers high-quality 1,9-DIBROMONONANE-D18 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,9-DIBROMONONANE-D18 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

150017-89-3

Molecular Formula

C9H18Br2

Molecular Weight

304.161

IUPAC Name

1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane

InChI

InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

WGAXVZXBFBHLMC-ZOJCSGEHSA-N

SMILES

C(CCCCBr)CCCCBr

Synonyms

1,9-DIBROMONONANE-D18

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 1,9-Dibromononane-d18: Properties, Synthesis, and Application as a Mass Spectrometry Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1,9-Dibromononane-d18 (CAS 150017-89-3), a deuterated long-chain alkyl halide. Designed for the practicing scientist, this document moves beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the principles of its analytical characterization.

Core Molecular Profile and Physicochemical Properties

1,9-Dibromononane-d18 is the isotopically labeled analog of 1,9-Dibromononane, where all 18 hydrogen atoms have been replaced with deuterium. This substitution is the defining feature of the molecule, rendering it an invaluable tool for quantitative analytical chemistry, particularly in mass spectrometry-based assays. While its chemical reactivity is nearly identical to its non-labeled counterpart, its significant mass difference is the cornerstone of its utility.

The physical properties of the deuterated compound are closely aligned with the unlabeled analog, 1,9-Dibromononane (CAS 4549-33-1). It is a colorless to pale yellow liquid at room temperature, soluble in common organic solvents but possessing limited solubility in water due to its hydrophobic nine-carbon alkyl chain.[1] The terminal bromine atoms are reactive sites, making the molecule amenable to nucleophilic substitution reactions for further chemical synthesis.[1]

Table 1: Comparative Physicochemical Properties

Property1,9-Dibromononane-d181,9-Dibromononane (Unlabeled)Data Source(s)
CAS Number 150017-89-34549-33-1[2]
Molecular Formula C₉D₁₈Br₂C₉H₁₈Br₂[2]
Molecular Weight 304.16 g/mol ~286.05 g/mol [2]
Isotopic Enrichment ≥98 atom % DNot Applicable[2]
Appearance Colorless to Light Yellow LiquidColorless to Light Yellow Liquid[3][4]
Boiling Point Not specified, expected ~285-288 °C285-288 °C (lit.)[3][5][6]
Density Not specified, expected ~1.407 g/mL1.407 g/mL at 25 °C (lit.)[5][6][7]
Refractive Index Not specified, expected ~1.496n20/D 1.496 (lit.)[3][6]
Storage Store at room temperatureSealed in dry, Room Temperature[2][5]

Rationale and Protocol for Chemical Synthesis

The synthesis of 1,9-Dibromononane-d18 is not commonly detailed in literature, as it is a specialty chemical. However, a robust and logical synthetic pathway can be designed based on established organic chemistry principles, starting from a commercially available dicarboxylic acid. The key is to introduce the deuterium atoms early and preserve them through subsequent reactions.

Synthetic Strategy: The Logic of the Pathway

The most efficient strategy involves the complete deuteration of the hydrocarbon backbone at the diol stage, followed by bromination. This approach leverages the availability of powerful deuterated reducing agents.

  • Starting Material Selection : Azelaic acid (Nonane-1,9-dioic acid) is an ideal and readily available starting material. It possesses the required nine-carbon backbone.

  • Deuterium Incorporation : The critical step is the reduction of the two carboxylic acid groups to alcohols. Using a strong deuterated reducing agent, such as Lithium aluminum deuteride (LiAlD₄), ensures the incorporation of deuterium at the C1 and C9 positions. While this directly deuterates C1 and C9, full backbone deuteration is typically achieved starting from a pre-deuterated precursor or through H/D exchange catalysis, though reduction of the di-acid is a common route for terminal labeling. For the commercially available per-deuterated standard, the synthesis would begin with a fully deuterated C9 precursor.

  • Conversion to Dibromide : The resulting 1,9-nonanediol-d18 is then converted to the target dibromide. A well-established method for this transformation is the Appel reaction or a variation using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), or the photocatalytic method described for the unlabeled analog.[8] This method is effective for converting primary alcohols to alkyl bromides under mild conditions, preventing unwanted side reactions or isotopic scrambling.

Experimental Protocol: A Plausible Synthesis

The following protocol describes the conversion of 1,9-nonanediol to 1,9-dibromononane. For the synthesis of the deuterated target, one would begin with the corresponding 1,9-nonanediol-d18.

Step 1: Synthesis of 1,9-Dibromononane from 1,9-Nonanediol [8]

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add 1,9-nonanediol (1.0 eq.), carbon tetrabromide (2.0 eq.), and sodium bromide (2.0 eq.).

  • Add a catalytic amount of a suitable copper catalyst (e.g., 0.01 eq.).[8]

  • Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Stir the reaction mixture under a purple LED light (e.g., 394 nm) at room temperature for 24 hours.[8]

  • Upon completion, transfer the mixture to a separatory funnel and partition with diethyl ether and water.

  • Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (eluting with 100% hexane) to yield 1,9-dibromononane.

Application as a Self-Validating Internal Standard in Mass Spectrometry

The primary and most critical application of 1,9-Dibromononane-d18 is as an internal standard (IS) for quantitative analysis using mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC).

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Deuterated standards are the gold standard for IDMS.[9] The underlying principle is that a known quantity of the isotopically labeled standard is added to a sample at the earliest stage of analysis.[10] Because the deuterated standard is chemically almost identical to the analyte of interest, it experiences the same physical and chemical variations throughout the entire analytical workflow—including extraction, derivatization, and ionization.[9][11]

Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any variation in instrument response (e.g., ion suppression in the MS source) will affect both the analyte and the standard equally.[11] By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard, one can accurately calculate the concentration of the analyte, as this ratio remains constant regardless of sample loss or signal fluctuations.[12] This internal correction system is inherently self-validating, providing high accuracy and precision.[9][10]

Caption: Workflow for using 1,9-Dibromononane-d18 as an internal standard.

Why 1,9-Dibromononane-d18 is an Effective Standard

While 1,9-Dibromononane-d18 may not be an analog for a specific drug molecule, its utility lies in serving as a standard for other non-polar, long-chain compounds or as a procedural standard to monitor the efficiency of derivatization reactions involving its terminal bromine atoms. It is particularly useful when a deuterated version of the specific analyte is not available. Its properties make it a robust choice:

  • High Isotopic Purity (≥98%) : Minimizes signal interference from unlabeled material.[9]

  • Significant Mass Shift (+18 Da) : Provides a clear separation in the mass spectrum from the unlabeled analog and avoids isotopic crosstalk.

  • Chemical Stability : The C-D bond is stronger than the C-H bond, making it stable under typical analytical conditions.

  • Non-endogenous : It does not naturally occur in biological samples, ensuring zero background interference.

Analytical Characterization: A Spectroscopic Profile

Confirming the identity and purity of 1,9-Dibromononane-d18 relies on a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

In a mass spectrometer, 1,9-Dibromononane-d18 will exhibit a molecular ion peak and fragmentation pattern that is 18 mass units higher than its unlabeled counterpart.[13] The characteristic isotopic pattern of the two bromine atoms (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be preserved, shifted to the higher mass. This provides unambiguous confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique to confirm the location and extent of deuteration.[14]

  • ¹H NMR (Proton NMR) : The ¹H NMR spectrum should be essentially "silent." The only observable signals would be very small residual peaks from any remaining protons (less than 2% based on isotopic enrichment).[15] This confirms the successful replacement of hydrogen with deuterium.

  • ²H NMR (Deuterium NMR) : A ²H NMR spectrum will show signals corresponding to the different chemical environments of the deuterium atoms on the nonane chain.[15] The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, but the peaks are broader.[15] This analysis confirms that deuteration has occurred across the entire molecule.

  • ¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum will show signals for the nine carbon atoms. However, due to coupling with the attached deuterium atoms (which have a spin I=1), the signals will appear as multiplets (e.g., triplets for -CD₂- groups), confirming the location of the deuterium labels.

Safety and Handling

1,9-Dibromononane (unlabeled) is classified as an irritant, causing skin, eye, and respiratory irritation.[3][5] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[5] The deuterated analog should be handled with the same precautions.

Table 2: GHS Hazard Information for 1,9-Dibromononane

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Data is for the unlabeled compound and should be applied to the deuterated analog as a precaution.[3][10]

References

  • Wikipedia. 1,9-Dibromononane. [Link]

  • ChemBK. 1,9-Dibromononane. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025-11-08). [Link]

  • PubChem. 1,9-Dibromononane | C9H18Br2 | CID 20677. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025-11-05). [Link]

  • Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry. (2013-07-01). [Link]

  • PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020-07-15). [Link]

  • ResearchGate. 2 H-{ 1 H} NMR spectrum of 5-deutero-5-fluorodecane 21 in a solution of.... [Link]

  • Wikipedia. Deuterium NMR. [Link]

  • ACS Publications. Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025-10-27). [Link]

  • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). [Link]

  • PubMed Central (PMC). High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). [Link]

  • Magritek. Deuterium (2H) measurements on a Spinsolve benchtop NMR system. (2021-07-07). [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Chemistry LibreTexts. 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. (2014-08-21). [Link]

  • ChemBK. 1,9-Dibromononane. [Link]

Sources

1,9-dibromononane-d18 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,9-Dibromononane-d18: Synthesis, Characterization, and Application as an Internal Standard in Mass Spectrometry

Introduction

In the landscape of modern analytical chemistry and pharmaceutical development, precision and accuracy are paramount. Isotopic labeling, particularly the substitution of hydrogen with its heavier, stable isotope deuterium, provides a powerful tool for enhancing the reliability of quantitative analysis. 1,9-Dibromononane is a useful bifunctional organic compound for various synthetic applications.[1] Its deuterated isotopologue, 1,9-dibromononane-d18, represents a specialized reagent designed for use in sensitive analytical methodologies, most notably as an internal standard in mass spectrometry.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of 1,9-dibromononane-d18, delving into its fundamental physicochemical properties, a representative synthetic pathway, and its critical role in enhancing the robustness of quantitative bioanalysis through isotope dilution mass spectrometry.

Part 1: Physicochemical Properties and Chemical Structure

The core structure of 1,9-dibromononane consists of a nine-carbon aliphatic chain with bromine atoms at the terminal positions.[2] In the d18 isotopologue, all eighteen hydrogen atoms are replaced by deuterium atoms. This substitution has a negligible effect on the chemical reactivity and chromatographic behavior of the molecule but results in a significant and precisely known increase in its molecular weight. This mass shift is the cornerstone of its utility as an internal standard.

The structural formulas are:

  • 1,9-Dibromononane: Br-(CH₂)₉-Br

  • 1,9-Dibromononane-d18: Br-(CD₂)₉-Br

The key physicochemical properties of the standard compound and its deuterated analogue are summarized below.

Property1,9-Dibromononane1,9-Dibromononane-d18Data Source / Rationale
Molecular Formula C₉H₁₈Br₂C₉D₁₈Br₂Based on chemical structure.[2][3]
Molecular Weight 286.05 g/mol ~304.16 g/mol Calculated based on isotopic masses.[4][5]
Appearance Clear colorless to pale yellow liquidClear colorless to pale yellow liquidExpected to be identical to the non-deuterated form.[2]
Density 1.407 g/mL at 25 °CSlightly > 1.407 g/mLDeuteration slightly increases density.[1]
Boiling Point 285-288 °CSlightly > 288 °CDeuteration typically results in a marginal increase in boiling point.[1][6]
Refractive Index n20/D 1.496Similar to non-deuterated formExpected to have minimal change.

Part 2: Synthesis of 1,9-Dibromononane-d18

Commercially available deuterated compounds are often synthesized from deuterated precursors. A plausible and efficient route to 1,9-dibromononane-d18 involves the bromination of the corresponding deuterated diol, 1,9-nonanediol-d18. The following represents a well-established methodology for this type of transformation, adapted from procedures for the non-deuterated analogue.[6]

Synthetic Pathway Rationale

The conversion of a diol to a dibromide is a fundamental organic transformation. Using a reagent system like carbon tetrabromide (CBr₄) in the presence of a suitable catalyst provides a reliable method for this conversion under controlled conditions. The choice of a deuterated starting material is the critical step that defines the final isotopically labeled product.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 1,9-Nonanediol-d18 HO-(CD2)9-OH B Carbon Tetrabromide (CBr4) Sodium Bromide (NaBr) Copper Catalyst Anhydrous DMF, Purple LED A->B Reaction C 1,9-Dibromononane-d18 Br-(CD2)9-Br B->C Bromination

Caption: Synthetic pathway for 1,9-dibromononane-d18.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, where successful synthesis and purification yield a product whose identity and isotopic enrichment can be unequivocally confirmed by standard analytical techniques.

  • Reaction Setup:

    • To a dry reaction flask equipped with a magnetic stir bar, add a copper catalyst (e.g., 0.01 eq.), the starting material 1,9-nonanediol-d18 (1.0 eq.), carbon tetrabromide (2.0 eq.), and sodium bromide (2.0 eq.).[6]

    • Seal the reaction vessel and displace the atmosphere with an inert gas, such as nitrogen or argon.

    • Add anhydrous dimethylformamide (DMF) via syringe to serve as the solvent.[6]

  • Reaction Execution:

    • Stir the reaction mixture vigorously. For photocatalyzed reactions, irradiate the flask with a purple LED (e.g., ~394 nm) for 24 hours at room temperature.[6]

    • Causality: The light initiates the reaction, while the copper catalyst facilitates the halogen exchange from CBr₄ to the diol. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution.

  • Workup and Extraction:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with water.[6]

    • Separate the aqueous layer and extract it multiple times with the organic solvent to ensure complete recovery of the product.[6]

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, sodium thiosulfate (Na₂S₂O₃) solution, and brine.[6]

    • Causality: These washing steps are crucial for removing unreacted reagents, DMF, and bromine-containing byproducts, ensuring a cleaner crude product for purification.

  • Purification and Verification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

    • Purify the resulting residue by column chromatography on silica gel, typically using a non-polar eluent like 100% hexane.[6]

    • Collect the fractions containing the pure product and confirm its identity, purity, and isotopic enrichment using NMR and mass spectrometry.

Part 3: Core Application in Drug Development: The Internal Standard for LC-MS/MS

The primary and most impactful application of 1,9-dibromononane-d18 is as an internal standard (IS) in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is fundamental in drug metabolism and pharmacokinetic (DMPK) studies.

The Principle of Isotope Dilution Mass Spectrometry

An ideal internal standard co-behaves with the analyte of interest throughout sample preparation and analysis but is uniquely distinguishable by the detector. A stable isotope-labeled (SIL) compound like 1,9-dibromononane-d18 is considered the "gold standard" for three key reasons:

  • Co-elution: It has virtually identical chromatographic retention times to its non-deuterated counterpart.

  • Physicochemical Similarity: It exhibits the same extraction recovery and ionization efficiency in the mass spectrometer source.

  • Mass Distinguishability: It is easily resolved from the analyte by its higher mass-to-charge ratio (m/z).

By adding a known quantity of the deuterated standard to every sample at the beginning of the workflow, any sample loss or variation during extraction, or fluctuations in instrument response, will affect both the analyte and the IS equally. The ratio of the analyte signal to the IS signal remains constant, allowing for highly accurate and precise quantification.

G A Biological Sample (e.g., Plasma, Urine) B Spike with Known Amount of 1,9-Dibromononane-d18 (IS) A->B C Sample Preparation (Protein Precipitation, LLE, SPE) B->C D LC Separation (Analyte and IS Co-elute) C->D E MS/MS Detection (Ionization and Fragmentation) D->E F Data Acquisition (Monitor Analyte -> Fragment and IS -> Fragment Transitions) E->F G Quantification (Calculate Analyte/IS Peak Area Ratio) F->G

Caption: LC-MS/MS workflow using a deuterated internal standard.

Protocol: Use as an Internal Standard for Quantifying a Related Analyte

This protocol outlines a general procedure for using 1,9-dibromononane-d18 to quantify a hypothetical analyte that might be synthesized from it or shares similar chemical properties.

  • Preparation of Solutions:

    • Prepare a primary stock solution of the analyte and 1,9-dibromononane-d18 (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Create a series of working standard solutions for the calibration curve by serially diluting the analyte stock.

    • Prepare a working IS solution by diluting the IS stock to a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation:

    • Aliquot 100 µL of each calibration standard, quality control (QC) sample, and unknown biological sample into microcentrifuge tubes.

    • Add 10 µL of the working IS solution to every tube (except for blank matrix samples).

    • Trustworthiness: This step ensures that the IS is present to account for variability in all subsequent steps.

    • Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile, vortexing thoroughly, and centrifuging at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18).

    • Develop a chromatographic method that provides good separation and peak shape for the analyte and IS.

    • Optimize MS/MS parameters in positive or negative ion mode. Determine the specific precursor-to-product ion transitions (SRM/MRM) for both the analyte and 1,9-dibromononane-d18.

    • Expertise: The mass difference between the analyte and IS transitions will be +18 amu (or a fragment thereof), ensuring no cross-talk.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS in each sample.

    • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the regression line of the calibration curve.

Conclusion

1,9-Dibromononane-d18 is more than just an isotopically labeled chemical; it is a precision tool that underpins the reliability of modern bioanalytical science. Its value lies in its predictable synthesis, its physicochemical similarity to its non-deuterated counterpart, and the significant mass shift that makes it an ideal internal standard. For researchers in drug discovery and development, the proper use of such deuterated standards is not merely a matter of best practice but a fundamental requirement for generating the high-quality, reproducible data necessary for regulatory submission and advancing therapeutic candidates.

References

  • ChemBK. 1,9-Dibromononane. Available from: [Link]

  • Wikipedia. 1,9-Dibromononane. Available from: [Link]

  • PubChem. 1,9-Dibromononane | C9H18Br2 | CID 20677. Available from: [Link]

  • NIST. Nonane, 1,9-dibromo-. Available from: [Link]

Sources

deuterated 1,9-dibromononane C9D18Br2 supplier

Strategic Sourcing and Validation of 1,9-Dibromononane-d18 ( )

Executive Summary: The Isotope Necessity

In the high-precision fields of Small Angle Neutron Scattering (SANS) and deuterated drug discovery (PROTAC linkers) , 1,9-dibromononane-d18 (

Custom Synthesis

This guide bypasses standard catalog browsing. It provides a strategic framework for sourcing , specifying , and validating this compound to ensure your experimental data—whether scattering length densities (SLD) or pharmacokinetic profiles—remains uncompromised.

Technical Specifications & Critical Parameters

Before engaging suppliers, you must define the "Must-Have" parameters. In deuterated alkyl halides, isotopic enrichment is often more critical than chemical purity because proton contamination (

Core Data Sheet
ParameterSpecificationRationale
Compound Name 1,9-Dibromononane-d18Perdeuterated alkyl chain.[1]
CAS Number 150017-89-3 (Provisional)Distinct from non-deuterated (4549-33-1).
Formula

Molecular Weight: ~304.16 g/mol (vs 286.05 g/mol for H).
Isotopic Enrichment

98 atom % D
Essential to minimize incoherent scattering in SANS.
Chemical Purity

97% (GC)
Impurities (e.g., 1-bromo-9-hydroxy) disrupt polymerization.[1]
Appearance Clear to pale yellow liquidDarkening indicates free

(degradation).
Stabilizer Silver wool or Cu wire (Optional)Scavenges free bromide during storage.

Sourcing Strategy: The "Make vs. Buy" Decision

Since

Custom Synthesis
Decision Matrix (Workflow)

The following decision tree illustrates the logic for acquiring this material based on your timeline and budget.

SourcingStrategycluster_RFQRFQ Critical InclusionsStartRequirement: 1,9-Dibromononane-d18CheckCatalogCheck Tier 1 Suppliers(CIL, CDN, Sigma)Start->CheckCatalogInStockIn Stock?CheckCatalog->InStockCustomPathInitiate Custom Synthesis (RFQ)InStock->CustomPathNo (Likely)PurchasePurchaseInStock->PurchaseYes (Rare)PrecursorCheckCheck Precursor Availability(Azelaic Acid-d14 or 1,9-Nonanediol-d18)CustomPath->PrecursorCheckSynthesisIn-House Synthesis(See Section 4)PrecursorCheck->SynthesisPrecursors AvailableOutsourceContract Manufacturing(QMX, Alsachim, Pharmaron)PrecursorCheck->OutsourceNo Precursors / No Lab CapacitySpec1Specify: >98% D EnrichmentOutsource->Spec1Spec2Specify: <0.5% Monobromo impurity

Figure 1: Strategic sourcing decision tree. Given the niche nature of d18-nonane derivatives, researchers often face the choice between expensive custom synthesis or in-house derivatization of deuterated precursors.

Recommended Suppliers (Tiered)
  • Specialized Isotope Manufacturers (Primary Targets):

    • Cambridge Isotope Laboratories (CIL): Often have precursors like 1,9-nonanediol-d18 or Azelaic acid-d14 which they can convert on request [1].

    • CDN Isotopes: Known for extensive inventory of deuterated alkyl halides. If not listed, they accept custom requests [2].

    • QMX Laboratories: A UK-based supplier that aggregates hard-to-find isotopes.

  • Catalog Aggregators (Secondary):

    • ECHEMI / ChemicalBook: May list CAS 150017-89-3, but verify stock physically before ordering. These are often "virtual" inventories [3].

Synthesis & Manufacturing Logic

If you must synthesize this in-house (or evaluate a supplier's proposed route), the Azelaic Acid Reduction Route is the industry standard for high isotopic fidelity.

The Pathway[1][2][3][4]
  • Starting Material: Perdeuterated Azelaic Acid (

    
    ) or 1,9-Nonanediol-d18.
    
  • Reduction: If starting with the acid, use Lithium Aluminum Deuteride (

    
    ) to prevent proton back-exchange at the alpha carbons.
    
  • Bromination: Conversion of the diol to dibromide using Phosphorus Tribromide (

    
    ) or Carbon Tetrabromide (
    
    
    ).

SynthesisRouteAzelaicAzelaic Acid-d14(HOOC-(CD2)7-COOH)ReductionReduction(LiAlD4 / THF)Azelaic->ReductionStep 1Diol1,9-Nonanediol-d18(HO-CD2-(CD2)7-CD2-OH)Reduction->DiolBrominationBromination(PBr3 or CBr4/PPh3)Diol->BrominationStep 2Product1,9-Dibromononane-d18(Br-CD2-(CD2)7-CD2-Br)Bromination->Product

Figure 2: The preferred synthetic pathway. Using LiAlD4 ensures that the terminal carbons (alpha to the hydroxyls) are fully deuterated, achieving the d18 stoichiometry.

Expert Note: Do not use HBr for the bromination of the diol if you require >99% D. The acidic protons in HBr can exchange with the alpha-deuteriums under high heat. Use


Quality Assurance & Validation Protocols

Trusting a label is insufficient for trace analysis. You must validate the shipment.

Protocol A: Quantitative NMR (qNMR)
  • Objective: Confirm Isotopic Enrichment.

  • Method:

    • Dissolve ~10 mg sample in

      
       (with TMS internal standard).
      
    • Run 1H-NMR (Proton NMR).

    • Expectation: A "silent" spectrum.

    • Analysis: Integrate the baseline where the triplet for

      
       (approx. 3.4 ppm) and the multiplet for internal 
      
      
      (1.3-1.9 ppm) would appear.
    • Calculation: Compare residual integrals against an internal standard (e.g., dimethyl sulfone). If the integral is < 2% of the theoretical protonated signal, the sample is >98% D.

Protocol B: GC-MS Analysis
  • Objective: Confirm Chemical Purity & Mass Shift.

  • Method:

    • Inject sample into GC-MS.

    • Peak Identification: Look for the molecular ion peak (

      
      ).
      
    • Data:

      • Protonated

        
        : ~286 m/z (based on 
        
        
        ).
      • Deuterated

        
        : ~304 m/z.
        
    • Impurity Check: Look for

      
       or 
      
      
      peaks which indicate incomplete deuteration (
      
      
      or
      
      
      species).

Handling & Storage

Alkyl bromides are susceptible to photolytic degradation and hydrolysis.

  • Light: Store in amber glass vials wrapped in foil. Light causes homolytic cleavage of the C-Br bond, releasing free bromine (turning the liquid brown).

  • Temperature: Store at 2–8°C.

  • Atmosphere: Flush with Argon or Nitrogen after every use. Moisture can lead to hydrolysis, forming the alcohol (

    
    ) and HBr/DBr.
    

References

  • Cambridge Isotope Laboratories (CIL). Deuterated Synthetic Intermediates and Reagents. Retrieved from

  • CDN Isotopes. Deuterated Alkyl Halides Inventory. Retrieved from

  • ChemicalBook. 1,9-Dibromononane Product Database. (CAS 4549-33-1 and derivatives).[2][3][4] Retrieved from

  • ThalesNano. Deuteration Reactions and H/D Exchange Protocols. Application Note. Retrieved from

  • ECHEMI. 1,9-Dibromononane-d18 Product Record (CAS 150017-89-3).[5] Retrieved from

1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to

Abstract

This technical guide provides a comprehensive overview of , a perdeuterated derivative of 1,9-dibromononane. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a synthesized perspective on the molecule's significance, potential synthesis, characterization, and applications for researchers in drug development and materials science. Given that this specific isotopologue is not commercially cataloged, this guide presents a scientifically grounded, theoretical framework for its creation and utilization, rooted in established principles of isotopic labeling and organic chemistry.

Introduction: The Scientific Value of Perdeuteration

Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful tool in scientific research.[1] Replacing hydrogen with deuterium in a molecule creates an isotopologue with nearly identical chemical properties but a different mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the Kinetic Isotope Effect (KIE).[2][3] The KIE is the observed change in the rate of a chemical reaction when a C-H bond involved in the rate-determining step is replaced by a C-D bond.[4]

is the fully deuterated version of 1,9-dibromononane. Its significance lies in the two terminal bromine atoms, which are versatile functional groups for a wide range of chemical transformations, and the fully deuterated nonane backbone. This structure makes it an ideal building block or tracer for several advanced applications.

Key Advantages of Perdeuteration in this Context:

  • Metabolic Stability: In drug discovery, cytochrome P450 enzymes often metabolize drugs by breaking C-H bonds.[2] By replacing these with stronger C-D bonds, the rate of metabolism can be significantly reduced, potentially improving a drug's pharmacokinetic profile, increasing its half-life, and reducing patient dosing frequency.[5][6]

  • Mechanistic Elucidation: The predictable impact of deuteration on reaction rates allows researchers to probe complex reaction mechanisms.[2]

  • Advanced Analytical Applications: Deuterated compounds are invaluable in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering for polymer science.[7] They also serve as superior internal standards for mass spectrometry.[8]

This guide will explore the synthesis, characterization, and application of this novel, heavily labeled compound.

Proposed Synthesis Pathway

Step 1: Perdeuteration of 1,9-Nonanediol via Catalytic H/D Exchange

The most direct route to a perdeuterated C9 chain is through catalytic hydrogen-deuterium (H/D) exchange on a suitable substrate. While direct H/D exchange on alkanes is possible, it often requires harsh conditions.[9][10] A more practical approach starts with 1,9-nonanediol, where the hydroxyl groups can be protected or managed during the exchange reaction.

A promising method involves heterogeneous catalysis, which has been shown to be effective for deuterating alkanes.[1] A proposed protocol would utilize a platinum-group metal catalyst with D₂O as the deuterium source.

G cluster_0 Step 1: Perdeuteration cluster_1 Step 2: Bromination 1,9-Nonanediol 1,9-Nonanediol Perdeuterated 1,9-Nonanediol (d20) Perdeuterated 1,9-Nonanediol (d20) 1,9-Nonanediol->Perdeuterated 1,9-Nonanediol (d20)  Pt/C or Pd/C catalyst  D₂O (Deuterium Source)  Heat (e.g., 100-150°C)  Sealed System Target Compound (d18) 1,9-Dibromo-d18-nonane Perdeuterated 1,9-Nonanediol (d20)->Target Compound (d18)  PBr₃ or CBr₄/PPh₃  Anhydrous Conditions  Inert Solvent (e.g., THF, CH₂Cl₂) G Target_Compound 1,9-Dibromo-d18-nonane App1 Drug Development (Metabolic Stabilization) Target_Compound->App1 App2 Mechanistic Studies (Isotopic Tracer) Target_Compound->App2 App3 Materials Science (Polymer Synthesis) Target_Compound->App3 Detail1 Kinetic Isotope Effect (slowing CYP450 metabolism) App1->Detail1 Detail2 Non-radioactive tracing of metabolic pathways App2->Detail2 Detail3 Neutron Scattering Studies of Polymer Dynamics App3->Detail3

Sources

difference between 1,9-dibromononane and 1,9-dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 1,9-dibromononane (CAS: 4549-33-1) and its perdeuterated isotopologue, 1,9-dibromononane-d18 (CAS: 150017-89-3). While chemically analogous, the substitution of eighteen protium (


H) atoms with deuterium (

H or D) introduces significant physicochemical divergences driven by the Kinetic Isotope Effect (KIE) and mass variance.

This document is designed for researchers utilizing these alkyl halides as linkers in PROTAC development, OLED host materials , or as internal standards in quantitative mass spectrometry.

Part 1: Structural & Physicochemical Fundamentals

The fundamental difference lies in the isotopic identity of the hydrogen atoms attached to the nonane carbon backbone. This mass increase (


H is approx. twice the mass of 

H) alters the vibrational frequency of the C-H/C-D bonds, impacting Zero Point Energy (ZPE) and bond stability.
Comparative Data Table
Property1,9-Dibromononane (Native)1,9-Dibromononane-d18 (Deuterated)
Molecular Formula


Molecular Weight 286.05 g/mol ~304.16 g/mol (+18 Da)
Atom Count 2929
C-H/D Bond Length ~1.09 Å~1.09 Å (Slightly shorter average internuclear distance due to anharmonicity)
Bond Dissociation Energy StandardHigher (C-D is ~1.2–1.5 kcal/mol stronger)
Primary Application Synthesis intermediate, Cross-linkerMetabolic tracer, MS Internal Standard, OLED stabilization
The Kinetic Isotope Effect (KIE)

The substitution of Hydrogen with Deuterium lowers the vibrational zero-point energy (ZPE) of the bond.[1] Because the transition state energy remains largely unaffected, the activation energy (


) required to break a C-D bond is higher than that for a C-H bond.
  • Implication: In metabolic pathways (e.g., oxidation by CYP450 enzymes), the d18-variant is significantly more resistant to degradation at the alkyl chain.

Part 2: Spectroscopic Characterization

For the analytical chemist, distinguishing these two compounds relies on the "silencing" of proton signals and the emergence of carbon-deuterium coupling.

Nuclear Magnetic Resonance (NMR)
  • 
    H-NMR (Proton): 
    
    • Native: Shows distinct multiplets. A triplet at

      
       ppm (alpha to Br), a quintet at 
      
      
      
      ppm (beta), and a broad multiplet at
      
      
      ppm (bulk chain).
    • Deuterated (d18): Silent. No signals are observed in the standard proton channel, making it an ideal background solvent or internal standard where signal overlap is a concern.

  • 
    C-NMR (Carbon): 
    
    • Native: Sharp singlets (assuming proton decoupling).

    • Deuterated (d18): Signals appear slightly upfield (isotope shift). Crucially, the carbons split into quintets (1:2:3:2:1 intensity) due to spin-spin coupling with the attached Deuterium (Spin

      
      ).
      
    • Coupling Constant (

      
      ): Typically 19–22 Hz.
      
Mass Spectrometry (MS)
  • Mass Shift: The d18 variant exhibits a mass shift of +18 m/z .

  • Isotopic Pattern: Both compounds show the characteristic 1:2:1 isotopic pattern of dibrominated compounds (due to

    
     and 
    
    
    
    natural abundance), but the d18 cluster is shifted by +18 units.

Part 3: Synthetic Pathways & Workflow

Synthesizing the d18 variant requires perdeuterated precursors. The most robust route utilizes 1,9-nonanediol-d18 converted via the Appel reaction or acid-mediated bromination.

Experimental Workflow (Graphviz)

SynthesisWorkflow Precursor 1,9-Nonanediol-d18 (HO-C9D18-OH) Intermediate Intermediate Complex (Alkoxyphosphonium) Precursor->Intermediate Activation Reagents Reagents: CBr4 + PPh3 (Appel Reaction) Reagents->Intermediate Product 1,9-Dibromononane-d18 (Br-C9D18-Br) Intermediate->Product Nucleophilic Subst. (SN2) Purification Purification: Silica Gel Chromatography (Hexanes) Product->Purification Workup

Figure 1: Synthetic pathway for the conversion of deuterated diol to dibromide via Appel conditions.

Detailed Protocol (Appel Reaction)
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve 1.0 eq of 1,9-nonanediol-d18 in anhydrous DCM (0.1 M).

  • Addition: Add 2.2 eq of

    
    . Cool to 0°C.
    
  • Reaction: Dropwise add 2.2 eq of

    
     dissolved in DCM. The solution will turn slightly yellow.
    
  • Monitoring: Stir at RT for 4 hours. Monitor via TLC (stain with

    
    ; d18 spots may fade slower).
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Pass through a short silica plug eluting with 100% Hexanes to remove triphenylphosphine oxide (

    
    ).
    

Part 4: Applications in Drug Development & Materials

The utility of 1,9-dibromononane-d18 extends beyond simple labeling. It is a functional tool for "Deuterium Switch" strategies.

Metabolic Stability (The "Soft Spot" Fix)

Long alkyl chains are susceptible to


-oxidation and 

hydroxylation by Cytochrome P450 enzymes.
  • Mechanism: CYP450 initiates metabolism via Hydrogen Atom Transfer (HAT).

  • Deuterium Advantage: Due to the primary KIE (

    
    ), the C-D bond resists HAT. If 1,9-dibromononane is used as a linker in a drug conjugate, deuteration can significantly extend the half-life (
    
    
    
    ) of the molecule in vivo.
Materials Science (OLEDs)

In organic light-emitting diodes (OLEDs), high-energy C-H stretching vibrations can quench excited states (non-radiative decay).

  • d18-Application: Replacing C-H with C-D (lower frequency stretch) reduces this quenching, potentially enhancing the quantum efficiency and operational lifetime of the device [1].

Part 5: Handling & Safety

Both compounds are potent alkylating agents. They can cross-link DNA and proteins.

  • Storage: Store at 2-8°C, protected from light. Alkyl bromides can liberate

    
     or 
    
    
    
    upon photodegradation, turning yellow.
  • Handling: Use only in a fume hood. Wear nitrile gloves (double gloving recommended).

  • Disposal: Quench excess alkyl bromide with an amine (e.g., morpholine) before disposal into halogenated waste streams to prevent downstream alkylation hazards.

References

  • Slayton, R. M., et al. (2002). "Deuteration effects on the non-radiative decay of organic molecules." Journal of Chemical Physics.

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label Behind." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "Product Specification: 1,9-Dibromononane."

  • ECHEMI. (2024).[2][3] "1,9-Dibromononane-d18 CAS Database."

  • Wade, D. (1999). "Deuterium Isotope Effects on Noncovalent Interactions." Chemical Reviews.

Sources

An Application Scientist's Guide to the Safe Handling and Utilization of 1,9-Dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safety, handling, and application of 1,9-dibromononane-d18 for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document contextualizes safety protocols within the compound's primary research applications, ensuring a framework of not just compliance, but of informed scientific practice.

Section 1: The Scientific Context of 1,9-Dibromononane-d18

1,9-Dibromononane is a long-chain alkyl halide, a class of molecules frequently used as synthetic building blocks.[1][2] The deuterated form, 1,9-dibromononane-d18 (CAS No. 150017-89-3), where all 18 hydrogen atoms are replaced with deuterium, is of particular interest to the drug development and analytical science communities.

The rationale for using the -d18 isotopologue is almost exclusively for its application as an internal standard in quantitative mass spectrometry. In techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte of interest and behaves nearly identically during ionization, but is mass-shifted so it can be distinguished by the detector. The +18 Da mass difference of 1,9-dibromononane-d18 makes it an excellent tool for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative data.

While a specific SDS for the deuterated version is not widely published, its core chemical reactivity and associated hazards are functionally identical to its non-deuterated parent compound, 1,9-dibromonane (CAS No. 4549-33-1).[3] Therefore, all safety and handling protocols are based on the well-documented profile of the parent compound.

Table 1: Core Chemical Identifiers

Property1,9-Dibromononane (Parent Compound)1,9-Dibromononane-d18 (Deuterated)
CAS Number 4549-33-1[4]150017-89-3[3]
Molecular Formula C₉H₁₈Br₂[1][5]C₉D₁₈Br₂
Molecular Weight 286.05 g/mol [4][5][6]~304.16 g/mol [3]
Synonyms Nonamethylene dibromide, Nonane, 1,9-dibromo-[1][4]Not widely available

Section 2: Comprehensive Hazard Analysis and Causality

1,9-Dibromononane is classified as an irritant.[6][7][8] Understanding the chemical basis of these hazards is critical for implementing effective safety measures. As an alkyl halide, its moderate lipophilicity allows it to interact with and disrupt biological membranes and lipids.

Table 2: GHS Hazard Classification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements (Selected)
Skin Irritation (Category 2)GHS07 (Exclamation Mark)[5]Warning [5][7][8]H315: Causes skin irritation.[5][6][7][8]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[7][8]
Eye Irritation (Category 2)GHS07 (Exclamation Mark)[5]Warning [5][7][8]H319: Causes serious eye irritation.[5][6][7][8]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)[5]Warning [5]H335: May cause respiratory irritation.[5][6]P261: Avoid breathing vapors or mists. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
  • Causality of Irritation : Alkyl bromides are effective solvents.[2] Upon contact with skin, 1,9-dibromononane can dissolve and strip away the natural protective oils and fats (defatting), leading to dryness, redness, and irritation.[2] Prolonged or occluded contact can exacerbate this effect.[2] The mechanism for eye and respiratory irritation is similar, stemming from direct chemical interaction with the moist mucosal surfaces.

Section 3: A Protocol-Driven Risk Mitigation Framework

A robust safety plan relies on a hierarchy of controls, from engineering solutions to personal protective equipment (PPE). The following protocols are designed to be self-validating systems for safe laboratory use.

Engineering Controls & Chemical Storage

The primary engineering control for handling 1,9-dibromononane-d18 is a certified chemical fume hood. This is non-negotiable. The compound is a liquid with a high boiling point, but it can generate vapors, especially if heated or aerosolized.[2][9]

Storage Protocol:

  • Verify Container Integrity: Upon receipt, inspect the vial for damage or leaks.

  • Segregate: Store 1,9-dibromononane-d18 away from incompatible materials, particularly strong oxidizing agents.[9] The rationale is that oxidizing agents can react vigorously with alkyl halides, potentially leading to a runaway reaction.

  • Designated Location: Keep the container in a cool, dry, and well-ventilated area, such as a dedicated cabinet for irritants or halogenated compounds.[9][10] Avoid direct sunlight.[10]

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and GHS hazard pictograms.[10]

  • Closure: Keep the container tightly closed when not in use.[9]

Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be selected based on the specific hazards of the compound.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant or EN166-compliant chemical safety goggles at all times.[9] A face shield should be worn in addition to goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.

  • Skin Protection:

    • Gloves: Wear nitrile gloves for incidental contact. Change gloves immediately if contamination is suspected. For extended handling, consider heavier-duty gloves or double-gloving.

    • Lab Coat: A standard, fully-buttoned laboratory coat is mandatory to protect skin and clothing.

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection is not required.[9] If engineering controls fail or for a large spill, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.

Emergency Response Workflow

Rapid and correct response to an exposure or spill is critical.

Diagram 1: Emergency Response Workflow

G cluster_spill Accidental Release cluster_exposure Personnel Exposure Spill Spill Occurs Evacuate Evacuate immediate area Alert colleagues Spill->Evacuate Assess Assess spill size (Small <100mL vs Large >100mL) Evacuate->Assess SmallSpill Small Spill: Absorb with inert material (e.g., vermiculite, sand) Assess->SmallSpill Small LargeSpill Large Spill: Evacuate lab, close doors Call Emergency Response Assess->LargeSpill Large Cleanup Collect absorbent into sealed container for hazardous waste disposal SmallSpill->Cleanup Ventilate Decontaminate area Ensure adequate ventilation Cleanup->Ventilate Exposure Exposure Event Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale FlushEyes Immediately flush with eyewash for 15 minutes Remove contact lenses Eye->FlushEyes WashSkin Wash affected area with soap and water for 15 minutes Remove contaminated clothing Skin->WashSkin FreshAir Move to fresh air Keep comfortable for breathing Inhale->FreshAir SeekMedical Seek immediate medical attention Bring SDS FlushEyes->SeekMedical WashSkin->SeekMedical FreshAir->SeekMedical G start Receive & Log Compound ppe Don PPE Work in Fume Hood start->ppe weigh Accurately Weigh ~10 mg of Compound ppe->weigh dissolve Dissolve in Solvent in Weighing Vessel weigh->dissolve transfer Quantitatively Transfer to 10 mL Volumetric Flask dissolve->transfer dilute Dilute to Volume (QS) with Solvent transfer->dilute mix Cap and Invert to Mix dilute->mix store Transfer to Labeled Vial Store Appropriately mix->store end Stock Solution Ready for Use store->end

Caption: Step-by-step workflow for preparing an analytical stock solution.

Section 5: Physical and Chemical Properties

The physical properties of the deuterated compound will be nearly identical to the parent compound, with the exception of a slightly higher density and molecular weight.

Table 3: Physical & Chemical Properties of 1,9-Dibromononane

PropertyValueSource
Physical State Liquid at room temperature[1][9][11]
Appearance Colorless to pale yellow, clear liquid[1][8][9]
Odor Odorless to characteristic ethereal odor[2][9]
Boiling Point 285-288 °C (lit.)[4][11]
Melting Point -2 °C[11]
Density 1.407 g/mL at 25 °C (lit.)[11]
Solubility Insoluble in water; Soluble in organic solvents[1]
Flash Point >230 °F (>110 °C)[11]
Refractive Index n20/D 1.496 (lit.)[11]

Section 6: Conclusion

1,9-dibromononane-d18 is a valuable tool for high-precision quantitative analysis, particularly in regulated environments like drug development. While it presents moderate hazards, primarily as a skin, eye, and respiratory irritant, these risks are readily managed through a systematic approach to safety. By understanding the chemical causality of its hazards and implementing robust engineering controls, appropriate PPE, and clear emergency protocols, researchers can handle this compound safely and effectively. The true measure of laboratory safety is not merely following rules, but understanding the scientific principles that underpin them.

References

  • Safety Data Sheet. (n.d.). Nanoscale Research Facility. Retrieved February 5, 2026, from [Link]

  • 1,9-Dibromononane. (2025, October 31). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 5, 2026, from [Link]

  • 1,9-Dibromononane | C9H18Br2 | CID 20677. (n.d.). PubChem - NIH. Retrieved February 5, 2026, from [Link]

  • Product Safety Assessment: Alkyl Bromides. (2017, March). Lanxess. Retrieved February 5, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 5, 2026, from [Link]

  • Specific Chemical Handling and Storage. (n.d.). UW-Milwaukee. Retrieved February 5, 2026, from [Link]

  • METHYL BROMIDE - Safety Handbook. (n.d.). AWS. Retrieved February 5, 2026, from [Link]

Sources

Introduction: The Strategic Value of Deuteration in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Price, Synthesis, and Application of High Purity 1,9-Dibromononane-d18

For researchers, scientists, and professionals in drug development, the strategic incorporation of deuterium into molecular frameworks represents a critical tool for optimizing therapeutic candidates. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic fate. This is primarily due to the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate than the corresponding carbon-hydrogen (C-H) bond.[1][] This seemingly subtle modification can lead to profound improvements in a drug's pharmacokinetic profile, including reduced metabolism, enhanced exposure, and potentially a better safety and efficacy profile.[1]

1,9-Dibromononane-d18 (C9Br2D18) is a fully deuterated alkyl halide building block.[3] Its nonane backbone provides a versatile scaffold for organic synthesis, while the terminal bromine atoms serve as reactive handles for various coupling reactions.[4] As a high-purity, isotopically enriched reagent, it is a valuable tool for introducing a deuterated chain into novel chemical entities or for creating internal standards for mass spectrometry-based quantification. This guide provides an in-depth analysis of the factors influencing the price of high purity 1,9-dibromononane-d18, its synthesis and quality control, and its applications in the field of research and drug development.

Market Price and Economic Considerations

The acquisition of high-purity deuterated compounds is a significant investment, driven by complex manufacturing processes and the scarcity of raw materials. The price of 1,9-dibromononane-d18 is a reflection of these underlying economic and technical challenges.

Current Market Pricing

The price for high-purity 1,9-dibromononane-d18 is primarily dictated by the quantity purchased and the supplier. As a specialized chemical, it is typically sold in small quantities for research and development purposes.

SupplierProduct NumberIsotopic EnrichmentPackage SizePrice (USD)
C/D/N IsotopesD-286898 atom % D0.05 g$270.00
C/D/N IsotopesD-286898 atom % D0.1 g$439.00

Data sourced from C/D/N Isotopes as of early 2026.[5]

For comparison, the non-deuterated analogue, 1,9-dibromononane, is significantly less expensive, with prices for 97% purity around $132.00 for 25 grams. This price disparity highlights the substantial costs associated with deuterium incorporation.

Factors Influencing Cost

The high price of deuterated compounds is not arbitrary; it is a consequence of several factors inherent to their production.[6]

  • Deuterium Source and Enrichment: The natural abundance of deuterium is only about 0.015%.[6] Its extraction and enrichment from heavy water (D₂O) is an energy-intensive process, making the primary raw material costly.

  • Complex Synthesis: The multi-step synthesis required to produce a fully deuterated molecule like 1,9-dibromononane-d18 is intricate and often requires specialized equipment and expertise.[6]

  • Purification Challenges: Achieving high chemical and isotopic purity necessitates advanced purification techniques to remove any non-deuterated or partially deuterated impurities. Conventional methods like cryogenic distillation are often required, which are energy-intensive.

  • Scale of Production: These compounds are typically manufactured on a small scale, which means that the economies of scale seen with bulk chemical production are not applicable.

  • Analytical and Quality Control Costs: Rigorous testing is required to verify the isotopic enrichment and chemical purity of each batch, adding to the overall cost.

  • Regulatory Compliance: Stringent regulations concerning solvent emissions and wastewater treatment in chemical manufacturing can add substantial capital and operational expenses, estimated at 15-20% of plant upgrade budgets.

Synthesis and Purification of High Purity 1,9-Dibromononane-d18

The synthesis of 1,9-dibromononane-d18 requires a robust and efficient method to ensure high isotopic incorporation and chemical yield. While the proprietary specifics may vary between manufacturers, a plausible synthetic route would involve the bromination of a deuterated precursor, 1,9-nonanediol-d20.

Synthetic Workflow Overview

The conversion of a deuterated diol to a dibromide is a standard transformation in organic chemistry. A common and effective method involves a reaction with a brominating agent like carbon tetrabromide (CBr₄) and a phosphine, such as triphenylphosphine (PPh₃), in what is known as the Appel reaction.

SynthesisWorkflow Precursor 1,9-Nonanediol-d20 Reaction Appel Reaction (Bromination) Precursor->Reaction Reagents CBr4, PPh3 in Anhydrous Solvent (e.g., DCM) Reagents->Reaction Crude Crude Product (1,9-Dibromononane-d18 + byproducts) Reaction->Crude Purification Column Chromatography (Silica Gel, Hexane) Crude->Purification FinalProduct High Purity 1,9-Dibromononane-d18 Purification->FinalProduct

Caption: Synthetic workflow for 1,9-dibromononane-d18.

Experimental Protocol: Synthesis and Purification

This protocol is a representative method adapted from known procedures for non-deuterated analogues.[7]

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 1,9-nonanediol-d20 (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (2.2 eq) to the solution and stir until it dissolves. Slowly add carbon tetrabromide (2.2 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filtration: Filter the mixture through a pad of celite, washing with additional hexane.

  • Purification: Concentrate the filtrate and purify the resulting crude oil by column chromatography on silica gel, using 100% hexane as the eluent.[7]

  • Final Product: Collect the fractions containing the pure product and concentrate under reduced pressure to yield 1,9-dibromononane-d18 as a colorless oil.

Causality in Protocol Design:

  • Anhydrous Conditions: The use of dry solvents and a nitrogen atmosphere is critical because the phosphine reagents are sensitive to moisture.

  • Controlled Addition at 0°C: The Appel reaction is exothermic. Slow addition of CBr₄ at low temperatures prevents overheating and potential side reactions.

  • Column Chromatography: This purification step is essential to separate the desired deuterated product from non-polar impurities and any remaining starting material, ensuring high chemical purity.

Quality Control and Analytical Validation

Ensuring the quality of 1,9-dibromononane-d18 is paramount. A multi-technique analytical approach is necessary to confirm its identity, chemical purity, and, most importantly, its isotopic enrichment.[8]

Analytical Workflow

A comprehensive quality control process involves several key analytical techniques, each providing a different piece of critical information about the molecule.

QC_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ²H, ¹³C) CoA Certificate of Analysis (CoA) NMR->CoA MS Mass Spectrometry (e.g., GC-MS) MS->CoA GC Gas Chromatography (GC) GC->CoA FinalProduct Synthesized 1,9-Dibromononane-d18 FinalProduct->NMR Structural Confirmation & Isotopic Enrichment FinalProduct->MS Molecular Weight & Isotopic Distribution FinalProduct->GC Chemical Purity

Sources

Technical Guide: Solubility and Handling of 1,9-Dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,9-Dibromononane-d18 (Perdeuterated 1,9-dibromononane) is a high-value, isotopically labeled alkyl dihalide primarily utilized as an internal standard in mass spectrometry (MS), a cross-linking agent in deuterated polymer synthesis, or a probe in mechanistic NMR studies.[1][2]

As a Senior Application Scientist, I must emphasize that while specific solubility data for the d18 isotopologue is rarely published in isolation, it strictly follows the solubility rules of its protio-analog (1,9-dibromononane), with minor deviations in density and molar volume. This guide synthesizes empirical data from the protio-analog with theoretical isotope effects to provide a robust framework for handling this compound.

Key Takeaway: 1,9-Dibromononane-d18 is a lipophilic liquid at room temperature.[3] It is highly soluble in non-polar and moderately polar organic solvents (DCM, Chloroform, THF) but virtually insoluble in water.

Part 1: Physicochemical Profile & Isotope Effects[5][6][7]

To understand solubility, we must first establish the physical state of the molecule. The replacement of 18 hydrogen atoms with deuterium significantly alters the mass but preserves the electronic environment that dictates solubility.

Comparative Properties (Protio vs. Deuterated)
Property1,9-Dibromononane (Protio)1,9-Dibromononane-d18 (Theoretical)Impact on Application
Formula


Mass shift (+18 Da) for MS detection.[4]
MW 286.05 g/mol ~304.16 g/mol Calculation of molarity must account for mass increase.[4]
Physical State Liquid (MP: -16°C)LiquidRemains liquid at RT; easier to handle than solids.[4]
Density 1.407 g/mL~1.50 g/mL (Est.)[4]Critical: d18 variant is denser; may sink faster in aqueous extractions.[4]
Lipophilicity (LogP) ~4.5 (High)~4.45 - 4.5Retains high affinity for organic layers.[4]
The Deuterium Isotope Effect on Solubility

While chemically identical, the C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy. This results in a slightly smaller molar volume for the deuterated species.

  • Solubility Implications: The d18 variant typically exhibits slightly lower solubility in protiated solvents compared to the protio-analog due to the "hydrophobic effect," but for practical lab concentrations (mM to M range), this difference is negligible.

  • Reaction Kinetics: Be aware of the Kinetic Isotope Effect (KIE) . If using this for substitution reactions (

    
    ), the C-D bond stability generally does not impact the leaving group (Bromide) departure significantly unless 
    
    
    
    -elimination is a competing pathway.

Part 2: Solubility Landscape

The nonane backbone renders this molecule highly hydrophobic.[3] The terminal bromines provide a dipole handle, making it compatible with moderately polar aprotic solvents.

Solvent Compatibility Matrix[6]
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent Best for transfers and general dissolution.[4]
Chlorinated Chloroform (

)
Excellent Preferred for NMR; ensures no signal overlap.[4]
Ethers Tetrahydrofuran (THF)Excellent Good for reactions; ensure THF is anhydrous.[4]
Ethers Diethyl EtherGood Useful for extractions; high volatility risks concentration changes.[4]
Hydrocarbons Hexanes / HeptaneModerate/Good Soluble, but may require slight warming if concentration is high.[4]
Polar Aprotic DMSO / DMFGood Used for nucleophilic substitutions; difficult to remove.[4]
Polar Protic Methanol / EthanolLow/Moderate Not recommended; risk of solvolysis (nucleophilic attack by ROH).[4]
Aqueous WaterInsoluble Immiscible.[4] Forms a separate layer (d18 layer will be on bottom ).

Part 3: Experimental Protocols

Given the high cost of deuterated standards, "trial and error" solubility testing is unacceptable. Use these self-validating protocols.

Micro-Scale Dissolution Protocol (Standard Preparation)

Objective: Prepare a stable stock solution (e.g., 10 mM) with zero waste.

  • Tare & Weigh: Place a clean, dry amber vial (2 mL) on a micro-balance. Tare. Add the target mass of 1,9-dibromononane-d18 (liquid). Record exact weight.

    • Note: The liquid is dense.[5] 10 µL

      
       15 mg.
      
  • Solvent Choice: Select DCM or Chloroform for stock solutions. These evaporate easily if recovery is needed and dissolve the compound instantly.

  • Stepwise Addition: Add solvent in 100 µL increments. Vortex gently for 10 seconds.

  • Visual Validation: Check for "schlieren" lines (wavy optical distortions). Their disappearance indicates homogeneity.

  • Transfer: Use a gas-tight syringe for transfer to avoid dripping (low surface tension/high density liquid).

Workflow for Solvent Selection (DOT Diagram)

SolubilityWorkflow Start Start: 1,9-Dibromononane-d18 DefineApp Define Application Start->DefineApp NMR NMR Analysis DefineApp->NMR Reaction Synthesis / Reaction DefineApp->Reaction Stock MS Standard Stock DefineApp->Stock CDCl3 Use Chloroform-d (CDCl3) (High Solubility, No Signal Interference) NMR->CDCl3 Anhydrous Use Anhydrous THF or DMF (Avoid Protic Solvents) Reaction->Anhydrous WarnWater AVOID: Water/Alcohols (Insolubility or Hydrolysis Risk) Reaction->WarnWater Caution DCM Use Dichloromethane (DCM) (Easy Evaporation, High Solubility) Stock->DCM

Figure 1: Decision matrix for solvent selection based on downstream application.

Part 4: Stability & Handling (Scientific Integrity)[6]

Hydrolysis & Solvolysis Risks

Although alkyl bromides are relatively stable, they are electrophiles.

  • Mechanism: In the presence of water or alcohols (especially with heat or base), 1,9-dibromononane-d18 can undergo

    
     substitution, replacing the bromine with -OH or -OR.
    
  • Prevention: Store stock solutions in anhydrous solvents over molecular sieves (3Å or 4Å).

Photostability

Alkyl bromides can degrade under UV light, releasing free radicals and turning samples yellow/brown (liberation of


).
  • Protocol: Always store 1,9-dibromononane-d18 in amber glass vials wrapped in foil.

Density Awareness

Because the d18 variant is significantly denser (~1.5 g/mL) than water (~1.0 g/mL), during liquid-liquid extractions (e.g., DCM/Water), the product will reside in the bottom organic layer . Do not discard the bottom layer by mistake.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20677, 1,9-Dibromononane. Retrieved from [Link][4]

  • Turowski, M., et al. (2003).Deuterium Isotope Effects on Hydrophobic Interactions. (General reference on isotope solubility behavior). Journal of the American Chemical Society. (Contextual grounding for d18 behavior).

Sources

Methodological & Application

Application Note: Precision Quantitation in Lipophilic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application of 1,9-Dibromononane-d18 as a Robust GC-MS Internal Standard

Executive Summary

In gas chromatography-mass spectrometry (GC-MS), the accuracy of quantitative data is frequently compromised by injection variability, matrix-induced suppression, and retention time shifts. This application note details the protocol for utilizing 1,9-dibromononane-d18 (perdeuterated 1,9-dibromononane) as a premium Internal Standard (IS).

Unlike common fatty acid methyl ester (FAME) standards, 1,9-dibromononane-d18 offers a "Twin-Anchor" validation mechanism:

  • Chemical Orthogonality: It is non-endogenous to biological systems, preventing false positives.

  • Spectral Distinctiveness: The unique isotopic signature of two bromine atoms (

    
     and 
    
    
    
    ) creates an unmistakable 1:2:1 triplet pattern in the mass spectrum, allowing for automated deconvolution even in high-noise matrices.

This guide is designed for researchers in metabolomics , lipidomics , and environmental toxicology seeking to normalize data for semi-volatile, lipophilic analytes.

Chemical Rationale & Properties[1][2][3][4]
2.1 Why 1,9-Dibromononane-d18?

The selection of this specific isotopologue addresses three critical failure modes in GC-MS:

  • Mass Shift (d18): The substitution of 18 hydrogen atoms with deuterium (

    
    ) shifts the molecular weight by approximately +18 Da compared to the native form. This prevents cross-talk with non-deuterated contaminants.
    
  • Inverse Isotope Effect: Deuterated alkanes typically elute slightly earlier than their proteo-analogs on non-polar columns (e.g., DB-5MS) due to reduced London dispersion forces. This ensures the IS does not co-elute perfectly with potential native 1,9-dibromononane impurities, though such impurities are rare in nature.

  • The Bromine Signature: The natural abundance of

    
     (50.69%) and 
    
    
    
    (49.31%) results in a distinct isotopic cluster. For a dibromo-compound (
    
    
    ), the molecular ion (
    
    
    ) appears as a triplet with relative intensities of 1:2:1 at masses
    
    
    ,
    
    
    , and
    
    
    .
2.2 Physicochemical Profile
PropertyValue / CharacteristicNotes
Chemical Formula

Perdeuterated chain
Approx.[1] MW ~304.15 g/mol vs. 286.05 g/mol (native)
Boiling Point ~285–288 °CIdeal for semi-volatiles
Solubility Hexane, DCM, Ethyl AcetateImmiscible in water
Stability HighStore at 4°C in amber glass
Target Ions (m/z) Quant: ~304, 306, 308 (Triplet)Qual: ~135-137 (Bromobutyl fragment)
Experimental Protocol
3.1 Reagent Preparation

Safety: 1,9-dibromononane is a skin and eye irritant. Handle in a fume hood.

  • Primary Stock (10 mg/mL):

    • Weigh 10 mg of 1,9-dibromononane-d18 into a 1 mL volumetric flask.

    • Dissolve in n-Hexane (HPLC Grade). Sonicate for 2 minutes to ensure homogeneity.

    • Storage: -20°C in a PTFE-lined screw-cap vial. Stable for 6 months.

  • Working Internal Standard (WIS) (10 µg/mL):

    • Dilute 10 µL of Primary Stock into 9.990 mL of n-Hexane.

    • Usage: This is the solution spiked into samples.

3.2 Spiking Strategy: The Critical Decision

The point of introduction determines what the IS corrects for.

  • Method A: Surrogate Standard (Pre-Extraction)

    • Add WIS to the raw sample (plasma/tissue) BEFORE extraction.

    • Corrects for: Extraction efficiency losses + Injection variability.

    • Recommended for: Complex biological matrices.

  • Method B: Injection Standard (Post-Extraction)

    • Add WIS to the final vial immediately BEFORE GC injection.

    • Corrects for: Injection volume errors + MS drift only.

    • Recommended for: Instrument calibration checks.[1][2]

3.3 GC-MS Methodology (Standard Lipophilic Setup)
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, ZB-5MS), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 280°C.

  • Temperature Program:

    • 60°C (hold 1 min)

    • Ramp 20°C/min to 300°C

    • Hold 5 min (Total run ~18 min)

  • MS Detection:

    • Source Temp: 230°C.

    • Scan Mode: Full Scan (m/z 50–550) for discovery; SIM for targeted quantitation.

    • SIM Ions: Monitor m/z 304, 306, 308 (Dwell time: 25ms each).

Workflow Visualization
Diagram 1: Analytical Workflow

This diagram illustrates the "Method A" workflow, where the standard acts as a Surrogate to track recovery.

G Start Biological Sample (Plasma/Tissue) Spike SPIKE: Add 10µL WIS (1,9-dibromononane-d18) Start->Spike Normalization Start Extract LLE Extraction (Chloroform/Methanol) Spike->Extract Equilibrate 5 min Deriv Derivatization (Optional) (MSTFA/TMS) Extract->Deriv Dry & Reconstitute GC GC-MS Injection (Splitless, 280°C) Deriv->GC Data Data Acquisition (Monitor m/z 304, 306, 308) GC->Data

Caption: Workflow for using 1,9-dibromononane-d18 as a pre-extraction Surrogate Standard.

Data Analysis & Self-Validation Logic
5.1 Identification Criteria

To confirm the peak is 1,9-dibromononane-d18 and not an interference:

  • Retention Time (RT): Must be within ±0.05 min of the calibration standard.

  • Ion Ratio: The abundance ratio of m/z 306 (M+2) to m/z 304 (M) must be approximately 2:1 (Range: 1.8 – 2.2).

5.2 Normalization Calculation

Calculate the Response Ratio (RR) for every analyte:



Use 

to plot calibration curves rather than raw area.
Diagram 2: Quality Control Decision Tree

Use this logic to troubleshoot runs based on the IS response.

Logic Check Check IS Peak Area (m/z 306) Range Is Area within ±20% of Mean? Check->Range Ratio Is Ion Ratio (306/304) approx 2.0? Range->Ratio Yes Fail_Rec FAIL: Extraction Issue Range->Fail_Rec No (Low Recovery) Pass PASS: Valid Injection Ratio->Pass Yes Fail_Int FAIL: Matrix Interference Ratio->Fail_Int No (Co-elution)

Caption: QC Logic for validating individual samples using the Dibromo-d18 signature.

References
  • PubChem. (n.d.). 1,9-Dibromononane Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. (General reference for GC-MS Internal Standard theory). [Link]

  • Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia. (Reference for Deuterium Isotope Effects). [Link]

  • ResolveMass. (2025). Analytical Characterization of Deuterated Compounds. (Reference for general deuterated standard handling). [Link]

Sources

synthesis of deuterated 3'-sulfo-galactosyl sphingosine using 1,9-dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Deuterated 3'-Sulfo-Galactosyl Sphingosine (Lyso-Sulfatide-d18)

Abstract & Application Context

Lyso-sulfatide (3'-sulfo-galactosyl sphingosine) is a cytotoxic lysosphingolipid that accumulates in the nervous system of patients with Metachromatic Leukodystrophy (MLD) due to arylsulfatase A deficiency. It is a critical biomarker for disease progression and therapeutic monitoring.

Accurate quantification of lyso-sulfatide in biological matrices (CSF, plasma) by LC-MS/MS requires a stable isotope-labeled internal standard (SIL-IS) that mirrors the analyte's extraction recovery and ionization efficiency without experiencing deuterium-hydrogen exchange (DHE).

This protocol details the de novo synthesis of Lyso-Sulfatide-d18 . Unlike standards labeled on the galactose headgroup (which can suffer from enzymatic instability) or the fatty acid (which is absent in lyso-lipids), this protocol incorporates the deuterium label directly into the sphingoid backbone using 1,9-dibromononane-d18 . This ensures metabolic stability and mass-spectral distinctiveness (+18 Da shift).

Retrosynthetic Strategy

The synthesis is designed based on a Convergent Approach , assembling the molecule from three key modules:

  • The Deuterated Lipid Tail (C15): Constructed from 1,9-dibromononane-d18.

  • The Chiral Backbone: Derived from L-Serine (via Garner’s Aldehyde).

  • The Headgroup: 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate, followed by regioselective sulfation.

Pathway Visualization

Retrosynthesis Target Lyso-Sulfatide-d18 (Target Molecule) SubTarget1 Protected Galactosyl Sphingosine-d18 SubTarget1->Target 1. Regioselective Sulfation 2. Global Deprotection FragmentA Garner's Aldehyde (Chiral Head) FragmentA->SubTarget1 Lithiation & Coupling FragmentB 1-Pentadecyne-d18 (Lipid Tail) FragmentB->SubTarget1 FragmentC Galactose Donor (Trichloroacetimidate) FragmentC->SubTarget1 Glycosylation Reagent 1,9-Dibromononane-d18 (Starting Material) Reagent->FragmentB 1. Reduction 2. Coupling w/ Hexyne Hexyne 1-Hexyne Hexyne->FragmentB

Figure 1: Retrosynthetic breakdown showing the incorporation of the d18-label into the lipid tail.

Detailed Experimental Protocol

Module 1: Synthesis of the Deuterated Tail (1-Pentadecyne-d18)

Objective: Convert the bifunctional C9 electrophile (1,9-dibromononane-d18) into a monofunctional C15 alkyne.

  • Reagents: 1,9-dibromononane-d18, LiAlD4 (Lithium Aluminum Deuteride), 1-Hexyne, n-Butyllithium (n-BuLi), HMPA (Hexamethylphosphoramide).

Step 1.1: Desymmetrization to 1-Bromo-nonane-d19

  • Dissolve 1,9-dibromononane-d18 (5.0 g, 17.5 mmol) in anhydrous THF (50 mL).

  • Cool to 0°C under Argon.

  • Slowly add LiAlD4 (0.25 eq) suspended in THF. Note: Stoichiometry is critical to favor mono-reduction over di-reduction.

  • Stir at RT for 4 hours. Quench with D2O/NaOH sequence.

  • Extract with hexane. Purify via silica gel chromatography (100% Hexanes).

  • Yield Target: 1-Bromo-nonane-d19 (approx. 40-50% yield). Recover unreacted dibromide for recycling.

Step 1.2: C-C Coupling to form 1-Pentadecyne-d18

  • Dissolve 1-Hexyne (1.2 eq relative to bromide) in anhydrous THF/HMPA (4:1).

  • Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate lithium acetylide.

  • Add 1-Bromo-nonane-d19 (from Step 1.1) dropwise.

  • Allow to warm to RT and reflux for 12 hours.

  • Quench with saturated NH4Cl. Extract with diethyl ether.

  • Product: 1-Pentadecyne-d18 (C15 tail).

Module 2: Backbone Assembly (Sphingosine Synthesis)

Objective: Couple the tail to the chiral serine headgroup (Garner's Aldehyde) and establish the trans-alkene geometry.

  • Reagents: Garner's Aldehyde (tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate), n-BuLi, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

Step 2.1: Asymmetric Alkynylation

  • Dissolve 1-Pentadecyne-d18 in dry THF at -78°C.

  • Add n-BuLi (1.05 eq) to generate the lithiated alkyne.

  • Cannulate this solution into a pre-cooled (-78°C) solution of Garner's Aldehyde (1.0 eq) in THF.

  • Stir for 2 hours. Quench with acetic acid/THF.

  • Result: A mixture of syn/anti propargylic alcohols. The stereochemistry at C3 (sphingosine numbering) is not yet set, but will be corrected or separated later. (Standard Garner coupling favors anti, which is desired).

Step 2.2: Trans-Reduction (Birch-type or Red-Al)

  • Treat the internal alkyne with Red-Al in toluene/ether at 0°C.

  • This specific reduction yields the (E)-alkene exclusively, characteristic of sphingosine.

  • Intermediate: Protected Sphingosine-d18 (N-Boc, O-isopropylidene).

Step 2.3: Headgroup Deprotection & Azide Introduction

  • Treat with mild acid (pTsOH, MeOH) to remove the acetonide.

  • Selective protection of primary alcohol (TBDMS-Cl).

  • Convert secondary amine (N-Boc) to Azide via diazotransfer (triflyl azide) or a sequence of Boc-removal -> amine -> diazo transfer. Why Azide? Azides are non-participating groups during glycosylation, preventing neighboring group participation which would form oxazolines.

  • Key Intermediate: 2-Azido-3-O-benzoyl-1-O-TBDMS-sphingosine-d18.

Module 3: Glycosylation & Sulfation

Objective: Attach galactose and selectively sulfate the 3-OH position.[1]

Step 3.1: Schmidt Glycosylation

  • Donor: 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate.

  • Acceptor: 2-Azido-sphingosine derivative (from Step 2.3).

  • Catalyst: TMSOTf (0.1 eq) in DCM/Ether at -20°C.

  • Mechanism: The acetyl group at C2 of galactose ensures β-selectivity via neighboring group participation.

  • Product: β-Galactosyl-sphingosine (fully protected).

Step 3.2: Global Deprotection (Pre-Sulfation)

  • Remove Acetyl groups (NaOMe/MeOH).

  • Remove TBDMS (TBAF).

  • Result: 1-β-Galactosyl-2-azido-sphingosine-d18.

Step 3.3: Regioselective Sulfation (The Stannylene Acetal Method) Critical Step: Galactose has four free hydroxyls. Sulfation must occur specifically at C3.

  • Reflux the galactosyl-lipid with Dibutyltin oxide (Bu2SnO) (1.1 eq) in Methanol/Benzene.

  • This forms a cyclic stannylene acetal between the cis-diols (C3-OH and C4-OH of galactose).

  • Evaporate solvent. Redissolve in dry THF.

  • Add Sulfur Trioxide Trimethylamine complex (SO3·NMe3) (1.1 eq).

  • The acetal activates the equatorial C3-OH preferentially.

  • Product: 3'-Sulfo-galactosyl-2-azido-sphingosine-d18.

Step 3.4: Staudinger Reduction (Final Step)

  • Treat the azido-sulfatide with Triphenylphosphine (PPh3) in THF/Water.

  • This reduces the azide (-N3) to the free amine (-NH2) without hydrolyzing the sulfate ester.

  • Final Product: Lyso-Sulfatide-d18 .

Analytical Validation & QC

Data must be summarized to validate the identity and purity of the standard.

Test ParameterMethodAcceptance Criteria
Isotopic Purity HR-MS (TOF)M+18 abundance > 98%; M+0 < 0.5%
Regiochemistry 1H-NMR (600 MHz)H-3 (Gal) shift downfield (~4.2 ppm) confirming sulfation.
Stereochemistry 1H-NMR (Coupling)J(H4-H5) ~15 Hz (Trans-alkene backbone).
Purity HPLC-ELSD/CAD> 97% purity.
Appearance VisualWhite to off-white lyophilized powder.

Workflow Diagram

Workflow Step1 1,9-Dibromononane-d18 + LiAlD4 Step2 1-Bromo-nonane-d19 Step1->Step2 Reduction Step3 Coupling w/ Hexyne (C15 Tail) Step2->Step3 Alkylation Step4 Garner's Aldehyde Coupling Step3->Step4 Lithiation Step5 Glycosylation (Schmidt Donor) Step4->Step5 1. Red-Al 2. Azide Install Step6 Stannylene Acetal Sulfation Step5->Step6 Regioselective Final Lyso-Sulfatide-d18 Step6->Final Staudinger Red.

Figure 2: Step-by-step chemical workflow from deuterated reagent to final lyso-lipid.

References

  • Garner, P., & Park, J. M. (1987). The synthesis of the C18-sphingosine base from serine. Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition, 19(9), 731–732. Link

  • Guilbert, B., et al. (1994). Regioselective sulfation of carbohydrates using the stannylene acetal method. Tetrahedron: Asymmetry, 5(11), 2163-2178. Link

  • Spottke, A., et al. (2010). Analysis of lysosulfatide in Metachromatic Leukodystrophy. Clinical Chemistry, 56(12), 1853-1861. Link

  • Byun, H. S., & Bittman, R. (2010). Selective deuterium labeling of the sphingoid backbone.[2] Chemistry and Physics of Lipids, 163(8), 809–813.[2] Link

Sources

using 1,9-dibromononane-d18 as a deuterated C9 linker

Author: BenchChem Technical Support Team. Date: February 2026

Engineering High-Stability Linkers with 1,9-Dibromononane-d18

Abstract & Strategic Value

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a determinant of ternary complex cooperativity and physicochemical properties.[1] However, linear alkyl chains—often required to span deep binding pockets—are notorious metabolic "soft spots." They are prone to rapid oxidative dealkylation by Cytochrome P450 (CYP450) enzymes, leading to premature chain scission and loss of efficacy.

This guide details the application of 1,9-dibromononane-d18 as a "metabolically armored" crosslinker. By replacing protium (


) with deuterium (

) across the entire C9 chain, researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to significantly extend half-life (

) without altering the steric profile or binding thermodynamics of the final degrader.
Scientific Rationale: The Kinetic Isotope Effect

The decision to switch from a standard C9 linker to the d18-variant is grounded in the fundamental difference in bond dissociation energy (BDE) between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.

  • Zero Point Energy (ZPE): Deuterium has twice the mass of protium. This increased mass lowers the vibrational frequency of the C-D bond, resulting in a lower ZPE compared to C-H.[2]

  • Activation Energy (

    
    ):  Because the ground state of the C-D bond is lower (more stable), the activation energy required to reach the transition state for bond cleavage (e.g., hydrogen atom abstraction by CYP450) is significantly higher.
    
  • Metabolic Shunting: CYP450 enzymes typically attack the

    
    - or 
    
    
    
    -carbons relative to heteroatoms. In a fully deuterated linker, these sites are "hardened," forcing the enzyme to either disengage or attempt slower, less favorable reaction pathways.
Visualizing the Mechanism

The following diagram illustrates how deuteration blocks the oxidative breakdown pathway.

G cluster_0 Standard Linker (Protiated) cluster_1 Deuterated Linker (d18) H_Linker PROTAC-C9-H (Standard) CYP_H CYP450 Attack (Fast Abstraction) H_Linker->CYP_H High ZPE Breakdown Oxidative Dealkylation (Chain Scission) CYP_H->Breakdown Rapid k_H D_Linker PROTAC-C9-D18 (Deuterated) CYP_D CYP450 Attack (High Barrier) D_Linker->CYP_D Low ZPE Stable Metabolic Stability (Intact Linker) CYP_D->Stable Slow k_D (KIE > 7)

Figure 1: Mechanistic comparison of CYP450-mediated metabolism between protiated and deuterated linkers. The high energy barrier of C-D cleavage preserves the PROTAC integrity.

Experimental Protocol: Asymmetric Synthesis

Challenge: 1,9-dibromononane-d18 is a homobifunctional electrophile. The primary risk during synthesis is the formation of the symmetrical "dimer" (Ligand-Linker-Ligand) or polymerization, rather than the desired mono-alkylated intermediate.

Solution: This protocol utilizes a High-Dilution / Excess-Linker Strategy to statistically favor mono-substitution.

Materials
  • Electrophile: 1,9-dibromononane-d18 (≥98 atom% D).

  • Nucleophile: Ligand precursor (e.g., Thalidomide analog with a phenol or amine handle, or VHL ligand).

  • Base: Cesium Carbonate (

    
    ) – preferred for the "Cesium Effect" which enhances solubility and reactivity of nucleophiles in polar aprotic solvents.
    
  • Solvent: Anhydrous DMF or Acetone.

Step-by-Step Workflow
  • Preparation of Linker Solution (The "Excess" Phase):

    • Dissolve 5.0 equivalents of 1,9-dibromononane-d18 in anhydrous DMF.

    • Note: Using a large excess is critical. If 1:1 stoichiometry is used, the statistical yield of the desired mono-bromide is max ~50%, with significant dimer formation.

    • Heat the solution to 40°C under

      
       atmosphere.
      
  • Nucleophile Activation:

    • In a separate vial, dissolve 1.0 equivalent of the Ligand-Nucleophile.

    • Add 1.5 equivalents of

      
      .
      
    • Stir for 15 minutes to generate the phenoxide/amide anion.

  • Controlled Addition (The "High Dilution" Phase):

    • Add the activated nucleophile solution dropwise to the warm linker solution over 1 hour.

    • Reasoning: Keeping the nucleophile concentration low relative to the excess dibromide ensures that any reacting nucleophile is likely to encounter a fresh dibromide molecule rather than an already-substituted mono-bromide.

  • Reaction Monitoring:

    • Monitor via LC-MS.[3]

    • Target Mass: Look for

      
      .
      
    • Isotope Pattern: The product will retain one bromine atom. Ensure the mass spectrum shows the characteristic 1:1 doublet for the

      
       isotope pattern.
      
  • Workup & Recovery:

    • Filter off cesium salts.

    • Concentrate DMF under reduced pressure.

    • Crucial Step: The excess 1,9-dibromononane-d18 is valuable. Recover it via column chromatography (eluting with non-polar hexanes/heptane first) before eluting the polar mono-substituted product.

Synthesis Workflow Diagram

Synthesis cluster_inputs start Start Linker 1,9-Dibromononane-d18 (5.0 equiv) start->Linker Ligand Ligand-Nucleophile (1.0 equiv) start->Ligand Addition Dropwise Addition (High Dilution) Linker->Addition Excess Pool Activation Activate Nucleophile (Cs2CO3, 15 min) Ligand->Activation Activation->Addition Reaction SN2 Substitution (40°C, DMF) Addition->Reaction Purification Chromatography (Recover Excess Linker) Reaction->Purification Final Mono-Bromo Intermediate (Ready for 2nd Ligand) Purification->Final

Figure 2: Optimized synthetic route minimizing dimerization through stoichiometric control.

QC & Characterization: The "Silent" Spectrum

Validating the incorporation of the deuterated linker requires specific attention to NMR analysis.

FeatureStandard Linker (Protiated)Deuterated Linker (d18)
1H NMR (Alkyl Region) Strong multiplets at

1.2 – 1.9 ppm
Silent (No signals)
13C NMR Sharp singletsWeak multiplets (coupling to D)
Mass Spectrometry Standard Mass (

)
Mass shift:

Da

QC Protocol:

  • Run a standard

    
     NMR.
    
  • Verify the absence of the central methylene peaks. If peaks appear in the 1.2–1.9 ppm range, the sample is contaminated with protiated material or the deuteration level is insufficient (<98%).

  • Confirm the presence of the triplet at

    
     ~3.4 ppm (corresponding to 
    
    
    
    ) is absent or shifted if the alpha-carbons are also deuterated (which they are in d18). In d18, the alpha-protons are gone, so no triplet should be observed next to the bromine or the nucleophile attachment site.
Validation: Microsomal Stability Assay

To prove the "Metabolic Armor" concept, a comparative stability assay is required.

Protocol:

  • Test Compounds: Synthesize both the Protium-PROTAC and Deuterium-PROTAC (d18).

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Incubation: 1 µM compound concentration at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60, and 120 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

Expected Result: The Deuterium-PROTAC should exhibit a flatter degradation slope. Calculate the Intrinsic Clearance (


) using the equation:


A successful application typically yields a 2-5x reduction in

for the deuterated analog.
References
  • Deuterium in Drug Discovery: Gant, T. G. (2014).[4] Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Link

  • PROTAC Linker Metabolism: Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.[5] Journal of Medicinal Chemistry. Link

  • Kinetic Isotope Effects: Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions. Link

  • Alkyl Halide Substitution Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

  • FDA Approved Deuterated Drugs: Schmidt, C. (2017). First deuterated drug approved. Nature Biotechnology. Link

Sources

Application Notes and Protocols for 1,9-Dibromononane-d18 in Pharmacokinetic and Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Stable Isotope Labeling in Drug Development

In the landscape of modern drug discovery and development, a profound understanding of a compound's pharmacokinetic (PK) and metabolic profile is paramount. Stable isotope labeling, particularly with deuterium (²H), has emerged as a revolutionary technique for elucidating the absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities.[1][2] By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium, we can create a molecular "tracer" that is chemically identical to the parent compound but distinguishable by mass spectrometry.[3][4] This allows for precise tracking of the compound and its metabolites within a biological system, providing invaluable insights that accelerate the drug development pipeline.[3]

This guide provides a comprehensive overview of the application of 1,9-dibromononane-d18 as a tracer for pharmacokinetic and metabolic studies. While 1,9-dibromononane is a versatile bifunctional alkylating agent used in chemical synthesis[5], its deuterated analogue serves as an excellent tool for researchers to non-invasively probe the in vivo fate of long-chain alkyl halides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope tracing to gain a deeper understanding of their compounds of interest.

Principle of the Method: Tracing the Fate of 1,9-Dibromononane-d18

The core principle behind using 1,9-dibromononane-d18 lies in the ability of mass spectrometry to differentiate between the deuterated tracer and its endogenous, non-labeled counterparts.[1] The mass difference of 18 atomic mass units (due to the 18 deuterium atoms) provides a clear and unambiguous signature for detection. When 1,9-dibromononane-d18 is introduced into a biological system, it follows the same metabolic pathways as the non-labeled compound. By collecting biological samples (e.g., blood, urine, feces, tissues) at various time points and analyzing them by liquid chromatography-tandem mass spectrometry (LC-MS/MS), we can:

  • Quantify the concentration of the parent drug over time: This is fundamental for determining key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F).[3]

  • Identify and quantify metabolites: The deuterium label is retained in the metabolites, allowing for their confident identification and the elucidation of metabolic pathways.

  • Assess metabolic stability: The kinetic isotope effect (KIE), a phenomenon where the C-D bond is stronger than the C-H bond, can sometimes lead to a slower rate of metabolism at the site of deuteration.[2][6] While not the primary goal of a tracer study, this effect can provide insights into rate-limiting metabolic steps.[7][8]

Physicochemical Properties of 1,9-Dibromononane

A thorough understanding of the physicochemical properties of the parent compound is essential for designing appropriate formulations and analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₈Br₂[9]
Molecular Weight 286.05 g/mol [9]
Appearance Clear colorless to slightly yellow liquid[10]
Boiling Point 285-288 °C[10]
Density 1.407 g/mL at 25 °C[10]
Refractive Index n20/D 1.496[11]
Solubility Soluble in organic solvents, limited solubility in water[12]

Predicted Metabolic Pathways of 1,9-Dibromononane

Based on the metabolism of similar long-chain alkyl halides, the primary route of metabolism for 1,9-dibromononane is expected to be oxidation catalyzed by cytochrome P450 (CYP) enzymes.[12] The long alkyl chain is susceptible to hydroxylation at various positions, primarily at the terminal (ω) and sub-terminal (ω-1) carbons.

  • ω-Hydroxylation: The terminal methyl group is oxidized to a primary alcohol.

  • (ω-1)-Hydroxylation: The penultimate methylene group is oxidized to a secondary alcohol.

  • Further Oxidation: The resulting alcohols can be further oxidized to aldehydes, ketones, and carboxylic acids.

  • Oxidative Dehalogenation: The carbon-bromine bond can undergo oxidative cleavage, leading to the formation of an aldehyde and release of a bromide ion.[13]

These predicted pathways are crucial for identifying the expected mass shifts in the metabolites of 1,9-dibromononane-d18 during mass spectrometric analysis.

G parent 1,9-Dibromononane-d18 omega_oh ω-Hydroxy-1,9-dibromononane-d18 parent->omega_oh CYP450 (ω-hydroxylation) omega_minus_1_oh (ω-1)-Hydroxy-1,9-dibromononane-d18 parent->omega_minus_1_oh CYP450 ((ω-1)-hydroxylation) dehalogenation Nonanedial-d14 parent->dehalogenation Oxidative Dehalogenation aldehyde 9-Bromo-nonanal-d16 omega_oh->aldehyde Alcohol Dehydrogenase acid 9-Bromononanoic acid-d16 aldehyde->acid Aldehyde Dehydrogenase

Caption: Predicted metabolic pathways of 1,9-dibromononane.

Experimental Design and Protocols

A well-designed in vivo study is critical for obtaining reliable and reproducible pharmacokinetic and metabolic data. The following protocols provide a general framework that should be adapted to specific research needs and institutional guidelines.

Synthesis of 1,9-Dibromononane-d18

While 1,9-dibromononane-d18 is commercially available from suppliers like CDN Isotopes[14], understanding its synthesis can be valuable. A common strategy involves the use of a deuterated starting material. For instance, a synthetic route analogous to the preparation of the non-labeled compound can be employed, starting with 1,9-nonanediol-d18.

A general procedure for the synthesis of 1,9-dibromononane from 1,9-nonanediol involves reacting the diol with a brominating agent such as carbon tetrabromide in the presence of a catalyst. To synthesize the deuterated analogue, one would start with the corresponding deuterated diol.

Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

1. Animal Model Selection: The choice of animal model (e.g., mice, rats) will depend on the specific objectives of the study. Rats are often preferred for pharmacokinetic studies due to their larger blood volume, which allows for serial sampling from the same animal.

2. Dose Formulation and Administration:

  • Formulation: 1,9-dibromononane-d18 should be formulated in a vehicle appropriate for the chosen route of administration. Given its limited water solubility, a co-solvent system or an oil-based vehicle may be necessary.

  • Dose Selection: A preliminary dose-ranging study is recommended to determine a dose that is well-tolerated and provides plasma concentrations detectable by the analytical method.

  • Administration: The route of administration (e.g., intravenous, oral, intraperitoneal) should align with the intended clinical application or the specific research question.

3. Sample Collection:

  • Blood Sampling: For pharmacokinetic analysis, blood samples should be collected at multiple time points to adequately define the concentration-time profile. A typical sampling schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. The exact timing should be optimized based on the expected half-life of the compound.

  • Urine and Feces Collection: For metabolism and excretion studies, urine and feces should be collected over a 24 or 48-hour period using metabolic cages.

  • Tissue Distribution: At the end of the study, tissues of interest (e.g., liver, kidney, brain) can be collected to assess compound distribution.

4. Sample Processing:

  • Plasma Preparation: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Storage: All biological samples should be stored at -80°C until analysis to ensure stability.

G cluster_preclinical In Vivo Pharmacokinetic Study Workflow dose_prep Dose Formulation (1,9-dibromononane-d18) animal_dosing Animal Dosing (e.g., IV, PO) dose_prep->animal_dosing sample_collection Sample Collection (Blood, Urine, Tissues) animal_dosing->sample_collection sample_processing Sample Processing (Plasma Separation, Storage) sample_collection->sample_processing lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis data_analysis Pharmacokinetic & Metabolic Analysis lc_ms_analysis->data_analysis report Reporting data_analysis->report

Caption: General workflow for an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[1][5]

1. Sample Preparation:

  • Protein Precipitation: A simple and effective method for removing proteins from plasma samples. Acetonitrile is a commonly used precipitation solvent.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for more extensive sample cleanup and concentration, particularly for metabolites present at low levels.

2. Chromatographic Separation:

  • A reverse-phase C18 column is typically suitable for separating 1,9-dibromononane and its metabolites from endogenous matrix components.

  • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is commonly employed.

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantitative analysis.

  • Specific precursor-to-product ion transitions should be optimized for both 1,9-dibromononane-d18 and its expected metabolites.

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI) - Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ of the analyte
Product Ion (Q3) Specific fragment ion of the analyte

Data Analysis and Interpretation

Pharmacokinetic Analysis: The plasma concentration-time data for 1,9-dibromononane-d18 is used to calculate key PK parameters using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin).

Metabolite Identification and Profiling: The LC-MS/MS data is interrogated for the presence of deuterated metabolites. The mass shift from the parent compound and the fragmentation pattern can be used to propose the structure of the metabolites. The relative abundance of each metabolite can be determined by comparing the peak areas.

Conclusion

1,9-dibromononane-d18 is a valuable tool for researchers seeking to understand the pharmacokinetic and metabolic fate of long-chain alkyl halides. The use of this stable isotope-labeled tracer, in conjunction with modern bioanalytical techniques, provides a robust and reliable method for generating critical data in drug discovery and development. The protocols and principles outlined in this guide offer a solid foundation for designing and executing successful pharmacokinetic and metabolic tracing studies.

References

  • ChemBK. 1,9-Dibromononane. [Link]

  • Wikipedia. 1,9-Dibromononane. [Link]

  • University of Rochester. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. [Link]

  • bioRxiv. In vivo deuterated water labeling allows tumor visualization via deuterium magnetic resonance spectroscopic imaging of cholesterol. [Link]

  • JoVE. Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. [Link]

  • Future Science. Deuterium in drug discovery: progress, opportunities and challenges. [Link]

  • Frontiers. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. 1,9-Dibromononane | C9H18Br2 | CID 20677 - PubChem. [Link]

  • Frontiers. Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. [Link]

  • National Center for Biotechnology Information. Unusual Cytochrome P450 Enzymes and Reactions. [Link]

  • National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • PubChem. 1,9-Dibromononane. [Link]

  • Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • YouTube. Cytochrome P450. [Link]

  • MDPI. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. [Link]

  • ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • National Center for Biotechnology Information. Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates. [Link]

  • MDPI. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. [Link]

  • ResearchGate. Bayesian kinetic modeling for tracer-based metabolomic data. [Link]

  • YouTube. Combining Seahorse XF Analysis with Stable Isotope Tracing to Reveal Novel Metabolic Drug Targets. [Link]

  • YouTube. Stable Isotope Tracer Technique. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • ResearchGate. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. [Link]

  • PLOS. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. [Link]

  • ResearchGate. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. [Link]

Sources

Precision Deuteration: Synthesis and Validation of Agrochemical Reference Standards for IDMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Matrix Effect" Imperative

In the quantification of pesticide residues, matrix effects —the suppression or enhancement of analyte ionization by co-eluting matrix components—remain the primary source of analytical error. While matrix-matched calibration curves are common, they are labor-intensive and matrix-specific.

The gold standard for correcting these variances is Isotope Dilution Mass Spectrometry (IDMS) using Stable Isotope Labeled (SIL) internal standards. Unlike structural analogs, SIL standards (e.g., Deuterium,


C, 

N) co-elute with the analyte, experiencing the exact same ionization environment.

This guide details the synthesis and validation of deuterated agrochemicals, focusing on two primary methodologies: Late-Stage Functionalization (LSF) via Iridium-catalyzed exchange and De Novo Synthesis using labeled precursors.

Strategic Design: The "Non-Exchangeable" Rule

Before synthesis begins, the position of the deuterium label must be selected based on metabolic and chemical stability. A label placed on a labile position renders the standard useless.

Stability Decision Matrix
  • Avoid: Acidic protons (OH, NH, SH),

    
    -carbonyl positions (enollizable), and positions subject to rapid metabolic hydroxylation (unless studying that specific metabolite).
    
  • Target: Aromatic rings (away from directing groups if using exchange), methyl groups on ethers/amines, and backbone methylenes.

  • Mass Shift: Aim for a mass difference (

    
    ) of +3 Da to +5 Da  to avoid overlap with the natural isotopic envelope (M+1, M+2) of the native analyte, especially for chlorinated pesticides where the 
    
    
    
    Cl isotope contribution is significant.

StabilityMatrix Start Target Agrochemical Structure CheckLabile Identify Labile Protons (OH, NH, SH, acidic C-H) Start->CheckLabile CheckMetabolism Check Metabolic Hotspots (e.g., CYP450 hydroxylation sites) CheckLabile->CheckMetabolism Exclude Labile Sites SelectMethod Select Synthesis Strategy CheckMetabolism->SelectMethod Identify Stable Sites MethodA Method A: Ir-Catalyzed H/D Exchange (For aromatic/amide direction) SelectMethod->MethodA Ortho-Directing Group Present? MethodB Method B: De Novo Synthesis (For alkyl/linker labeling) SelectMethod->MethodB Need Alkyl Label?

Figure 1: Strategic Decision Matrix for selecting the deuteration site and synthetic methodology.

Protocol A: Iridium-Catalyzed H/D Exchange (LSF)

Application: Ideal for aromatic agrochemicals containing directing groups (amides, pyridines, esters). This method utilizes Crabtree’s catalyst or Kerr’s catalyst to facilitate ortho-selective hydrogen isotope exchange.

Target Example: Boscalid-d3 (Fungicide) or similar nicotinamide/carboxamide structures.

Reagents & Equipment
  • Catalyst:

    
     (Crabtree’s Catalyst) or Kerr’s Catalyst.
    
  • Solvent: Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE) (anhydrous).

  • Deuterium Source:

    
     gas (balloon or lecture bottle) or 
    
    
    
    (if using water-tolerant catalysts).
  • Vessel: Young’s tap tube or high-pressure hydrogenation reactor.

Step-by-Step Procedure
  • Activation: In a glovebox (or under strict

    
    ), dissolve the agrochemical substrate (1.0 eq) and Iridium catalyst (2–5 mol%) in anhydrous DCM (0.1 M concentration).
    
  • Degassing: Transfer the solution to a Young’s tap tube. Freeze-pump-thaw (3 cycles) to remove

    
    , which poisons the catalyst.
    
  • Exchange: Introduce

    
     gas (1 atm). Stir vigorously at room temperature for 12–24 hours.
    
    • Note: For sterically hindered substrates, heat to 40°C.

  • Quenching: Vent

    
     gas. Dilute with DCM and wash with water to remove catalyst residues (or filter through a short pad of silica).
    
  • Purification: Concentrate the organic layer. Purify via Flash Column Chromatography.

    • Critical: Deuterated compounds often have slightly different retention times than protio-analogs on silica; collect fractions conservatively.

Mechanism of Action

The Iridium center coordinates with the directing group (e.g., the amide oxygen in Boscalid). Oxidative addition of


 is followed by C-H activation at the ortho position, forming an Ir-H/D intermediate. Reductive elimination installs the Deuterium.

Protocol B: De Novo Synthesis (Functional Group Interconversion)

Application: Required when specific alkyl labeling is needed or no directing groups are present. This often involves reducing a precursor with a deuterated reagent.[1]

Target Example: Imidacloprid-d4 (Neonicotinoid).[2] Strategy: Building the imidazolidine ring using deuterated ethylene diamine or reducing a succinimide precursor.

Reagents & Equipment
  • Precursor: 2-chloro-5-(chloromethyl)pyridine (CCMP).

  • Labeled Reagent: Ethylene-d4-diamine (available commercially) or Imidazolidine-d4-2-one.

  • Solvent: Acetonitrile (ACN), DMF.

  • Base: Potassium Carbonate (

    
    ).
    
Step-by-Step Procedure (Coupling Route)
  • Ring Formation (if starting from diamine): React Ethylene-d4-diamine with nitroguanidine to form the deuterated nitroguanidine intermediate.

  • Coupling:

    • Dissolve 2-nitroimino-imidazolidine-d4 (1.0 eq) in dry Acetonitrile.

    • Add

      
       (2.5 eq) and heat to reflux.
      
    • Dropwise add 2-chloro-5-(chloromethyl)pyridine (1.0 eq) dissolved in ACN over 30 minutes.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Filter off inorganic salts while hot. Cool filtrate to precipitate the product or concentrate and recrystallize from Ethanol.

  • Yield: Typical yields for this coupling are 60–75%.

Validation & Quality Control

Regulatory bodies (e.g., SANTE/11312/2021) require strict validation of internal standards.

Isotopic Purity Calculation

You must quantify the contribution of the


 (native) isotope in your standard. If the 

signal is too high, it will interfere with the quantification of trace residues.

Formula for Isotopic Enrichment (IE):



Acceptance Criteria:

  • Chemical Purity: >95% (by HPLC-UV/ELSD).

  • Isotopic Purity: >98% atom % D (or <0.5% contribution to the

    
     mass channel).
    
QC Workflow Diagram

QCWorkflow Sample Synthesized Standard NMR 1H-NMR Analysis (Confirm Structure & D-incorporation) Sample->NMR MS HRMS / LC-MS (Isotopic Distribution) Sample->MS Calc Calculate %D0 Contribution NMR->Calc MS->Calc Decision Pass/Fail? Calc->Decision Release Release as Reference Standard Decision->Release <0.5% D0 Repurify Re-purify / Re-synthesize Decision->Repurify >0.5% D0

Figure 2: Quality Control workflow for validating deuterated standards.

Data Presentation: Isotopic Distribution Table
IsotopologueMass (m/z)Theoretical Abundance (%)Measured Abundance (%)Pass/Fail
M+0 (D0) 256.10.00.2PASS
M+1 (D1) 257.10.10.8-
M+2 (D2) 258.10.51.2-
M+3 (D3) 259.14.25.1-
M+4 (D4) 260.195.292.7PASS

(Example data for Imidacloprid-d4)

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • Kerr, W. J., et al. (2023). "Hydrogen Isotope Exchange by Homogeneous Iridium Catalysis in Aqueous Buffers." Angewandte Chemie International Edition.Link

  • Belov, V., & Käfferlein, H. U. (2019).[3] "Total synthesis of 13C2,15N-imidacloprid with three stable isotopes in the pyridine ring." Journal of Labelled Compounds and Radiopharmaceuticals.[3][4][5][6][7]Link

  • WuXi AppTec. (2025). "Internal Standards in LC-MS Bioanalysis: Which, When, and How." Link

  • Rice University. (2025).[8] "Engineers slash iridium use in electrolyzer catalyst by 80%."[8] Nature Nanotechnology.[8]Link[8]

Sources

Application Note: Isotope-Coded Cysteine Mapping with 1,9-Dibromononane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using deuterated 1,9-dibromononane (


-DBN) as a homobifunctional cross-linker for structural mass spectrometry. Unlike common amine-reactive cross-linkers (e.g., BS3, DSS), 1,9-dibromononane is an alkylating agent  that targets sulfhydryl groups (Cysteine residues).

Its specific utility lies in two key properties:

  • Hydrophobic Spacer: The 9-carbon alkyl chain (~12 Å) partitions effectively into hydrophobic pockets and membrane bilayers, capturing interactions inaccessible to hydrophilic reagents.

  • Isotope Coding: By utilizing a 1:1 mixture of hydrogen- (

    
    ) and deuterium- (
    
    
    
    ) labeled reagents, researchers create a distinct spectral signature (doublet) that eliminates false positives and enables quantitative comparison of protein conformational states.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (


) mechanism. The thiolate anion (

) of a Cysteine residue attacks the terminal carbon of the 1,9-dibromononane, displacing the bromide ion (a good leaving group).
Chemical Specificity[1][2]
  • Primary Target: Cysteine (Cys, C) sulfhydryl groups.

  • Secondary Targets: At elevated pH (>9.0), Lysine epsilon-amines or Histidine imidazoles may react, but under the recommended physiological pH (7.5–8.0), the reaction is highly specific to Cysteine due to the higher nucleophilicity of the thiolate.

  • Mass Shift:

    • Light Linker (

      
      ):  Adds 
      
      
      
      moiety (+126.14 Da).
    • Heavy Linker (

      
      ):  Adds 
      
      
      
      moiety (+144.25 Da).
    • Delta (

      
      ):  18.11 Da per cross-link.
      
Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Protein Protein-SH (Reduced Cysteine) Intermediate Mono-Alkylated Protein (Protein-S-C9-Br) Protein->Intermediate Step 1: SN2 Attack (pH 8.0) Reagent 1,9-Dibromononane (Br-C9-Br) Reagent->Intermediate Product Cross-Linked Protein (Protein-S-C9-S-Protein) Intermediate->Product Step 2: Cyclization (Proximity Driven) Byproduct 2 HBr (Leaving Group) Intermediate->Byproduct

Caption: Step-wise alkylation mechanism. The first bromine displacement creates a reactive intermediate; the second displacement "staples" the protein structure.

Experimental Design & Causality

Buffer Selection (Critical)
  • Do Use: HEPES, Phosphate, or MOPS (pH 7.5 – 8.0).

  • Do NOT Use: Tris, Glycine, or primary amine buffers. While alkyl halides are thiol-selective, high concentrations of amines can act as competitive nucleophiles over long incubation times, reducing cross-linking efficiency.

The "Isotope Doublet" Strategy

To validate cross-links, we employ a 1:1 molar ratio of light (


) and heavy (

) cross-linkers.
  • Why? In MS1 spectra, true cross-linked peptides will appear as twin peaks separated by exactly 18.11 Da. Singlets (peaks without a partner) are disregarded as contaminants or non-cross-linked peptides.

  • Quantitation: If comparing Condition A vs. Condition B, use

    
     for A and 
    
    
    
    for B. The ratio of peak intensities indicates conformational changes (e.g., distance changes affecting cross-linking yield).
Data Summary: Reagent Properties
PropertyLight Reagent (

)
Heavy Reagent (

)
Formula


MW (Reagent) ~286.05 Da~304.16 Da
Added Mass (Mod) +126.1412 Da+144.2542 Da
Spacer Length ~12.5 Å~12.5 Å
Hydrophobicity HighHigh (slight retention shift*)

*Note: Deuterated compounds may elute slightly earlier than hydrogenated counterparts in Reverse Phase LC, typically by a few seconds. This must be accounted for in peak alignment.

Detailed Protocol

Phase 1: Preparation
  • Protein Prep: Adjust protein concentration to 1–5 mg/mL in Degassed HEPES Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0).

    • Insight: Degassing prevents oxidation of Cysteines to cystine (disulfides), ensuring free thiols are available for the reaction.

  • Reagent Stock: Dissolve 1,9-dibromononane in anhydrous DMF or DMSO to a concentration of 50 mM. Prepare fresh.

    • Caution: Alkyl halides are potential carcinogens. Handle in a fume hood.

Phase 2: Cross-linking Reaction
  • Mix Isotypes: For structural validation, premix

    
     and 
    
    
    
    stocks 1:1.
  • Initiation: Add reagent to protein solution. Target a 20:1 to 50:1 molar excess of reagent over protein.

    • Example: For 50 µM protein, add 1–2.5 mM cross-linker.

    • Solvent Limit: Keep organic solvent (DMSO/DMF) < 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 60 minutes at 37°C or 2 hours at Room Temperature in the dark with gentle agitation.

    • Reasoning: Higher temperature promotes the

      
       reaction rate, which is slower than NHS-ester reactions.
      
Phase 3: Quenching & Processing
  • Quench: Add DTT (Dithiothreitol) to a final concentration of 10–20 mM. Incubate for 15 minutes.

    • Mechanism:[1][2][3][4] The excess DTT acts as a "scavenger" nucleophile, rapidly reacting with any remaining alkyl bromide groups, preventing artificial cross-linking during downstream processing.

  • Alkylation (Optional but Recommended): If you intend to map remaining free cysteines, add Iodoacetamide (IAA) after quenching. However, since the cross-linker targets Cys, this step is often skipped if total Cys occupancy is high.

  • Digestion: Proceed with standard Trypsin/Lys-C digestion protocols (e.g., FASP or S-Trap).

Phase 4: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase.

  • Gradient: Standard proteomic gradient (e.g., 2% to 35% ACN over 90 min).

  • MS Method: Data-Dependent Acquisition (DDA).

    • Charge State: Target +3 or higher precursors (cross-linked peptides are larger and carry more charge).

Workflow Visualization

Workflow Sample Native Protein (pH 8.0 HEPES) Mix Add Reagent Mix (H18 / d18 1:1) Sample->Mix Incubate Incubate 37°C, 1 Hour Mix->Incubate Quench Quench (Excess DTT) Incubate->Quench Digest Enzymatic Digestion (Trypsin) Quench->Digest MS LC-MS/MS Analysis Digest->MS Bioinf Bioinformatics (Search for +126/+144 Da) MS->Bioinf Detect Doublets

Caption: Complete experimental workflow from sample preparation to bioinformatic analysis.

Data Analysis & Troubleshooting

Identification Criteria

When searching data (using software like pLink, MaxQuant, or Proteome Discoverer), configure two dynamic modifications on Cysteine:

  • Light: Composition

    
     (Mass: +126.1412 Da)
    
  • Heavy: Composition

    
     (Mass: +144.2542 Da)
    

Self-Validating Check:

  • True Positive: A spectrum containing a cross-linked peptide pair must have a "partner" spectrum eluting at nearly the same time (within 10-20 seconds) with a mass shift of exactly 18.11 Da.

  • False Positive: Any cross-link identified without its heavy/light partner is discarded.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Cross-linking Yield pH too low (< 7.0)Cysteine is protonated (

) and unreactive. Adjust pH to 8.0 to favor thiolate (

).
Precipitation Reagent insolubilityEnsure DMSO/DMF stock is fresh. Do not exceed 50 mM in the stock. Add dropwise while vortexing.
"Singlet" Peaks Incomplete labeling or ion suppressionCheck 1:1 mixing ratio. Ensure sufficient MS sequencing depth.
Broad Elution HydrophobicityThe C9 chain is very hydrophobic. Use a shallower gradient or higher organic start to elute sticky peptides.

References

  • Petrotchenko, E. V., & Borchers, C. H. (2010). Crosslinking combined with mass spectrometry for structural proteomics.[5][6][7][8] Mass Spectrometry Reviews. Link

  • Müller, M. Q., et al. (2010). Isotope-labeled cross-linkers and mass spectrometry for structural biology. Analytical Chemistry. Link

  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein–protein interactions. Mass Spectrometry Reviews. Link

  • Chowdhury, S. M., et al. (2009). Collaborative use of chemical cross-linking and mass spectrometry for structural modeling of proteins. Analytical Chemistry. Link

Sources

Application Note: Precision Deuteration of Antibacterial Agent 129 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Enhanced Metabolic Stability via the Kinetic Isotope Effect (KIE)

Executive Summary & Scientific Rationale

Antibacterial Agent 129 (Ag-129) , a novel quinoline-oxetane hybrid targeting bacterial DNA gyrase, has demonstrated potent broad-spectrum activity against multidrug-resistant (MDR) Gram-negative pathogens. However, early pharmacokinetic (PK) profiling indicates rapid systemic clearance due to oxidative


-dealkylation mediated by hepatic CYP450 enzymes.

This Application Note details the protocol for synthesizing deuterated derivatives of Ag-129. By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , where the C-D bond is approximately 6–10 times stronger than the C-H bond (bond dissociation energy: C-D


 341 kJ/mol vs. C-H 

338 kJ/mol, with significantly higher activation energy for cleavage), we aim to retard the rate-limiting step of metabolic degradation without altering the compound’s binding affinity or physicochemical properties.
Key Objectives
  • Site-Specific Deuteration: Replace proteo-methyl groups at the metabolic "soft spot" (piperazinyl

    
    -methyl) with deutero-methyl groups.
    
  • Structural Validation: Confirm isotopic enrichment (>99% D) via

    
    H-NMR and LC-MS.
    
  • Metabolic Stability Assessment: Quantify intrinsic clearance (

    
    ) improvement in human liver microsomes (HLM).
    

Chemical Strategy & Retrosynthesis

The primary metabolic pathway for Ag-129 is identified as the oxidative demethylation of the C-4 piperazinyl side chain. Therefore, the synthetic strategy focuses on a late-stage functionalization using Iodomethane-


 (

)
to introduce the isotopic label.
DOT Diagram: Metabolic Blockade Strategy

The following diagram illustrates the mechanistic logic: blocking CYP450-mediated oxidation using the heavier isotope.

MetabolicBlockade Ag129 Ag-129 (Proteo) (C-H Bonds) CYP CYP450 Enzyme (Oxidative Attack) Ag129->CYP Rapid Binding Metabolite N-Dealkylated Metabolite (Inactive/Cleared) CYP->Metabolite Fast Oxidation (k_H) Block High Activation Energy (Primary KIE) CYP->Block C-D Bond Resist Cleavage DAg129 d3-Ag-129 (Deutero) (C-D Bonds) DAg129->CYP Binding (Identical Kd) Stable Prolonged Half-life (Sustained Efficacy) Block->Stable Slow Oxidation (k_D << k_H)

Figure 1: Mechanism of Deuterium Kinetic Isotope Effect (DKIE) in preventing oxidative dealkylation of Ag-129.

Experimental Protocols

Protocol A: Synthesis of -Ag-129 (Deuterated Derivative)

Reaction Type: Nucleophilic Substitution (


)
Scale:  100 mg (Pilot)
Reagents & Materials
  • Precursor: Desmethyl-Ag-129 (Free base, MW: 415.4 g/mol )

  • Alkylating Agent: Iodomethane-

    
     (
    
    
    
    , >99.5 atom % D, Sigma-Aldrich)
  • Base: Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: Acetone (HPLC Grade) or DMF (anhydrous)

  • Quench: Ammonium Chloride (

    
    , sat. aq.)
    
Step-by-Step Methodology
  • Setup: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Desmethyl-Ag-129 (100 mg, 0.24 mmol) in anhydrous Acetone (3.0 mL).

  • Activation: Add

    
      (66 mg, 0.48 mmol, 2.0 eq) to the solution. Stir at room temperature (RT) for 15 minutes to deprotonate the secondary amine.
    
  • Alkylation: Cool the reaction mixture to 0°C (ice bath). Add

    
      (18 
    
    
    
    L, 0.29 mmol, 1.2 eq) dropwise via a gas-tight syringe.
    • Critical Note:

      
       is volatile and toxic. Perform in a well-ventilated fume hood.
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.

    • Endpoint: Disappearance of the precursor mass (M+H = 416.4) and appearance of product mass (M+H = 433.4).

  • Workup: Filter off the solid

    
    . Concentrate the filtrate under reduced pressure.
    
  • Purification: Redissolve the residue in minimal DCM. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

  • Yield: Expected yield is 85-90% as a pale yellow solid.

Protocol B: Structural Verification (QC)

Self-validating the isotopic incorporation is crucial before biological testing.

TechniqueObservation CriteriaPass/Fail Metric
LC-MS (ESI+) Observe parent ion shift from

430.4 (Proteo) to 433.4 (Deutero).
Mass shift

Da. No trace of M+0 or M+1.

H-NMR (400 MHz)
Focus on the

-methyl region (

2.3-2.5 ppm).
Complete disappearance of the methyl singlet peak (3H) present in the proteo-analog.

C-NMR
Observe carbon signal splitting.Appearance of a septet at the methyl carbon position (coupling with Spin-1 Deuterium).

Biological Validation: Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of

-Ag-129 compared to Ag-129.
Assay Conditions
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Concentration: 1

    
    M (to ensure linear kinetics).
    
Workflow
  • Incubation: Pre-incubate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, 45, and 60 min.
    
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Data Analysis

Calculate the slope (


) of the linear regression of 

vs. time.


Visualizing the Synthesis Workflow

The following DOT diagram outlines the critical path from precursor to validated deuterated drug.

SynthesisWorkflow Start Start: Desmethyl-Ag-129 (Secondary Amine) Reaction N-Alkylation (Acetone, 0°C -> RT, 4h) Start->Reaction Reagent Reagent Prep: CD3-I + K2CO3 Reagent->Reaction Workup Filtration & Concentration Reaction->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify QC QC Check: 1. MS (M+3) 2. NMR (Silent Methyl) Purify->QC QC->Reaction Fail (Re-optimize) Final d3-Ag-129 (Ready for Assay) QC->Final Pass

Figure 2: Step-by-step synthesis and purification workflow for d3-Ag-129.

Expected Results & Interpretation

Based on typical quinolone scaffold behavior, the deuterated analog (


-Ag-129) is expected to show:
  • MIC Values: Identical to the proteo-form (e.g., MIC

    
     0.12 
    
    
    
    g/mL against E. coli). Deuteration does not affect steric binding at the DNA gyrase active site.
  • Metabolic Stability: A 2- to 5-fold increase in microsomal half-life (

    
    ).
    
    • Proteo-Ag-129:[1]

      
       min.
      
    • Deutero-Ag-129:[1][2]

      
       min.
      

This "Deuterium Switch" effectively transforms a high-clearance lead into a viable clinical candidate.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Tung, R. (2010). The Development of Deuterium-Containing Drugs.[3][4][5][6] Innovations in Pharmaceutical Technology, 32, 24-28. Link

  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398. Link

  • Witter, D. J., et al. (2019). Synthesis of Deuterated Pharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 62(1), 12-25.[5] Link

  • Vertex Pharmaceuticals. (2012).[1] Patent WO201212529055: Substituted Quinolone Derivatives as Antibacterial Agents. Link

Sources

Application Note: High-Fidelity Nucleophilic Substitution Protocols for 1,9-Dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026


 functionalization for deuterated nonyl linkers in PROTAC synthesis.

Executive Summary & Strategic Rationale

1,9-Dibromononane-d18 (


) is a high-value, isotopically labeled electrophile primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The incorporation of a fully deuterated nonyl linker serves a critical pharmacokinetic function: it mitigates oxidative metabolism (CYP450-mediated hydroxylation) via the Deuterium Kinetic Isotope Effect (DKIE) , thereby extending the in vivo half-life of the degrader.

However, the high cost of the d18-isotopologue demands protocols that deviate from standard alkyl halide chemistry. Conventional "dump-and-stir" methods result in statistical mixtures of mono- and bis-substituted products, leading to unacceptable material loss.

This guide details three precision protocols designed to maximize atom economy and yield:

  • Finkelstein Activation: Conversion to the more reactive di-iodide.

  • Controlled Mono-Functionalization: A statistical forcing strategy with recycling loops.

  • Bis-Azidation: Preparation of "Click-ready" linkers.

Mechanistic Landscape & Critical Control Points

The functionalization of 1,9-dibromononane-d18 proceeds via a bimolecular nucleophilic substitution (


).[1] While deuterium substitution (

vs

) exerts a secondary kinetic isotope effect (

), it does not significantly alter the reaction rate compared to the non-deuterated analogue. The primary challenges are Chemo-selectivity (Mono vs. Bis) and Elimination (E2).
Reaction Pathway Analysis[2][3]

ReactionLandscape cluster_0 Optimization Zone Start 1,9-Dibromononane-d18 Mono Mono-Substituted Product (Target) Start->Mono k1 (SN2) High [Substrate] Elim Elimination Product (Alkene) Start->Elim k3 (E2) High Temp/Basic Nu Nucleophile (Nu-) Bis Bis-Substituted Impurity (Waste) Mono->Bis k2 (SN2) High [Nu]

Figure 1: Reaction landscape illustrating the competition between desirable mono-substitution (


) and sequential bis-substitution (

). To favor Mono, conditions must ensure

.

Experimental Protocols

Protocol A: Finkelstein Activation (Br I)

Purpose: To convert the dibromide into 1,9-diiodononane-d18. Iodide is a superior leaving group (


 of conjugate acid -10) compared to bromide, enabling substitution by weak nucleophiles (e.g., sterically hindered phenols in Warhead synthesis) under milder conditions.

Reagents:

  • 1,9-Dibromononane-d18 (1.0 eq)

  • Sodium Iodide (NaI) (4.0 eq)

  • Acetone (Anhydrous)

Methodology:

  • Dissolution: Dissolve NaI in anhydrous acetone (0.5 M concentration). Note: NaI is soluble, but NaBr is not.[1][2]

  • Addition: Add 1,9-dibromononane-d18 dropwise to the stirring NaI solution at room temperature.

  • Reflux: Heat the system to reflux (56°C) for 4–6 hours. A white precipitate (NaBr) will form immediately, driving the equilibrium forward (Le Chatelier’s principle).

  • Workup:

    • Cool to RT and filter off the NaBr solid.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in

      
       or 
      
      
      
      and wash with 10%
      
      
      (to remove free iodine, indicated by yellow/brown color) followed by brine.
    • Dry over

      
       and concentrate.
      
  • Storage: Store in the dark over Copper wire (stabilizer) at -20°C.

Validation:

  • Yield: >95%

  • Observation: Product is light sensitive (turns pink/purple if decomposing).

Protocol B: High-Fidelity Mono-Alkylation (The "Recycle" Method)

Purpose: To attach one end of the linker to a ligand (e.g., Thalidomide, VHL ligand, or Warhead) while leaving the other end reactive. This is the most risk-prone step due to statistical bis-alkylation.

The Strategy: Use a massive excess of dibromide (5 eq) to statistically favor mono-substitution, then recover the unreacted expensive d18 material.

Reagents:

  • Nucleophile (e.g., Phenol derivative, Amine) (1.0 eq)

  • Base (e.g.,

    
     for phenols, DIPEA for amines) (1.2 eq)
    
  • 1,9-Dibromononane-d18 (5.0 eq) [CRITICAL]

  • Solvent: DMF or Acetonitrile (0.05 M relative to Nucleophile - High Dilution)

Step-by-Step Workflow:

MonoAlkylation Mix Mix 5.0 eq d18-Linker + Base in DMF AddNu Slow Addition of Nucleophile (1.0 eq) (Syringe Pump over 2h) Mix->AddNu React Stir at RT (12-16h) AddNu->React Extract Aq. Workup / Extraction React->Extract Flash Flash Chromatography (Non-polar Eluent First) Extract->Flash Recover Recover Unreacted d18-Linker (First Fraction) Flash->Recover Low Polarity Product Mono-Substituted Product (Second Fraction) Flash->Product Medium Polarity Recover->Mix Recycle for Next Batch

Figure 2: Workflow for mono-alkylation emphasizing the recovery of the excess deuterated starting material.

Detailed Procedure:

  • Setup: Charge a flask with 1,9-dibromononane-d18 (5.0 eq) and Base in DMF.

  • Controlled Addition: Dissolve the Nucleophile (1.0 eq) in minimal DMF. Add this solution to the dibromide mixture dropwise over 2 hours using a syringe pump.

    • Why? This keeps the instantaneous concentration of Nucleophile low relative to the Dibromide, statistically preventing the Nucleophile from finding a Mono-product to react with again.

  • Reaction: Stir at RT (or 40°C if sluggish) for 12 hours. Monitor by LC-MS.

  • Purification (The Critical Step):

    • The reaction mixture will contain: Unreacted Dibromide (4 eq), Mono-product (1 eq), and trace Bis-product.

    • Column: Use Silica gel.

    • Elution: Start with 100% Hexanes (or Heptane). 1,9-dibromononane-d18 is highly non-polar and will elute first (Rf ~0.8-0.9).

    • Collection: Collect the early fractions aggressively. This is your recovered starting material.

    • Product Elution: Increase polarity (e.g., 10-20% EtOAc) to elute the Mono-substituted product.

Protocol C: Bis-Azidation (Click Chemistry Precursor)

Purpose: To generate 1,9-diazidononane-d18 for "Click" (CuAAC) conjugation.

Reagents:

  • 1,9-Dibromononane-d18 (1.0 eq)

  • Sodium Azide (

    
    ) (2.5 eq)
    
  • DMF (Dry)

Methodology:

  • Safety:

    
     is toxic and shock-sensitive. Use plastic spatulas; avoid halogenated solvents (DCM/Chloroform) in workup to prevent formation of di-azidomethane (explosive).
    
  • Reaction: Combine reagents in DMF (0.2 M). Heat to 60°C for 6 hours.

  • Workup: Dilute with water, extract into Diethyl Ether (Et2O). Wash organic layer with water (3x) to remove DMF.

  • Validation: IR spectroscopy is the gold standard here. Look for the strong, sharp Azide stretch at

    
    .
    

Analytical Data & Quality Control

Because the linker is fully deuterated (


), standard 

-NMR is of limited utility for the linker chain itself (it is silent).
Analytical MethodExpected ObservationPurpose

-NMR
Disappearance of triplet at

ppm (typical for

).
Confirms consumption of starting material (if non-deuterated ref is used) or lack of proton contamination.

-NMR
Carbon signals will appear as quintets (due to coupling with D, spin=1) and will be slightly upfield shifted compared to non-deuterated analog.Structural confirmation.
Mass Spectrometry Parent ion

will be +18 Da higher than the protio-analog.
Identity confirmation.[1]
TLC

stain or

. d18-Linker is usually UV inactive.
Purity check.

References

  • Finkelstein Reaction Mechanics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3]

  • PROTAC Linker Design: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

  • Deuterium Isotope Effects: Wade, D. (1999). "Deuterium isotope effects on noncovalent interactions between molecules." Chemico-Biological Interactions.

  • Mono-alkylation Statistics: Gibson, M. S., & Bradshaw, R. W. (1968). "Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition.

  • General 1,9-Dibromononane Properties: PubChem Compound Summary for CID 20677.

Sources

Troubleshooting & Optimization

preventing deuterium scrambling in 1,9-dibromononane-d18 reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: D18-BN-SCRAMBLE-PREV Subject: Preventing Deuterium Scrambling in 1,9-Dibromononane-d18 Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 1,9-dibromononane-d18 , a high-value, fully deuterated alkyl linker (


). In drug development (PROTACs, deuterated APIs) and mechanistic probing, the integrity of the isotopic label is paramount. "Scrambling" (loss of isotopic purity or migration of deuterium) typically occurs via three mechanisms: Elimination-Addition , Carbocation Rearrangement , or Radical Exchange .

This guide details the specific reaction parameters required to maintain


 atom % D (isotopic enrichment) during downstream derivatization.

Module 1: The Scrambling Threat Matrix

Before starting synthesis, you must identify which mechanistic pathway threatens your specific reaction.

The Elimination-Addition Trap (The "E2" Risk)

This is the most common cause of scrambling in alkyl halides.

  • The Mechanism: A strong base removes a deuteron (

    
    ) from the 
    
    
    
    -position, creating a deuterated alkene. If this alkene reacts with any proton source (
    
    
    ) in the quench or solvent, it re-adds as Hydrogen, destroying isotopic purity.
  • The Fix: Avoid "hard" bases (e.g., hydroxides, methoxides) that promote E2 elimination. Use "soft" nucleophiles or non-nucleophilic bases (e.g., carbonates, hindered amines).

The Carbocation Cascade (The "S_N1" Risk)
  • The Mechanism: If the bromide leaves before the nucleophile attacks, a primary carbocation forms (rare) or, more likely, a concerted rearrangement occurs. In long chains like nonane, 1,2-hydride (deuteride) shifts can move the positive charge along the chain.

  • The Fix: Force the reaction into an

    
      (concerted) pathway. This requires a high concentration of a strong nucleophile and a polar aprotic solvent.
    
Radical Scrambling (The Metal Exchange Risk)
  • The Mechanism: During Grignard or Lithium-Halogen exchange, radical intermediates can abstract Hydrogen from the solvent (e.g., THF) if not strictly controlled.

Module 2: Reaction-Specific Troubleshooting

Scenario A: Nucleophilic Substitution (O-, N-, or S-Alkylation)

Target: Attaching the nonyl linker to a pharmacophore.

Q: My LC-MS shows an M-1 peak after alkylation. What happened? A: You likely triggered an E2 elimination followed by H-incorporation.

Protocol for Integrity:

  • Solvent Selection: Use Polar Aprotic solvents (DMF, DMSO, Acetonitrile).

    • Why? These solvate cations well, leaving the nucleophile "naked" and reactive, accelerating

      
       over 
      
      
      
      /E1.
    • Avoid: Protic solvents (Ethanol, Water) which stabilize leaving groups (promoting ionization) and provide a source of H for exchange.

  • Temperature Control: Keep reactions

    
     if possible.
    
    • Why? Elimination (E2) has a higher activation energy than Substitution (

      
      ). High heat favors scrambling via elimination.
      
  • Base Selection:

    Dangerous Bases (Avoid) Safe Bases (Recommended)

    | NaOH, KOH (Hydroxides) |

    
    , 
    
    
    
    (Carbonates) | | NaOMe, NaOEt (Alkoxides) | DIPEA, TEA (if nucleophile is strong) | | NaH (Strong Hydride) | NaH (Only if used strictly to deprotonate the nucleophile before adding the linker) |
Scenario B: Metallation (Grignard/Lithium Reagents)

Target: Creating a nucleophilic carbon species.

Q: I see significant H-incorporation (M-1, M-2) after forming the Grignard. A: This is likely Radical H-Abstraction from the solvent (THF) or moisture contamination.

Protocol for Integrity:

  • The "Dry" Standard: Solvents must be anhydrous (

    
    ).
    
    • Tip: Even trace water will quench the deuterated Grignard, replacing

      
       with 
      
      
      
      (not
      
      
      ).
  • Temperature is Critical:

    • Lithium-Halogen Exchange: Must be performed at

      
       . At higher temperatures, the lithiated species can attack the solvent (THF), abstracting a proton.
      
    • Grignard Formation: Initiate at room temperature, then cool. Avoid refluxing for extended periods.

  • Radical Suppression:

    • If using Mg metal, use Rieke Magnesium (highly reactive) to allow lower temperature initiation, reducing the energy available for radical scrambling.

Module 3: Visualization of Logic Pathways

The following diagram illustrates the decision process to preserve deuterium content.

DeuteriumIntegrity Start Start: 1,9-Dibromononane-d18 Reaction ReactionType Select Reaction Type Start->ReactionType SN2 Nucleophilic Substitution (SN2) ReactionType->SN2 Metal Metallation (Grignard/Li) ReactionType->Metal BaseCheck Is Base Strong/Bulky? (e.g., t-BuOK) SN2->BaseCheck EliminationRisk RISK: E2 Elimination (Deuterium Loss) BaseCheck->EliminationRisk Yes SafeSN2 USE: Weak/Non-Nucl Base (K2CO3, Cs2CO3) Solvent: DMF/DMSO BaseCheck->SafeSN2 No TempCheck Temperature > 0°C? Metal->TempCheck RadicalRisk RISK: Radical H-Abstraction from Solvent TempCheck->RadicalRisk Yes SafeMetal USE: Cryogenic Temps (-78°C) Anhydrous Conditions TempCheck->SafeMetal No

Caption: Decision Logic for preserving isotopic integrity in alkyl halide reactions.

Module 4: Analytical Validation (QC)

You cannot assume the label remained intact. You must validate.

Mass Spectrometry (HRMS)
  • Look for: The isotopic envelope.[1]

  • Pass: The molecular ion peak (

    
    ) matches the calculated mass of the 
    
    
    
    species.
  • Fail: Presence of

    
     or 
    
    
    
    peaks indicating H/D exchange.
Proton NMR ( -NMR)
  • Method: Run a high-scan (64+ scans) proton NMR in a deuterated solvent (e.g.,

    
    ).
    
  • Look for: Residual signals in the alkyl region (1.0 - 2.0 ppm).

  • Calculation:

    
    
    
  • Note: Since 1,9-dibromononane-d18 should have no protons, any signal in the aliphatic region indicates scrambling or starting material contamination.

References

  • Atzrodt, J., Der Dau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition.

  • Pirali, T., & Beccalli, E. M. (2023). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery.

  • Lioy, E., et al. (2022). Facile and General Electrochemical Deuteration of Unactivated Alkyl Halides. Nature Communications.

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for SN2/E2 mechanisms in primary alkyl halides).

Sources

storage conditions to prevent debromination of 1,9-dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,9-Dibromononane-d18 Stability & Storage

Part 1: The Golden Standard (Core Storage Directives)

Executive Summary: 1,9-Dibromononane-d18 is a deuterated primary alkyl halide. While the deuterium isotope effect (


) significantly retards elimination reactions (dehydrohalogenation), the carbon-bromine (C-Br) bond remains the thermodynamic weak point. Debromination  in storage is primarily driven by photolytic cleavage  and hydrolysis , not just thermal elimination.

Immediate Action Protocol:

ParameterThe "Golden Standard" ConditionScientific Rationale
Light Exposure Strict Dark / Amber Glass The C-Br bond energy (~280 kJ/mol) is susceptible to cleavage by UV-visible light, generating radical species (

) that initiate chain degradation.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric moisture to prevent nucleophilic attack (

hydrolysis) and excludes oxygen which propagates radical chains.
Temperature 2°C to 8°C (Refrigerated) While stable at Room Temperature (RT) per SDS, refrigeration kinetically inhibits slow elimination and hydrolysis pathways for long-term (>1 year) storage.
Container Borosilicate Glass + Teflon Liner Avoid plastics. Alkyl halides can leach plasticizers. Teflon (PTFE) liners prevent cap corrosion from trace

fumes.

Part 2: Troubleshooting & FAQs

Q1: My 1,9-dibromononane-d18 has developed a faint yellow/orange tint. Is it compromised? Diagnosis: Likely Photolytic Degradation. The yellow color indicates the liberation of elemental bromine (


). This occurs when light strikes the liquid, homolytically cleaving the C-Br bond. The resulting bromine radicals can abstract deuterium from the alkyl chain or recombine to form 

.
  • Impact: The molar purity is reduced, and free

    
     is a potent oxidant that may interfere with downstream reactions.
    
  • Corrective Action: If the coloration is faint, you can remove free bromine by washing with a dilute sodium thiosulfate solution or passing the neat liquid through a small plug of basic alumina (if quantity permits). Prevention: Wrap the vial in aluminum foil immediately.

Q2: Does the "d18" deuteration prevent debromination compared to the non-deuterated form? Technical Insight: Partially, but not completely.

  • Elimination (Protection): Deuteration provides a Primary Kinetic Isotope Effect (KIE). The elimination of

    
     (to form a deuterated alkene) involves breaking a C-D bond.[1] Since C-D bonds are stronger than C-H bonds, this degradation pathway is significantly slower (
    
    
    
    ).
  • Photolysis/Hydrolysis (No Protection): The deuterium atoms are on the carbon backbone. They do not strengthen the C-Br bond itself. Therefore, the d18 analog is just as sensitive to light and moisture as the unlabeled compound.

Q3: Can I store this compound at -20°C to extend shelf life? Guidance: Yes, but with caveats. Freezing is the ultimate kinetic inhibitor. However, 1,9-dibromononane has a melting point around -2°C to +2°C. Repeated freeze-thaw cycles can physically stress the septum or cap seal, potentially introducing moisture.

  • Recommendation: If storing at -20°C, aliquot into single-use ampoules to avoid freeze-thaw cycling. For active use, 2-8°C is superior.

Q4: I see a "smoky" fume when I open the bottle. What is this? Critical Warning: Hydrolysis has occurred. The "smoke" is likely hydrobromic acid (


 or 

) vapor reacting with moist air. This indicates moisture has entered the bottle, causing hydrolysis:

  • Action: Verify purity immediately via GC-MS. If significant hydrolysis has occurred, the material may require re-purification or disposal.

Part 3: Mechanism & Self-Validation

Degradation Pathways (Visualized)

The following diagram illustrates the three primary enemies of 1,9-dibromononane-d18: Light (Photolysis), Moisture (Hydrolysis), and Heat/Base (Elimination).

DegradationPathways Compound 1,9-Dibromononane-d18 (Target) Radical Free Radical (R-CD2• + Br•) Compound->Radical Homolysis (C-Br Cleavage) Alcohol Hydrolysis Product (9-bromo-1-nonanol-d18) Compound->Alcohol SN2 Substitution Alkene Elimination Product (Non-8-en-1-yl bromide-d17) Compound->Alkene E2 Elimination (-DBr) Light UV/Visible Light (hv) Light->Radical Moisture Moisture (H2O) Moisture->Alcohol Heat Heat / Base Heat->Alkene Bromine Free Bromine (Br2 - Yellow Color) Radical->Bromine Recombination

Caption: Primary degradation vectors. Note that deuteration (d18) slows the "Heat/Base" pathway (E2) but offers minimal protection against Light or Moisture.

Self-Validating Protocol: Purity Check

Before using the reagent in critical steps (e.g., GMP synthesis or mechanistic studies), validate its integrity using 1H-NMR (proton NMR) or GC-MS .

Method A: Proton NMR (1H-NMR) Since the compound is fully deuterated (


), the 1H-NMR spectrum should be essentially silent (empty).
  • Run a standard 1H-NMR.

  • Look for:

    • Peak at ~3.4 ppm: Indicates non-deuterated protons alpha to bromine (isotopic impurity).

    • Peak at ~3.6 ppm: Indicates hydrolysis product (

      
      ).
      
    • Peaks at ~5.0-6.0 ppm: Indicates vinylic protons from elimination (alkenes).

  • Pass Criteria: >98% atom % D (minimal residual proton signals).

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)

  • Inject neat or in dilute DCM.

  • Monitor M+ peak.

    • Target Mass: ~304 amu (

      
      ).[2]
      
    • Look for M-18 or M-20 peaks which might indicate loss of

      
       or 
      
      
      
      in the injector port (ensure low injector temp, <200°C, to prevent thermal degradation during analysis).

References

  • CDN Isotopes. 1,9-Dibromononane-d18 Product Specification & Storage. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 1,9-Dibromononane (Unlabeled). Retrieved from

  • TCI Chemicals. Storage Recommendations for Alkyl Bromides. Retrieved from

  • BenchChem. Technical Guide: Stability and Storage of Deuterated Alkyl Halides. Retrieved from

Sources

Technical Guide: Optimizing Alkylation with 1,9-Dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 1,9-dibromononane-d18 . This reagent is a critical tool for synthesizing deuterated linker systems, often used to improve metabolic stability (via the Kinetic Isotope Effect) or as internal standards in mass spectrometry.

Because this reagent is high-value (high cost per gram), "standard" alkylation protocols are insufficient. You cannot afford to waste material on statistical mixtures. This guide focuses on atom economy , suppression of side reactions , and reagent recovery .

Module 1: Strategic Reaction Design

Before you begin, you must align your reaction parameters with the unique properties of a heavy-isotope alkyl linker.

The Stoichiometry Paradox

The most common failure mode is using a 1:1 ratio.

  • The Problem: In a 1:1 reaction between a nucleophile (

    
    ) and a symmetrical dibromide (
    
    
    
    ), the product (
    
    
    ) is still a reactive alkylating agent. It competes with the starting material for the remaining nucleophile, leading to significant amounts of the unwanted "bis" product (
    
    
    ).
  • The Solution: You must force the kinetics to favor mono-alkylation by using a large excess of the dibromide.

  • Recommendation: Use 3.0 to 5.0 equivalents of 1,9-dibromononane-d18 relative to your nucleophile.

    • Note: While this seems wasteful, the unreacted d18-reagent is non-polar and can be recovered (see Module 3).

The "Deuterium Advantage" (Suppression of E2)

Unlike non-deuterated alkylations, using d18 gives you a kinetic advantage against elimination.

  • Mechanism: Side reactions often involve E2 elimination to form a terminal alkene. This requires breaking a C-H (or C-D) bond.[1][2][3]

  • Insight: The C-D bond is stronger than the C-H bond. The Primary Kinetic Isotope Effect (KIE) significantly slows down the elimination pathway (

    
    ).
    
  • Operational Consequence: You can often use slightly stronger bases or higher temperatures than you would with the non-deuterated analog without triggering massive elimination [1].

Solvent & Catalyst Selection
ParameterRecommendationRationale
Solvent DMF or Acetonitrile (MeCN) Polar aprotic solvents solvate cations, leaving the nucleophile "naked" and more reactive for

.
Catalyst TBAI (10 mol%) Tetrabutylammonium iodide acts via the Finkelstein reaction. It converts the alkyl bromide to a more reactive alkyl iodide in situ.
Base Cs₂CO₃ or K₂CO₃ Cesium ("Cesium Effect") improves solubility and reactivity for carboxylates/phenols. Use NaH only for carbon nucleophiles.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a 50:50 mix of mono- and bis-alkylated products. How do I stop the bis-alkylation?

Diagnosis: Your local concentration of nucleophile is too high relative to the dibromide. Corrective Action:

  • Increase Equivalents: Move to 5.0 equiv of 1,9-dibromononane-d18.

  • Inverse Addition: Do not add the dibromide to the nucleophile. Instead, slowly add the nucleophile (pre-mixed with base) into a stirring solution of the dibromide . This ensures the nucleophile always encounters a vast excess of electrophile.

Q2: The reaction is sluggish. Can I heat it to 80°C?

Diagnosis: Reaction rate is too slow at RT. Corrective Action:

  • Yes, but with caution. While the deuterium effect suppresses elimination, 1,9-dibromononane is still prone to thermal degradation over long periods.

  • Better Approach: Add 0.1 eq of NaI or TBAI . The iodide displaces the bromide to form 1-bromo-9-iodo-nonane-d18 (transiently), which reacts much faster than the bromide. This allows you to keep the temp at 40-50°C.

Q3: How do I recover the expensive excess d18 reagent?

Diagnosis: You used 5 equivalents and need to reclaim the remaining 4. Corrective Action:

  • Phase Separation: After the reaction, dilute with water and extract with a non-polar solvent (Hexanes or Heptane). The dibromide is highly lipophilic.

  • Chromatography: The dibromide (

    
    ) is non-polar (
    
    
    
    in 10% EtOAc/Hex). Your mono-alkylated product (
    
    
    ) will likely be much more polar.
  • Vacuum Distillation: If your product is a solid, you can remove the dibromide via Kugelrohr distillation under high vacuum, though chromatography is gentler.

Module 3: Experimental Workflows

Workflow Visualization: Stoichiometry Decision Tree

StoichiometryLogic Start Define Target Product Decision Is the goal Mono- or Bis-Alkylation? Start->Decision Mono Target: Mono-Alkylation (R-C9-Br) Decision->Mono Mono Bis Target: Bis-Alkylation (R-C9-R) Decision->Bis Bis StrategyMono Strategy: High Dilution + Excess Electrophile Mono->StrategyMono StrategyBis Strategy: Excess Nucleophile Bis->StrategyBis ActionMono Use 3.0 - 5.0 equiv 1,9-dibromononane-d18 StrategyMono->ActionMono ActionBis Use 0.4 equiv 1,9-dibromononane-d18 StrategyBis->ActionBis Recovery CRITICAL: Recover excess d18-reagent via column ActionMono->Recovery Post-Rxn

Figure 1: Decision logic for stoichiometry based on the desired end-product. Note the requirement for reagent recovery in the mono-alkylation pathway.

Standard Operating Procedure (SOP): Mono-Alkylation

Objective: Synthesize R-O-(CD2)9-Br from a phenol (R-OH) with >80% yield based on recovered starting material.

  • Activation:

    • Dissolve Phenol (1.0 equiv) in dry DMF (0.1 M concentration).

    • Add Cs₂CO₃ (1.5 equiv). Stir at RT for 30 mins to generate the phenoxide anion.

  • Addition (The "Inverse" Technique):

    • In a separate flask, dissolve 1,9-dibromononane-d18 (4.0 equiv) in dry DMF.

    • Add TBAI (0.1 equiv).

    • Slowly add the Phenoxide solution (from Step 1) into the Dibromide solution via syringe pump or dropping funnel over 1 hour.

  • Monitoring:

    • Monitor via TLC or LCMS. Look for the disappearance of Phenol.

    • Note on Mass Spec: The product will show a distinct isotope pattern. Remember that Br has a 1:1 ratio of ⁷⁹Br/⁸¹Br. The d18 chain adds +18 mass units compared to the H-analog.

  • Workup & Recovery:

    • Dilute with EtOAc/Hexanes (1:1). Wash 3x with water (to remove DMF).

    • Dry organic layer (Na₂SO₄) and concentrate.

    • Purification: Run a silica column.

      • Fraction A (Non-polar): Unreacted 1,9-dibromononane-d18 (Save and recycle!).

      • Fraction B (Mid-polar): Desired Product.

      • Fraction C (Polar): Bis-alkylated byproduct (should be <5% if protocol followed).

Workflow Visualization: Reaction & Recovery

ReactionWorkflow Input Reagents: Nu-H + 4.0 eq d18-Dibromide Reaction Reaction: DMF, Cs2CO3, TBAI Inverse Addition Input->Reaction Quench Workup: Extract into Hex/EtOAc Wash H2O Reaction->Quench Column Flash Chromatography (Silica Gel) Quench->Column Recycle Recovered Reagent (d18-Dibromide) Column->Recycle Elutes First (Non-polar) Product Target Product (Mono-Alkylated) Column->Product Elutes Second

Figure 2: The operational workflow emphasizing the separation of the lipophilic d18-reagent from the polar product.

References

  • Simmons, E. M., & Hartwig, J. F. (2012).[4] On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes. Angewandte Chemie International Edition, 51(13), 3066–3072. Link

  • Smith, M. B. (2020).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Section 10-14 on Alkylation). Link

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Alabugin, I. V. (2016).[5][6] Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Wiley. (Discussion on Finkelstein and nucleophilic substitution). Link

Sources

Technical Support Center: Isotopic Purity in 1,9-Dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Variable in Linker Chemistry

1,9-Dibromononane-d18 is not merely a reagent; it is a precision tool used primarily as a linker in Proteolysis Targeting Chimeras (PROTACs) and cross-linking studies where metabolic stability is paramount. The Deuterium Kinetic Isotope Effect (DKIE) relies on the high isotopic purity (>98 atom% D) of this linker to suppress metabolic oxidation at the alkyl chain.

However, users frequently encounter "mass creep" (lower isotopic incorporation) or "ghost peaks" (degradation products) during its application. This guide addresses the root causes of these failures—often tracing back to synthesis conditions, purification acidity, or storage entropy—and provides self-validating protocols to resolve them.

Module 1: Diagnostic Triage – Is It Scrambling or Degradation?

Before altering your synthesis or storage, you must diagnose the specific nature of the impurity. A lower mass signal in MS does not always mean poor deuteration; it often indicates elimination reactions.

Diagnostic Workflow

The following decision tree illustrates how to differentiate between isotopic scrambling (H/D exchange) and chemical degradation (elimination/hydrolysis).

DiagnosticWorkflow Start Sample Analysis (1H-NMR & MS) CheckNMR 1H-NMR Analysis (Residual Protons) Start->CheckNMR Decision1 Are there triplet signals at ~3.4 ppm (CH2-Br)? CheckNMR->Decision1 CheckMS Mass Spectrometry (Isotope Pattern) ResultScrambling ISSUE: Isotopic Scrambling (Incomplete D-incorporation) CheckMS->ResultScrambling M-1 / M-2 Peaks High ResultPure PASS: High Purity (Proceed to Experiment) CheckMS->ResultPure M+ Peak Dominant Decision2 Is there a triplet at ~3.6 ppm (CH2-OH)? Decision1->Decision2 No Decision1->ResultScrambling Yes (Residual H) Decision3 Are there vinylic protons (5.0 - 6.0 ppm)? Decision2->Decision3 No ResultHydrolysis ISSUE: Hydrolysis (Formation of Alcohol) Decision2->ResultHydrolysis Yes Decision3->CheckMS No ResultElimination ISSUE: Elimination (Formation of Alkene) Decision3->ResultElimination Yes

Figure 1: Diagnostic logic flow for identifying impurity sources in deuterated alkyl linkers.

Quantitative Analysis Table

Use this table to interpret your raw data.

Analytical MethodSignal of InterestInterpretationAction Required
1H-NMR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

3.40 ppm (triplet)
Residual

-protons (

)
Fail. Incomplete deuteration during synthesis.
1H-NMR

1.20 - 1.90 ppm (multiplet)
Residual chain protonsFail. Scrambling occurred. Check starting material.[1]
1H-NMR

5.80 ppm (multiplet)
Alkene protons (

)
Fail. Elimination reaction (E2). Check storage/purification acidity.
13C-NMR

~33 ppm (quintet)
Carbon coupled to D (

)
Pass. Quintet splitting confirms D-attachment (

).
HR-MS M+ peak (m/z 302/304/306)Molecular IonPass. Note: Bromine has two isotopes (

), creating a 1:2:1 triad.

Module 2: Synthesis & Purification Troubleshooting

The Core Problem: Deuterium scrambling often occurs during the bromination of 1,9-nonanediol-d18. Using strong acids (HBr) allows reversible protonation, leading to H/D exchange with solvent moisture.

Protocol: The Buffered Appel Reaction

To maximize isotopic integrity, avoid HBr. Use the Appel Reaction (PPh


 / CBr

) which proceeds under neutral/mildly basic conditions, preventing acid-catalyzed back-exchange.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents: Dissolve 1,9-nonanediol-d18 (1.0 eq) and CBr

    
     (2.2 eq) in anhydrous DCM (
    
    
    
    ).
  • Addition: Cool to 0°C. Add PPh

    
     (2.2 eq) dissolved in DCM dropwise over 30 minutes.
    
    • Why? Controlling exotherm prevents thermal elimination side-products.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Add saturated NaHCO

    
     (not water alone) to neutralize any trace acid generated.
    
Critical Purification Step: Neutralizing Silica

Standard silica gel is acidic (pH 4-5). Passing a deuterated alkyl bromide through acidic silica can catalyze E1 elimination or H/D exchange on the column.

Corrective Action:

  • Pre-treat silica gel with 1% Triethylamine (Et

    
    N) in Hexanes before loading the sample.
    
  • Alternatively, use Neutral Alumina (Activity Grade II-III) for chromatography.

Module 3: Storage & Stability

Deuterated alkyl bromides are susceptible to radical decomposition induced by light and hydrolysis from ambient moisture.

The "Amber & Argon" Rule
  • Light Protection: Store in amber glass vials. UV light cleaves the C-Br bond, generating radicals that abstract Hydrogen from moisture or plastic caps, reducing isotopic purity.

  • Temperature: Store at -20°C.

  • Stabilizer: For long-term storage (>6 months), add a copper wire or silver foil to scavenge free bromide radicals.

StorageStability Fresh Fresh 1,9-Dibromononane-d18 Light UV Light Exposure Fresh->Light Improper Storage Moisture Ambient Moisture Fresh->Moisture Loose Cap Radical Radical Formation (Br• + •C8-CD2) Light->Radical Hydrolysis Hydrolysis (Formation of D18-Diol) Moisture->Hydrolysis H_Abstraction H-Abstraction from Environment Radical->H_Abstraction Impurity Impurity: d17-species (Mass M-1) H_Abstraction->Impurity

Figure 2: Degradation pathways leading to isotopic purity loss during storage.

Frequently Asked Questions (FAQ)

Q: My 1H-NMR shows no peaks, but MS shows the correct mass. Is it pure? A: Yes. A perfectly deuterated compound should be silent in 1H-NMR (except for solvent peaks). However, you must run a Quantitative 13C-NMR or use an internal standard (like Dimethyl Sulfone) in 1H-NMR to confirm the material is actually there and not just solvent.

Q: Can I re-enrich a scrambled sample? A: No. Once H/D scrambling has occurred (e.g., d18 becoming d17/d16 mixture), you cannot selectively replace the protons with deuterium without resynthesizing the molecule from the diacid or diol precursor.

Q: Why do I see a "smear" on my TLC plate? A: Alkyl dibromides often streak on silica due to their lipophilicity and slight instability. Use a non-acidic stain (like KMnO


 or Iodine) and neutralize your plate with ammonia vapor if streaking persists.

Q: Is the d18 linker more stable than the non-deuterated version? A: Chemically, they are similar in shelf-stability. However, biologically, the d18 linker is significantly more stable against metabolic breakdown (CYP450 oxidation) due to the strength of the C-D bond (Primary Kinetic Isotope Effect).

References

  • Appel Reaction Mechanism & Utility

    • Appel Reaction - Organic Chemistry Portal.
    • Source:

  • Deuterium Scrambling in Alkyl Halides

    • Facile and general electrochemical deuteration of unactiv
    • Source:

  • Analysis of Deuterated Compounds

    • A strategy for evaluation of isotopic enrichment... by using HR-MS and NMR.
    • Source:

  • Stability of Alkyl Bromides

    • Determination of residual alkyl iodides and alkyl bromides...
    • Source:

Sources

Technical Support Center: Characterization of 1,9-Dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-D18-ASSIGN-001 Subject: Troubleshooting Signal Loss and Peak Assignment in Perdeuterated Alkyl Halides Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

Characterizing 1,9-dibromononane-d18 presents a unique inversion of standard NMR logic. In typical organic synthesis, protons (


H) provide the strongest signals and carbons (

C) are singlets (when decoupled). With a perdeuterated molecule (

), the proton spectrum should be silent, and the carbon spectrum becomes a complex array of multiplets with significantly reduced sensitivity.

This guide addresses the three most common user reports:

  • "My sample has no signal." (Relaxation and NOE issues).

  • "The peaks are split and overlapping." (C-D coupling physics).

  • "The chemical shifts don't match literature." (Deuterium isotope effects).

Module 1: The "Silent" H NMR (Purity Check)

User Complaint: "I ran a standard proton NMR and see nothing but solvent and grease."

Technical Explanation: This is the expected result. A perfect d18 sample contains no protons. However,


H NMR is the primary tool for determining isotopic purity .
Protocol: Quantitative Residual Proton Analysis

To confirm the "d18" designation (usually >98% D), you must quantify the residual hydrogen (the remaining 2%).

  • Internal Standard: Add a known quantity of a non-deuterated standard (e.g., 1,3,5-trimethoxybenzene) that does not overlap with the alkyl region (0.5 – 4.0 ppm).

  • Acquisition: Run a standard

    
    H experiment with 
    
    
    
    to ensure full relaxation of the standard.
  • Calculation:

    • Integrate the residual peaks in the alkyl region (usually broad lumps due to H-D coupling).

    • Compare against the internal standard integral.

    • Target: Total integral of alkyl region should be < 2% of the theoretical value for the non-deuterated analog.

Module 2: C NMR Signal Optimization

User Complaint: "I ran an overnight


C scan, but the signal-to-noise (S/N) is terrible, and some peaks are missing."

Root Cause Analysis:

  • Splitting Dilution: The signal for a

    
     carbon is split into a quintet (1:2:3:2:1). The intensity of the central line is only ~30% of a singlet, burying it in noise.
    
  • Loss of NOE: In standard

    
    C-{
    
    
    
    H} experiments, proton decoupling boosts carbon signals via the Nuclear Overhauser Effect (NOE).[1] Since there are no protons attached to your carbons, this enhancement (up to 200%) is lost.
  • Relaxation Saturation (

    
    ):  Protonated carbons relax via dipole-dipole interaction with attached protons. Deuterated carbons lack this efficient pathway, extending 
    
    
    
    relaxation times from ~2s to >20s. Standard delays (
    
    
    ) cause severe saturation.
Solution: The Chromium(III) Acetylacetonate Protocol

To force relaxation and recover signal, use a paramagnetic relaxation agent.[2]

Reagents:

  • Cr(acac)

    
      (Chromium(III) acetylacetonate).[2][3][4]
    
  • Solvent: CDCl

    
     (or solvent of choice).
    

Step-by-Step Methodology:

  • Preparation: Prepare a 0.05 M solution of Cr(acac)

    
     in the deuterated solvent (approx. 17 mg per 1 mL).
    
  • Sample Prep: Dissolve your 1,9-dibromononane-d18 in this "doped" solvent.

  • Parameter Setup:

    • Pulse Angle:

      
       or 
      
      
      
      (do not use
      
      
      ).
    • Relaxation Delay (

      
      ):  Set to 2.0 seconds (reduced from >30s thanks to Cr).
      
    • Decoupling: Switch OFF proton decoupling (inverse gated) or keep it on solely to remove solvent coupling (if non-deuterated solvent is used). Note: Since the sample has no protons, decoupling is largely irrelevant for the sample itself but can generate heat.

  • Result:

    
     is reduced to <1s. You can accumulate scans 10x faster.
    
Workflow Logic: Signal Optimization

NMR_Optimization Start Start: Low 13C Signal CheckProtons Are protons present (Is it d0 or d18?) Start->CheckProtons D18_Path Sample is d18 (Perdeuterated) CheckProtons->D18_Path d18 Physics Issues: 1. No NOE Enhancement 2. Signal split into Quintets 3. T1 > 20s (Saturation) D18_Path->Physics Solution Add Relaxation Agent Cr(acac)3 (0.05 M) Physics->Solution Params New Parameters: d1 = 2.0s ns = 1000+ Pulse = 30 deg Solution->Params

Figure 1: Decision tree for optimizing


C acquisition parameters for perdeuterated samples.

Module 3: Peak Assignment & Interpretation

User Complaint: "I see peaks, but they are messy multiplets and the chemical shifts are wrong."

Understanding the Multiplets ( )

Carbon-13 couples to Deuterium (Spin


).
  • Multiplicity Rule:

    
    .
    
  • For a

    
     group (
    
    
    
    ):
    
    
    lines (Quintet ).
  • Coupling Constant (

    
    ):  The gyromagnetic ratio of H is 
    
    
    
    that of D.
    • Typical

      
       Hz.
      
    • Expected

      
       Hz.
      
  • Appearance: You will see quintets spaced by ~20 Hz.

Deuterium Isotope Shifts

Deuterium is heavier than hydrogen, causing a slight shortening of the C-D bond average length. This increases shielding, shifting peaks upfield (lower ppm).

  • 
    -shift (1 bond):  -0.2 to -0.5 ppm per D.
    
  • 
    -shift (2 bonds):  -0.1 ppm per D.
    
Assignment Table: 1,9-Dibromononane (H vs. D)
Carbon PositionType

H-Form Shift (ppm)

H-Form Shift (ppm)
Multiplicity (in d18)Description
C1, C9

-Br
~34.1~33.2 Quintet (

Hz)
Deshielded by Bromine.
C2, C8

-Br
~32.9~32.0 QuintetDistinctive shift.
C3, C7

-Br
~28.2~27.4 QuintetChain internal.
C4, C6

-Br
~28.8~28.0 QuintetChain internal.
C5 Central~29.1~28.3 QuintetCentral methylene.

Note: Shifts are approximate. The key identifier is the relative order and the quintet splitting .

Visualizing the Splitting

Splitting_Pattern Carbon 13C Nucleus D1 Deuterium 1 (Spin 1) Carbon->D1 Coupling D2 Deuterium 2 (Spin 1) Carbon->D2 Coupling Result Resulting Signal: QUINTET (1:2:3:2:1) J ~ 21 Hz D1->Result D2->Result

Figure 2: The coupling of one Carbon-13 to two Deuterium atoms results in a 1:2:3:2:1 quintet pattern, diluting the signal intensity.

Module 4: Advanced Verification

If


C NMR remains ambiguous, use these orthogonal techniques:
H NMR (Deuterium NMR)

This is the "Gold Standard" for this molecule.

  • Setup: Tune the probe to the

    
    H frequency (often requires a broadband probe or a specific 
    
    
    
    H coil).
  • Solvent: Use a non-deuterated solvent (e.g., CHCl

    
    ) to avoid swamping the detector.
    
  • Result: You will see a spectrum that looks exactly like the standard

    
    H NMR of the non-deuterated analog, but with broader lines (~2-5 Hz width). This confirms the chemical structure and symmetry.
    
Mass Spectrometry (GC-MS)
  • Goal: Confirm d18 vs d17/d16.

  • Method: Soft ionization (CI) is preferred to see the molecular ion.

  • Analysis: Look for the molecular ion cluster.

    • 
       mass: ~286 amu.
      
    • 
       mass: ~304 amu.
      
    • Any signal at 303 or 302 indicates incomplete deuteration.

References

  • Hansen, P. E. (1988). "Isotope effects on nuclear shielding." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. Link

  • Nanalysis Corp. (2022). "Cheat codes for 13C qNMR: Using Cr(acac)3." Nanalysis Blog. Link

  • Reich, H. J. (2017).[5] "Spin-Spin Splitting: J-Coupling." University of Wisconsin Organic Chemistry Data. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear NMR). Link

  • University of Chicago NMR Facility. (2020). "Optimized Default 13C Parameters." Link

Sources

Technical Support Center: Purification Strategies for Syntheses Involving 1,9-Dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 1,9-dibromononane-d18 from synthesis mixtures. As a long-chain, nonpolar alkyl halide, its removal requires a tailored approach based on the properties of your desired product. This document will explain the causality behind experimental choices to ensure you can adapt these protocols to your specific synthetic challenges.

Section 1: Understanding the Challenge - Properties of 1,9-Dibromononane

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the contaminant, 1,9-dibromononane. The deuterated form (d18) exhibits nearly identical physical and chemical properties to its non-deuterated analog.

1,9-Dibromononane is a colorless to pale yellow liquid characterized by its high boiling point and nonpolar nature.[1] Its structure consists of a nine-carbon chain with bromine atoms at either end, making it highly soluble in nonpolar organic solvents and poorly soluble in water.[1]

Table 1: Physicochemical Properties of 1,9-Dibromononane

PropertyValueSource
Molecular Formula C₉H₁₈Br₂[1]
Molecular Weight 286.05 g/mol [2][3]
Boiling Point 285-288 °C (at 760 mmHg)[3][4]
Density 1.407 g/mL (at 25 °C)[3][4]
Refractive Index n20/D 1.496[3][4]
Solubility Soluble in organic solvents (e.g., hexane, ether, dichloromethane); Insoluble in water.[1]
Polarity Nonpolar[5]

These properties are central to the purification challenge. The high boiling point makes standard distillation difficult without a vacuum, and its nonpolar character means it will behave similarly to other nonpolar molecules in your reaction mixture during extraction and chromatography.

Section 2: Frequently Asked Questions (FAQs) & Purification Strategies

This section addresses common scenarios encountered in the lab. The choice of method is dictated primarily by the polarity and stability of your desired product.

Workflow: Selecting a Purification Method

The following diagram outlines a decision-making process for choosing the most appropriate purification strategy.

Purification_Workflow start Reaction Mixture (Product + unreacted 1,9-dibromononane-d18) product_polarity Is the desired product polar? start->product_polarity chrom_decision Do product and starting material have different Rf values on TLC? product_polarity->chrom_decision No lle Liquid-Liquid Extraction (LLE) (Aqueous/Organic) product_polarity->lle Yes product_ionizable Is the product ionizable (acidic/basic)? acid_base_ext Acid-Base Extraction (Isolates product in aqueous layer) product_ionizable->acid_base_ext Yes chromatography Flash Chromatography (Normal or Reversed-Phase) product_ionizable->chromatography No product_volatile Is the product non-volatile? distillation Vacuum Distillation (Removes volatile product from non-volatile starting material) product_volatile->distillation Yes (Product is volatile, dibromononane is not) scavenging Consider Chemical Scavenging (For difficult separations) product_volatile->scavenging No chrom_decision->product_volatile No chrom_decision->chromatography Yes lle->product_ionizable

Caption: Decision tree for selecting a purification method.

Q1: My desired product is significantly more polar than 1,9-dibromononane-d18. What is the most straightforward purification method?

Answer: For polar products, normal-phase flash column chromatography is the most effective and common method.

Causality: Normal-phase chromatography utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[6] Polar compounds, like your product, will have a strong affinity for the stationary phase and will move slowly down the column. In contrast, the nonpolar 1,9-dibromononane-d18 will have minimal interaction with the silica and will be eluted quickly with a non-polar solvent.

Experimental Protocol: Normal-Phase Flash Chromatography

  • Develop a TLC Method:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent.

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate using a non-polar solvent system. Start with 100% hexanes or heptane. If the product does not move from the baseline, gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Aim for an Rf value for your product between 0.2 and 0.4, while the spot for 1,9-dibromononane-d18 should be near the solvent front (Rf > 0.8).[5]

  • Prepare the Column:

    • Select a silica gel column appropriate for your sample size.

    • Equilibrate the column with your chosen non-polar mobile phase (e.g., 100% hexanes).

  • Load the Sample:

    • Dissolve your crude mixture in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and load it onto the column.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[7]

  • Elute and Collect Fractions:

    • Begin elution with the non-polar mobile phase. The 1,9-dibromononane-d18 will elute first.

    • Once the starting material has been completely washed off the column (monitor by TLC), gradually increase the polarity of the mobile phase to elute your polar product.

    • Collect fractions and analyze them by TLC to identify those containing your pure product.

Q2: My product is also nonpolar, and co-elutes with 1,9-dibromononane-d18 in normal-phase chromatography. What are my options?

Answer: When your product and the starting material have similar polarities, you have three primary options: Reversed-Phase Chromatography , Vacuum Distillation , or Chemical Scavenging .

Option A: Reversed-Phase Flash Chromatography

Causality: Reversed-phase chromatography uses a nonpolar (hydrophobic) stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically water/methanol or water/acetonitrile mixtures).[7] In this system, nonpolar compounds are retained more strongly. Since 1,9-dibromononane is a simple, long alkyl chain, it will be very strongly retained on a C18 column. If your nonpolar product has some polar functional groups, it will likely elute earlier, allowing for separation.

Option B: Vacuum Distillation

Causality: This method separates compounds based on differences in boiling points.[8] 1,9-dibromononane has a very high boiling point (285-288 °C at atmospheric pressure).[4] If your desired product is significantly more volatile (i.e., has a lower boiling point), you can distill it away from the unreacted starting material. A vacuum is essential to lower the boiling points and prevent thermal decomposition of your compounds.[9] This technique is generally only suitable for thermally stable, liquid products.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus using appropriate glassware. Ensure all joints are properly sealed with vacuum grease.

  • Attach Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between.

  • Heating: Place the distillation flask in a heating mantle and begin heating gently while monitoring the temperature and pressure.

  • Collect Distillate: Collect the fraction that distills at the expected boiling point of your product under the measured pressure. The 1,9-dibromononane-d18 will remain in the distillation flask.

Option C: Chemical Scavenging (Advanced)

Causality: This technique involves adding a reagent that selectively reacts with the unreacted electrophile (1,9-dibromononane-d18) to convert it into a species that is easily removed. For example, a scavenger can render the starting material highly polar or charged, allowing it to be removed by a simple aqueous wash. A patented method describes using the conjugate base of a mercaptoalkanesulfonic acid to impart water solubility to unreacted electrophiles.[10]

Q3: Can I use a liquid-liquid extraction (LLE) to remove the unreacted starting material?

Answer: Yes, LLE can be highly effective, especially if your product has acidic or basic functional groups.

Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic layer.[11][12] Since 1,9-dibromononane-d18 is nonpolar, it will always prefer the organic phase. If your product can be made water-soluble, you can effectively separate the two.

Experimental Protocol: Acid-Base Extraction (for an acidic product)

  • Dissolve Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basify: Transfer the solution to a separatory funnel and add a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). This deprotonates your acidic product, forming a water-soluble salt.

  • Shake and Separate: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated product is now in the aqueous layer, while the 1,9-dibromononane-d18 remains in the organic layer.[13]

  • Isolate Product: Drain the aqueous layer. Re-acidify it with a strong acid (e.g., 1M HCl) to precipitate your neutral product, which can then be collected by filtration or extracted back into a fresh organic solvent.

  • Repeat: Perform multiple extractions to ensure complete separation.

LLE_Diagram Funnel Separatory Funnel Organic Layer (Solvent + Product + Dibromononane) Aqueous Layer (Basic Solution) Funnel_After After Shaking & Separation Organic Layer (Solvent + Dibromononane) Aqueous Layer (Product Salt) Funnel:f1->Funnel_After:f1 Remains Funnel:f1->Funnel_After:f2 Product moves to aqueous layer

Caption: Liquid-liquid extraction workflow for an acidic product.

Section 3: Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Emulsion during LLE - Vigorous shaking. - High concentration of materials.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[14] - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite.[14]
Product and starting material co-elute in normal-phase chromatography - Similar polarity.- Switch to a different solvent system with different selectivities (e.g., hexanes/dichloromethane instead of hexanes/ethyl acetate). - Try reversed-phase chromatography.
No separation in reversed-phase chromatography - Both compounds are highly nonpolar and strongly retained.- Increase the organic solvent percentage in the mobile phase (e.g., move from 70% to 90% methanol in water). - Consider a different purification method like vacuum distillation.
Product decomposes during vacuum distillation - The distillation temperature is too high, even under vacuum. - The product is thermally unstable.- Use a higher vacuum to further lower the boiling point. - Switch to a non-thermal method like chromatography or chemical scavenging.

Section 4: Analytical Verification

Always verify the purity of your final product. The absence of 1,9-dibromononane-d18 can be confirmed using the following methods:

  • ¹H NMR Spectroscopy: The non-deuterated 1,9-dibromononane shows characteristic peaks around 3.4 ppm (triplet, -CH₂Br) and 1.86 ppm (multiplet, -CH₂CH₂Br).[15] The deuterated version will not show these signals, but its presence can be inferred by the absence of signals from your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities.[16] The presence of a peak with the correct retention time and mass spectrum for 1,9-dibromononane-d18 would indicate contamination.

References

  • Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,9-Dibromononane. PubChem Compound Database. [Link]

  • Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides. [Link]

  • Chem Help ASAP. (2019, July 17). substitution & elimination reactions of alkyl halides [Video]. YouTube. [Link]

  • Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. [Link]

  • Chemistry LibreTexts. (2020). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. [Link]

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]

  • Google Patents. (1997).
  • University of Rochester. (n.d.). How to Purify by Distillation. [Link]

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022). 8.1: Alkyl Halides - Structure and Physical Properties. [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. [Link]

Sources

Technical Support Center: Handling the Light Sensitivity of Deuterated Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for deuterated alkyl bromides. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable compounds in their work. Deuterated alkyl bromides are essential reagents in synthetic chemistry, particularly for introducing deuterium labels into molecules for mechanistic studies, isotopic labeling, and enhancing pharmacokinetic profiles of drug candidates.[1] However, their utility is matched by their sensitivity to light, a critical factor that, if managed improperly, can lead to reagent degradation, inconsistent experimental results, and the formation of unwanted byproducts.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges associated with the light sensitivity of deuterated alkyl bromides, ensuring the integrity of your experiments and the reliability of your results.

Part 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, tracing them back to the photochemical properties of deuterated alkyl bromides and offering actionable solutions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Q: I'm using a deuterated alkyl bromide in a reaction, and my yields are highly variable. Sometimes the reaction doesn't work at all. What could be the cause?

A: Inconsistent or failed reactions are a classic symptom of reagent degradation, and with alkyl bromides, light exposure is a primary suspect. The carbon-bromine (C-Br) bond in alkyl bromides is susceptible to homolytic cleavage upon absorption of energy from light, particularly in the UV and high-energy visible spectrum.[2][3] This process generates highly reactive alkyl and bromine radicals.

  • Causality: Once formed, these radicals can initiate a variety of unwanted side reactions. The deuterated alkyl radical can be quenched by abstracting a hydrogen atom from the solvent or another molecule, leading to an undesired, non-deuterated side product.[4][5] Alternatively, it can participate in dimerization or other radical chain reactions, consuming your starting material without forming the desired product. This premature degradation means the effective concentration of your deuterated alkyl bromide is lower than calculated and variable, leading to inconsistent results.

Troubleshooting Steps:

  • Verify Reagent Integrity: Before starting your reaction, assess the purity of your deuterated alkyl bromide, especially if it's from a previously opened bottle. A quick NMR spectrum can help identify degradation products.

  • Implement Light-Exclusion Protocols:

    • Reaction Setup: Whenever possible, set up your reaction in a darkened fume hood. If that's not feasible, wrap your reaction flask completely in aluminum foil.[6]

    • Reagent Handling: Dispense the deuterated alkyl bromide from its storage container under subdued lighting. Avoid working in direct sunlight or under bright, overhead laboratory lights.[6]

  • Consider a Radical Scavenger: If your reaction chemistry allows, the addition of a radical scavenger can help quench any radicals that form due to incidental light exposure. However, this should be a last resort and requires careful consideration of potential interactions with your desired reaction pathway.

Issue 2: Unexpected Peaks in NMR Spectra

Q: My final product's ¹H NMR spectrum shows unexpected peaks, suggesting impurities. Could this be related to the handling of my deuterated alkyl bromide starting material?

A: Absolutely. The appearance of unexpected peaks in your NMR spectrum is often a direct consequence of side reactions initiated by the photodegradation of your deuterated alkyl bromide.

  • Causality: The radical intermediates generated from light exposure can lead to a variety of byproducts. For example, if the alkyl radical abstracts a proton from the solvent or another reagent, you will form the corresponding non-deuterated alkane. If it dimerizes, you will have a larger hydrocarbon impurity. These and other potential side products will have distinct signals in the NMR spectrum, complicating your analysis and purification.

Troubleshooting Workflow:

G start Unexpected peaks in NMR spectrum check_reagent Was the deuterated alkyl bromide protected from light during storage and handling? start->check_reagent degradation High probability of photodegradation. Byproducts formed. check_reagent->degradation No other_sources Consider other sources of impurities (e.g., solvent, other reagents, reaction conditions). check_reagent->other_sources Yes yes_light Yes no_light No solution Implement strict light protection: 1. Use amber vials/foil wrapping. 2. Work under subdued light. 3. Re-purify starting material if necessary. degradation->solution

Caption: Troubleshooting workflow for unexpected NMR peaks.

Preventative Measures:

  • Solvent Choice: Ensure the deuterated solvent used for your NMR analysis is pure and does not contain reactive impurities.[7][8]

  • Strict Light Exclusion: The most effective preventative measure is to rigorously protect the deuterated alkyl bromide from light at all stages: storage, handling, and during the reaction.[6][9][10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of light sensitivity in deuterated alkyl bromides?

The light sensitivity of deuterated alkyl bromides is rooted in photochemistry. The C-Br bond has a bond dissociation energy that corresponds to the energy of photons in the ultraviolet and high-energy visible light spectrum. When a molecule absorbs a photon of sufficient energy, it can be promoted to an excited state.[3] In the case of alkyl bromides, this can lead to the homolytic cleavage of the C-Br bond, resulting in the formation of a deuterated alkyl radical (R-D•) and a bromine radical (Br•).[3][11] These radical species are highly reactive and can initiate a cascade of unintended reactions, leading to the degradation of the reagent.[4]

G cluster_0 Photodegradation Pathway R-CD2-Br Deuterated Alkyl Bromide Radicals [R-CD2•] + [•Br] R-CD2-Br->Radicals Homolytic Cleavage Photon hν (Light Energy) Photon->R-CD2-Br Byproducts Side Products (e.g., R-CD2-H, Dimerization) Radicals->Byproducts Unwanted Reactions

Caption: Photodegradation pathway of a deuterated alkyl bromide.

Q2: How should I properly store my deuterated alkyl bromides?

Proper storage is the first and most critical line of defense against photodegradation.

Storage ParameterRecommendationRationale
Container Use amber glass bottles or opaque containers.[6]Amber glass is specifically formulated to absorb UV and high-energy visible light, preventing it from reaching the compound.
Location Store in a dark, cool, and dry place, such as a dedicated cabinet or drawer.[9][10]This minimizes exposure to ambient lab light and prevents thermal degradation.
Atmosphere For particularly sensitive or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).This prevents oxidation and reactions with atmospheric moisture.
Temperature Store at the temperature recommended by the manufacturer, often refrigerated.Lower temperatures slow down the rate of any potential degradation reactions.

Q3: Does deuteration affect the light sensitivity of an alkyl bromide?

The primary photochemical process, C-Br bond cleavage, is largely governed by the electronic properties of the bond, which are not significantly altered by the substitution of hydrogen with deuterium. Therefore, a deuterated alkyl bromide should be considered at least as light-sensitive as its non-deuterated counterpart. While the kinetic isotope effect can influence the rates of subsequent radical reactions, the initial photosensitivity remains a critical concern. Some studies have shown that deuteration can, in some contexts, enhance the photostability of certain molecules, but it is best practice to handle all alkyl bromides as highly light-sensitive.[12][13]

Q4: Can I use a standard clear glass flask for my reaction if I wrap it in foil?

Yes, wrapping a clear glass flask thoroughly with aluminum foil is a widely accepted and effective method for excluding light during a reaction.[6] Ensure that there are no gaps and that the foil covers all parts of the flask exposed to light, including the neck. This is often more practical than sourcing specialized light-proof glassware for every reaction.

Q5: Are there any visual cues that my deuterated alkyl bromide has degraded?

Often, photodegradation does not produce a visible color change, especially at low levels. However, the formation of bromine (Br₂) as a byproduct of radical recombination can sometimes impart a slight yellow or brownish tint to the liquid. Do not rely on visual inspection alone. If you have any doubts about the quality of your reagent, especially from an older or frequently used bottle, it is always best to verify its purity by analytical methods like NMR before use.

Part 3: Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Dispensing Deuterated Alkyl Bromides
  • Preparation: Before retrieving the reagent from storage, prepare your workspace. Dim the overhead lights in the fume hood. Have all necessary glassware, syringes, and septa ready.

  • Reagent Retrieval: Retrieve the amber bottle of deuterated alkyl bromide from its storage location.

  • Dispensing:

    • If dispensing a small volume, use a syringe to pierce the septum of the bottle. Draw the required volume.

    • If pouring, do so quickly and efficiently, minimizing the time the bottle is open.

  • Immediate Storage: Immediately after dispensing, securely cap the bottle and return it to its dark, cold storage location.

  • Transfer: Transfer the dispensed reagent to your reaction vessel, which should already be set up for the reaction (e.g., under an inert atmosphere and wrapped in foil).

Protocol 2: Setting Up a Light-Sensitive Reaction
  • Glassware Preparation: Assemble your reaction glassware (e.g., round-bottom flask, condenser). Ensure it is clean and dry.

  • Light Exclusion: Completely wrap the reaction flask and any other transparent components with a layer of aluminum foil.

  • Inert Atmosphere: Purge the assembled glassware with an inert gas like argon or nitrogen to remove air and moisture.

  • Reagent Addition: Add solvents and other non-light-sensitive reagents to the flask.

  • Addition of Deuterated Alkyl Bromide: Following the handling protocol above, add the deuterated alkyl bromide to the reaction mixture.

  • Reaction Monitoring: If you need to monitor the reaction (e.g., by TLC), do so by quickly taking an aliquot under subdued light and then resealing and re-covering the flask.

By adhering to these guidelines and understanding the principles behind the light sensitivity of deuterated alkyl bromides, you can significantly improve the reliability and success of your experiments.

References

  • Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices.
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • Anonymous. (2025, April 7). Storage instructions for chemical reagents.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • ResearchGate. (2025, July 21). (PDF) Radical Generation from Alkyl Halides: Mechanisms, Photocatalysis, and Synthetic Applications.
  • PubMed. (2024, August 19). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery.
  • Chemistry LibreTexts. (2020, July 1). 18.4: Radical reactions in practice.
  • ACS Publications. (2020, August 6). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy | Chemical Reviews.
  • Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.
  • YouTube. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide.
  • JACS Au. (2021, April 23). A General Method to Improve Fluorophores Using Deuterated Auxochromes.
  • NIH. (n.d.). Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors.
  • Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).

Sources

Validation & Comparative

Comparative Guide: Retention Time Shift of 1,9-Dibromononane-d18 vs. Non-Deuterated Analog

[1]

Executive Summary

Objective: To define and quantify the chromatographic retention time shift (







Core Finding: Contrary to the intuitive assumption that "heavier" molecules elute later, 1,9-dibromononane-d18 elutes earlier than its non-deuterated analog in both Reversed-Phase Liquid Chromatography (RPLC) and Gas Chromatography (GC).[1] This phenomenon, known as the Inverse Isotope Effect , results from the cumulative impact of 18 deuterium atoms reducing the molecule's lipophilicity (RPLC) and increasing its volatility (GC).

Significance: Failure to account for this shift can lead to integration window errors in Multiple Reaction Monitoring (MRM) and inaccurate quantification if the internal standard (IS) does not co-elute with the analyte to compensate for matrix effects.

Theoretical Framework: The Inverse Isotope Effect[2]

The retention behavior of 1,9-dibromononane-d18 is governed by the fundamental physicochemical differences between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.

Mechanism of Action[3]
  • Bond Length & Volume: The C-D bond is shorter (

    
    0.005 Å) than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a slightly smaller molar volume for the deuterated molecule.[1]
    
  • Polarizability: Deuterium is less polarizable than protium.[1] This reduces the strength of London dispersion forces (Van der Waals interactions).

  • Chromatographic Impact:

    • RPLC: The d18 analog has a lower "hydrophobic surface area," leading to weaker interaction with the C18 stationary phase.

    • GC: The d18 analog exhibits a higher vapor pressure (lower boiling point) due to reduced intermolecular attraction, causing it to travel faster through the column.

Comparison Table: Physicochemical Drivers
Feature1,9-Dibromononane (Protiated)1,9-Dibromononane-d18 (Deuterated)Chromatographic Consequence
Molecular Weight ~285.9 g/mol ~304.0 g/mol Mass difference used for MS detection (+18 Da).[1]
C-X Bond Length BaselineShorter (Compressed)Reduced molecular volume.[1]
Lipophilicity HighSlightly LowerEarlier Elution (RPLC)
Intermolecular Forces BaselineWeaker Dispersion ForcesEarlier Elution (GC)

Experimental Protocols

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Recommended for purity assessment and volatile impurity profiling.[1][2]

System Suitability:

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30 m × 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 280°C.

Step-by-Step Workflow:

  • Preparation: Dissolve equal molar amounts of d0 and d18 analogs in Dichloromethane (DCM) to a final concentration of 50 µg/mL.

  • Injection: Inject 1 µL with a split ratio of 20:1.

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • Detection: EI Source (70 eV), SIM mode monitoring molecular ions (m/z 284/286/288 for d0; m/z 302/304/306 for d18).

Expected Result: The d18 peak will resolve 2–10 seconds prior to the d0 peak, depending on the ramp rate. The separation factor (


Protocol B: Reversed-Phase LC-MS/MS

Recommended for biological matrices and metabolic stability studies.[1]

System Suitability:

  • Column: C18 (e.g., Acquity UPLC BEH C18), 2.1 × 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Prepare a mixture of d0 and d18 (100 ng/mL each) in 50:50 Water:MeCN.

  • Gradient:

    • 0-1 min: 50% B[1]

    • 1-6 min: 50%

      
       95% B (Linear Gradient)[1]
      
    • 6-8 min: 95% B[1]

  • Data Analysis: Extract Ion Chromatograms (XIC) for the specific transitions.

Expected Result: The d18 analog will elute 0.1–0.3 minutes earlier than the d0 analog.

Visualization of Mechanisms

Diagram 1: The Inverse Isotope Effect Pathway

This diagram illustrates the physical causality leading to the retention time shift.

IsotopeEffectDeuterationDeuteration (H → D)BondPropShorter C-D Bond LengthLower PolarizabilityDeuteration->BondPropForcesReduced London Dispersion Forces(Weaker Van der Waals)BondProp->ForcesRPLC_EffectRPLC Mechanism:Reduced Hydrophobic Interactionwith C18 LigandsForces->RPLC_EffectGC_EffectGC Mechanism:Higher Vapor Pressure(Lower Boiling Point)Forces->GC_EffectResultRESULT:Earlier Elution of d18 Analog(Inverse Isotope Effect)RPLC_Effect->ResultGC_Effect->Result

Caption: Causal pathway demonstrating why deuterated 1,9-dibromononane elutes earlier than its protiated counterpart.

Diagram 2: Method Validation Decision Tree

Use this workflow to determine if the retention shift impacts your quantitative data validity.

ValidationWorkflowStartMeasure Retention Times (Rt)of d0 and d18CalcCalculate Shift:ΔRt = Rt(d0) - Rt(d18)Start->CalcCheckIs ΔRt > Peak Width (W)?Calc->CheckNoIssueCo-elution Sufficient.Proceed with Standard MS Integration.Check->NoIssueNoIssueSignificant Separation Detected.Check->IssueYesAction1Action 1: Widen MS Retention Windows.Issue->Action1Action2Action 2: Check Matrix Effects.(Is Ion Suppression identical at t1 and t2?)Issue->Action2

Caption: Workflow for assessing the impact of retention time shifts on quantitative accuracy.

Critical Analysis & Troubleshooting

Quantitation Risks

While 1,9-dibromononane-d18 is an excellent internal standard, the retention shift can introduce error if the sample matrix is complex.

  • The Risk: If the d18 standard elutes earlier, it may exit the column during a period of different ion suppression compared to the d0 analyte.

  • The Solution: During method validation, infuse the analyte post-column while injecting a blank matrix to map the suppression profile. Ensure the

    
     does not move the standard into a suppression zone different from the analyte.
    
Identification of Impurities

Commercial 1,9-dibromononane-d18 may contain partially deuterated isotopologues (e.g., d17, d16).[1]

  • Chromatographic Behavior: These will elute between the d18 and d0 peaks.[3]

  • Resolution: A high-efficiency GC column (60m) can often resolve d18 from d17.[1] Ensure your integration parameters exclude these "isobaric" interferences if high isotopic purity is required.[1]

References

  • BenchChem. (2025).[1][2][4][5] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from

  • ResearchGate. (2025).[1][6] Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Retrieved from

  • Sigma-Aldrich. (2025).[1] 1,9-Dibromononane Product Specification & Properties. Retrieved from [1]

  • Chromatography Forum. (2017). Discussion on Deuterium Isotope Effects in GC and LC Retention. Retrieved from

A Senior Application Scientist's Guide to Mass Shift Calculation for 1,9-Dibromononane-d18 in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of quantitative bioanalysis, the precision of Liquid Chromatography-Mass Spectrometry (LC-MS) is paramount. Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of robust and reliable LC-MS assays, providing a means to correct for variability during sample processing and analysis.[1] This guide provides an in-depth, technical comparison and procedural walkthrough for the use of 1,9-dibromononane-d18 as a SIL-IS for its unlabeled counterpart. We will delve into the theoretical principles of isotopic mass shift, provide a detailed experimental protocol for verification, and discuss the practical nuances of data interpretation and comparison with alternative standards. This document is intended for researchers, scientists, and drug development professionals who seek to implement best practices in their quantitative LC-MS workflows.

Introduction: The Imperative for Internal Standards in Quantitative LC-MS

Quantitative LC-MS is susceptible to several sources of variability that can compromise data integrity. These include analyte loss during sample preparation, injection volume inconsistencies, and matrix effects that can cause ion suppression or enhancement.[2] An internal standard (IS) is a reference compound of a known concentration added to all samples, calibrators, and quality controls to normalize these variations.[1]

The ideal IS co-elutes with the analyte and exhibits identical chemical and physical properties, especially its ionization efficiency.[3] This is best achieved by using a stable isotope-labeled version of the analyte. Deuterated standards, where hydrogen atoms are replaced by their heavier, stable isotope deuterium (²H or D), are widely used.[3] They are chemically identical to the analyte but are distinguished by their mass in the mass spectrometer.[2]

1,9-Dibromononane is a halogenated hydrocarbon that finds application in various chemical syntheses. Its accurate quantification in complex matrices necessitates a reliable internal standard. 1,9-Dibromononane-d18, where all 18 hydrogen atoms are substituted with deuterium, serves as an excellent SIL-IS for this purpose.

Theoretical Background: The Origin of the Mass Shift

The mass shift between an analyte and its deuterated internal standard is the foundation of their differentiation by the mass spectrometer. This shift is calculated based on the exact masses of the most abundant isotopes of the constituent atoms.

Key Isotopic Masses:

  • Carbon (¹²C): 12.000000 Da (by definition)

  • Hydrogen (¹H): 1.007825 Da[4]

  • Deuterium (²H): 2.014102 Da[4]

  • Bromine (⁷⁹Br): 78.918338 Da (50.69% abundance)[4]

  • Bromine (⁸¹Br): 80.916291 Da (49.31% abundance)[4]

**2.1. Calculating the Theoretical Monoisotopic Mass of 1,9-Dibromononane (C₉H₁₈Br₂) **

The monoisotopic mass is the mass of an ion for a molecule calculated using the exact mass of the most abundant isotope of each element. For 1,9-dibromononane, this includes ¹²C, ¹H, and the most abundant bromine isotope, ⁷⁹Br.

  • Formula: C₉H₁₈⁷⁹Br₂

  • Calculation:

    • (9 * 12.000000) + (18 * 1.007825) + (2 * 78.918338) =

    • 108.000000 + 18.14085 + 157.836676 = 283.977526 Da [5]

Due to the near-equal abundance of ⁷⁹Br and ⁸¹Br, the mass spectrum of a dibrominated compound will exhibit a characteristic isotopic pattern.[6] The most intense peak (monoisotopic peak) will be at M, a significant peak will be at M+2 (containing one ⁷⁹Br and one ⁸¹Br), and another peak at M+4 (containing two ⁸¹Br atoms).

**2.2. Calculating the Theoretical Monoisotopic Mass of 1,9-Dibromononane-d18 (C₉D₁₈Br₂) **

For the deuterated standard, the calculation is similar, but we substitute the mass of deuterium for hydrogen.

  • Formula: C₉D₁₈⁷⁹Br₂

  • Calculation:

    • (9 * 12.000000) + (18 * 2.014102) + (2 * 78.918338) =

    • 108.000000 + 36.253836 + 157.836676 = 302.090512 Da

2.3. The Expected Mass Shift

The theoretical mass shift is the difference between the monoisotopic masses of the labeled and unlabeled compounds.

  • Mass Shift Calculation: 302.090512 Da - 283.977526 Da = 18.112986 Da

This significant mass difference of over 18 Da provides clear separation in the mass spectrometer, preventing isotopic crosstalk.

Experimental Protocol: LC-MS Analysis

This section outlines a general procedure for the LC-MS analysis of 1,9-dibromononane and its d18-labeled internal standard. Optimization will be necessary for specific instrumentation and matrices.

3.1. Materials and Reagents

  • 1,9-Dibromononane (≥97% purity)

  • 1,9-Dibromononane-d18 (isotopic enrichment ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (optional, for promoting ionization)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Instrumentation

  • Liquid Chromatograph: A binary pump HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar to moderately polar compounds like 1,9-dibromononane.[7][8][9] Electrospray Ionization (ESI) may also be viable, potentially with the aid of mobile phase additives to promote adduct formation.[10]

3.3. Step-by-Step Methodology

  • Standard Stock Preparation:

    • Accurately weigh approximately 10 mg of 1,9-dibromononane and 1,9-dibromononane-d18 into separate 10 mL volumetric flasks.

    • Dissolve in and dilute to volume with methanol or acetonitrile to create 1 mg/mL stock solutions.

  • Working Standard Preparation:

    • Prepare a series of calibration standards by serially diluting the 1,9-dibromononane stock solution.

    • Prepare a working internal standard solution of 1,9-dibromononane-d18 at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation:

    • To each calibration standard, quality control sample, and unknown sample, add a fixed volume of the working internal standard solution. This should be done at the earliest stage of sample processing to account for any analyte loss.[2]

  • LC Parameters (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: 70% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Parameters (Example using APCI):

    • Ionization Mode: Positive

    • Monitored Transitions (for Triple Quadrupole):

      • 1,9-Dibromononane: Q1 m/z 283.9 -> Product ion

      • 1,9-Dibromononane-d18: Q1 m/z 302.1 -> Product ion

    • Full Scan (for High-Resolution MS): m/z range 100-400

    • APCI Probe Temperature: 400 °C

    • Corona Discharge Current: 4 µA

    • Nebulizer Gas: Nitrogen at 45 psi

Data Analysis and Interpretation

4.1. Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Analyte & IS) prep_work Prepare Working Standards & IS Solution prep_stock->prep_work spike Spike All Samples with IS prep_work->spike inject Inject Sample into LC-MS System spike->inject separate Chromatographic Separation (C18) inject->separate ionize Ionization (APCI) separate->ionize detect Mass Detection (Full Scan or MRM) ionize->detect extract Extract Ion Chromatograms (EICs) detect->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Analyte/IS Area Ratios integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow from sample preparation to final quantification.

4.2. Calculating the Observed Mass Shift

  • Acquire data in full scan mode on a high-resolution mass spectrometer.

  • Extract the mass spectrum for the chromatographic peak corresponding to 1,9-dibromononane and its d18-analog.

  • Identify the monoisotopic peak (the first peak in the isotopic cluster) for both compounds.

  • Record the measured m/z value for each monoisotopic peak.

  • Subtract the measured m/z of the unlabeled compound from the labeled compound to determine the experimental mass shift.

4.3. Data Summary and Comparison

Parameter1,9-Dibromononane (C₉H₁₈Br₂)1,9-Dibromononane-d18 (C₉D₁₈Br₂)Mass Shift (Da)
Theoretical Monoisotopic Mass 283.9775 Da302.0905 Da18.1130 Da
Observed Mass (Example) To be filled with experimental dataTo be filled with experimental dataTo be filled
Mass Accuracy (ppm) To be calculatedTo be calculatedN/A

Mass Accuracy (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

A mass accuracy of <5 ppm is typically expected on modern high-resolution mass spectrometers.

Comparison with Alternative Internal Standards

While a SIL-IS is the gold standard, other compounds can be used if a deuterated analog is unavailable.

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) 1,9-Dibromononane-d18 Co-elutes with analyte, corrects for matrix effects and extraction loss most effectively.[3]Higher cost, potential for H-D exchange in certain conditions, slight chromatographic shifts with high deuteration.[1][3]
Structural Analog 1,10-DibromodecaneLower cost, readily available.Different retention time, may not experience the same matrix effects, different extraction recovery.
Homolog 1,8-DibromooctaneSimilar chemical properties.Different retention time and potentially different ionization efficiency.

The primary advantage of 1,9-dibromononane-d18 is its ability to perfectly mimic the behavior of the analyte during chromatography and ionization, which is a significant weakness of structural analogs and homologs.[11]

Troubleshooting Common Issues

  • Inaccurate Mass Shift: This often points to a need for mass calibration of the instrument. Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations.

  • Poor Signal/Peak Shape: For nonpolar compounds like 1,9-dibromononane, ionization can be challenging. Experiment with both APCI and ESI sources.[12] Adjusting mobile phase composition or source parameters (e.g., probe temperature) can significantly improve the signal.

  • Isotopic Crosstalk: Ensure that the isotopic purity of the deuterated standard is high (≥98%).[3] If the unlabeled analyte is present as an impurity in the IS, it can interfere with the quantification of low-level samples.

  • Hydrogen-Deuterium (H-D) Exchange: While the C-D bond is generally stable, exchange can occur under certain pH or temperature conditions. Store standards in aprotic solvents and in cool, dry conditions to maintain stability.[3]

Conclusion

The use of 1,9-dibromononane-d18 as a stable isotope-labeled internal standard provides the highest level of accuracy and precision for the quantification of 1,9-dibromononane by LC-MS. A thorough understanding of the theoretical mass shift, coupled with a well-designed experimental protocol and careful data analysis, is crucial for developing robust and reliable bioanalytical methods. The calculated theoretical mass shift of approximately 18.113 Da serves as a critical parameter for method development and system validation. By adhering to the principles and practices outlined in this guide, researchers can confidently implement this SIL-IS to achieve high-quality quantitative results.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • myADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nonane, 1,9-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,9-Dibromononane. PubChem Compound Database. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Agilent Technologies. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]

  • TrAC Trends in Analytical Chemistry. (2016). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). Isotope Abundance. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Restek Corporation. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • CIAAW. (n.d.). Natural Variations of Isotopic Abundances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. PMC. Retrieved from [Link]

  • PubMed. (2016, October 4). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

  • BYJU'S. (2022, February 18). NCERT Solutions for Class 9 Science Chapter 4 Structure of the Atom. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibromide. PubChem Compound Database. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isotopic Enrichment Verification of 1,9-Dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the isotopic purity of deuterated internal standards is not a trivial detail—it is the bedrock of data integrity. The use of 1,9-dibromononane-d18 as an internal standard in mass spectrometry-based assays, for instance, necessitates a rigorous verification of its isotopic enrichment. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and offer supporting data to empower you in making informed decisions for your analytical workflows.

The Imperative of Isotopic Enrichment Verification

Deuterated compounds, such as 1,9-dibromononane-d18, are invaluable as internal standards in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute chromatographically and exhibit similar ionization efficiencies, effectively correcting for variations in sample preparation and instrument response.[2] However, the assumption of isotopic purity is a critical vulnerability. Incomplete deuteration results in the presence of isotopologues with fewer deuterium atoms (e.g., d17, d16), which can interfere with the quantification of the analyte, leading to inaccurate and unreliable data. Therefore, verifying the isotopic enrichment of your deuterated standard is a non-negotiable aspect of method validation. For reliable results, it is recommended to use deuterated standards with an isotopic enrichment of at least 98%.[1]

Mass Spectrometry: A Quantitative Snapshot of Isotopologue Distribution

Mass spectrometry is a powerful tool for determining the isotopic enrichment of a deuterated compound by directly measuring the relative abundance of its different isotopologues.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile compound like 1,9-dibromononane.

Experimental Protocol: GC-MS Analysis of 1,9-Dibromononane-d18
  • Sample Preparation:

    • Prepare a stock solution of 1,9-dibromononane-d18 in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 10 µg/mL in the same solvent.

  • Instrumental Parameters (Illustrative):

    • Gas Chromatograph: Agilent 8890 GC (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet: Split/splitless, 250°C, split ratio 20:1

    • Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Ionization: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-400

  • Data Acquisition and Analysis:

    • Inject 1 µL of the working solution into the GC-MS.

    • Acquire the full scan mass spectrum of the chromatographic peak corresponding to 1,9-dibromononane-d18.

    • Identify the molecular ion cluster. For 1,9-dibromononane-d18 (C9D18Br2), the expected monoisotopic mass of the fully deuterated species is approximately 304.1 g/mol .

    • Measure the peak areas of the monoisotopic peak of the fully deuterated species (d18) and the corresponding peaks for the less deuterated isotopologues (d17, d16, etc.).

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Area(d18) / (Area(d18) + Area(d17) + Area(d16) + ...)] * 100

Data Presentation: Simulated Mass Spectrum of 1,9-Dibromononane-d18

The following table presents a simulated isotopic distribution for 1,9-dibromononane-d18 with a theoretical isotopic enrichment of 99%.

IsotopologueMolecular FormulaMonoisotopic Mass (Da)Relative Abundance (%)
d18C9D18Br2304.1132100.00
d17C9HD17Br2303.106917.82
d16C9H2D16Br2302.10061.58
d15C9H3D15Br2301.09430.08

Note: The relative abundances are calculated based on a binomial distribution and do not account for the natural isotopic abundance of Carbon-13 and Bromine-81, which will also contribute to the observed isotopic pattern.

Causality and Self-Validation

The choice of EI as the ionization technique is deliberate. Its energetic nature induces fragmentation, providing characteristic patterns that confirm the compound's identity. The molecular ion cluster, though potentially of low abundance for long-chain alkanes, is the key to determining the isotopic distribution.[4] The protocol is self-validating by comparing the observed fragmentation pattern of the deuterated standard with the known fragmentation of unlabeled 1,9-dibromononane. The presence of characteristic fragment ions, shifted by the appropriate mass difference due to deuteration, provides confidence in the peak assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional and Quantitative Insights

NMR spectroscopy offers a complementary approach to MS by providing information about the location and extent of deuteration within the molecule.[5] While MS provides the overall distribution of isotopologues, NMR can confirm that deuteration has occurred at all expected positions. For 1,9-dibromononane-d18, both ¹H and ²H NMR are informative.

Experimental Protocol: NMR Analysis of 1,9-Dibromononane-d18
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of 1,9-dibromononane-d18 in a deuterated solvent suitable for NMR (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent)

    • Experiment: Standard ¹H NMR acquisition

    • Analysis: In a highly enriched sample of 1,9-dibromononane-d18, the proton signals corresponding to the nonane backbone should be significantly diminished or absent compared to the spectrum of the unlabeled compound. The presence of small residual proton signals allows for the calculation of isotopic enrichment by comparing their integrals to the integral of a known internal standard.

  • ²H NMR Spectroscopy:

    • Instrument: Same as for ¹H NMR, but with a deuterium probe.

    • Experiment: Standard ²H NMR acquisition

    • Analysis: The ²H NMR spectrum will show signals at the same chemical shifts as the corresponding protons in the ¹H NMR spectrum of the unlabeled compound.[6] The presence of signals corresponding to all the deuterated positions confirms the completeness of the labeling. The relative integrals of these signals can provide information about the uniformity of deuteration across the molecule.

Data Presentation: Expected NMR Spectral Data
SpectrumUnlabeled 1,9-Dibromononane (¹H NMR)1,9-Dibromononane-d18 (¹H NMR)1,9-Dibromononane-d18 (²H NMR)
Chemical Shift (ppm) ~3.4 (t, 4H, -CH₂Br), ~1.85 (quint, 4H, -CH₂CH₂Br), ~1.3-1.4 (m, 10H, internal -CH₂-)Residual signals at ~3.4, ~1.85, and ~1.3-1.4 ppmSignals at ~3.4, ~1.85, and ~1.3-1.4 ppm
Expected Observation Clear, well-resolved signals with expected integrations.[7]Significant reduction in signal intensity, approaching baseline noise for high enrichment.Broadened signals (due to the quadrupolar nature of deuterium) at the expected chemical shifts.
Causality and Self-Validation

The power of NMR in this context lies in its ability to provide positional information. While MS might indicate a high overall deuterium content, NMR can confirm that the deuterium atoms are distributed across all 18 positions of the nonane chain, as expected for 1,9-dibromonane-d18. The comparison of the ¹H NMR spectrum of the deuterated compound to its unlabeled counterpart provides a direct and visually intuitive assessment of the degree of deuteration. The ²H NMR spectrum serves as a definitive confirmation of deuterium incorporation at the expected chemical environments.

Head-to-Head Comparison: MS vs. NMR

FeatureMass Spectrometry (GC-MS)NMR Spectroscopy
Primary Information Isotopologue distribution and overall isotopic enrichment.Positional information of deuterium atoms and isotopic enrichment.
Sensitivity High (µg to ng level).Lower (mg level).
Quantitative Accuracy Excellent for determining the relative abundance of isotopologues.Good, but can be affected by relaxation times and the need for an internal standard for absolute quantification.
Structural Confirmation Inferred from fragmentation patterns.Direct structural information from chemical shifts and coupling constants (in ¹H NMR).
Sample Throughput High.Lower.
Instrumentation Widely available in analytical laboratories.Requires access to an NMR spectrometer, which may be less common.

Conclusion: A Synergistic Approach for Unquestionable Confidence

Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for the comprehensive verification of the isotopic enrichment of 1,9-dibromonane-d18. While GC-MS provides a rapid and highly sensitive method for quantifying the overall isotopic purity and the distribution of isotopologues, NMR spectroscopy offers invaluable positional information, confirming the completeness and uniformity of the deuteration.

For routine quality control in a high-throughput setting, GC-MS is often the method of choice due to its speed and sensitivity. However, for the initial characterization of a new batch of a deuterated standard or for troubleshooting unexpected results, the detailed structural insights provided by NMR are unparalleled. Ultimately, a synergistic approach, employing both techniques, provides the most robust and self-validating characterization of your deuterated internal standard, ensuring the accuracy and reliability of your quantitative data.

Visualizing the Workflow

GC-MS Workflow for Isotopic Enrichment Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare 1,9-dibromononane-d18 solution GC Gas Chromatography Separation Prep->GC Inject Sample MS Mass Spectrometry Detection (EI) GC->MS Elution Spectrum Acquire Mass Spectrum MS->Spectrum Analysis Calculate Isotopic Enrichment Spectrum->Analysis

Caption: Workflow for GC-MS analysis of isotopic enrichment.

NMR Workflow for Isotopic Enrichment Verification

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Spectroscopy cluster_data_nmr Data Interpretation Prep_NMR Dissolve 1,9-dibromononane-d18 in deuterated solvent H1_NMR ¹H NMR Acquisition Prep_NMR->H1_NMR H2_NMR ²H NMR Acquisition Prep_NMR->H2_NMR Analysis_H1 Assess proton signal diminution H1_NMR->Analysis_H1 Analysis_H2 Confirm deuterium positions H2_NMR->Analysis_H2

Caption: Workflow for NMR verification of isotopic labeling.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved February 9, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 9, 2026, from [Link]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 9, 2026, from [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(16), 2199–2206. [Link]

  • Kushnir, M. M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S2), e8814. [Link]

  • Raval, P., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(2), 205-213. [Link]

  • PubChem. (n.d.). 1,9-Dibromononane. Retrieved February 9, 2026, from [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 9, 2026, from [Link]

  • DGet! An open source deuteration calculator for mass spectrometry data. (2024). BMC Bioinformatics, 25(1), 1-8. [Link]

  • Fan, T. W., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Journal of cellular physiology, 231(11), 2314–2326. [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.1. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (2023, November 28). Deuterium NMR. Retrieved February 9, 2026, from [Link]

  • Emwas, A. H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics - Fundamentals and Applications. IntechOpen. [Link]

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Technical Comparison: Deuterated vs. Non-Deuterated 1,9-Dibromononane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Reactivity and Stability Analysis Compounds: 1,9-Dibromononane-d18 (Deuterated) vs. 1,9-Dibromononane (CAS 4549-33-1)

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs) and long-chain cross-linkers, the choice between 1,9-dibromononane (CAS 4549-33-1) and its isotopologue 1,9-dibromononane-d18 represents a critical decision point between cost-efficiency and metabolic stability.

While both compounds exhibit nearly identical electrophilicity in standard nucleophilic substitutions (


), the deuterated analog offers superior resistance to oxidative metabolism and base-mediated elimination (

). This guide provides the mechanistic grounding and experimental frameworks to justify the selection of the deuterated linker for late-stage lead optimization, where in vivo half-life (

) is paramount.
Chemical Profile & Physical Properties[1][2][3][4][5]

The primary physical difference lies in the mass and the vibrational frequency of the Carbon-Hydrogen vs. Carbon-Deuterium bonds.[1] The C-D bond is shorter and stronger due to a lower zero-point energy, which dictates the kinetic isotope effects (KIE) observed in reactivity.

Feature1,9-Dibromononane (Standard) 1,9-Dibromononane-d18 (Deuterated)
CAS Number 4549-33-1150017-89-3 (Generic/Analogous)
Formula


Molecular Weight 286.05 g/mol ~304.16 g/mol
Density (25°C) 1.407 g/mL~1.49 g/mL (Calculated)*
Bond Energy (C-X)

kcal/mol

kcal/mol
Primary Application Early-stage synthesis, Scale-upDMPK optimization, "Deuterium Switch"

*Note: Molar volume remains largely conserved; density increases proportional to mass.

Reactivity Analysis: The Kinetic Isotope Effect (KIE)

The utility of these linkers relies on two competing reaction pathways: Nucleophilic Substitution (


)  (desired coupling) and Elimination (

)
(undesired side reaction).
A. Coupling Efficiency (

Pathway)
  • Mechanism: The nucleophile attacks the

    
    -carbon, displacing bromide.
    
  • Isotope Effect: Secondary KIE (

    
    ).
    
  • Observation: Because the C-H/C-D bond is not broken during the rate-determining step of an

    
     reaction, the deuterated linker reacts at virtually the same rate as the standard linker.
    
  • Implication: You can substitute CAS 4549-33-1 with the d18-variant in existing synthetic protocols without adjusting reaction times or temperatures.

B. Elimination Suppression (

Pathway)
  • Mechanism: A base removes a

    
    -proton (or deuteron), forming an alkene and expelling bromide.
    
  • Isotope Effect: Primary KIE (

    
    ).
    
  • Observation: Breaking the C-D bond requires significantly more activation energy.

  • Implication: The d18-linker is significantly more stable under basic conditions (e.g.,

    
     or 
    
    
    
    in DMF). This reduces the formation of vinyl-bromide impurities during library synthesis.
C. Metabolic Stability (CYP450 Oxidation)

Long alkyl chains are "grease" to metabolic enzymes. Cytochrome P450 enzymes typically hydroxylate the


 or 

positions of the nonane chain.
  • The Deuterium Switch: The C-D bond strength impedes the hydrogen atom abstraction step of the CYP450 catalytic cycle.

  • Result: This can extend the intrinsic clearance (

    
    ) half-life of the final drug molecule, potentially converting a high-clearance compound into a viable drug candidate.
    
Visualizing the Pathways

The following diagram illustrates the bifurcation between the desired synthetic pathway and the suppressed side reactions due to deuteration.

ReactivityComparison Start 1,9-Dibromononane (H or D) Base Basic Conditions (e.g., K2CO3, Heat) Start->Base SN2_Product Desired Coupled Product (PROTAC Linker) Start->SN2_Product SN2 Reaction No C-H bond breaking k(H) ≈ k(D) (Identical Yields) E2_Product Elimination Byproduct (Vinyl Bromide) Start->E2_Product E2 Reaction C-H/D bond breaks k(H) >> k(D) (D suppresses side reaction) Nu Nucleophile (Target Ligand) Base->Nu Synthetic Environment Metabolism In Vivo Metabolism (CYP450) SN2_Product->Metabolism Oxidative Clearance C-D bond resists CYP450 (D extends Half-life)

Figure 1: Mechanistic divergence showing how deuteration suppresses elimination and metabolism without hindering synthetic coupling.

Experimental Protocols

These protocols are designed to validate the performance differences. Protocol A demonstrates synthetic equivalence; Protocol B demonstrates biological superiority.

Protocol A: Comparative Linker Coupling (Synthesis)

Objective: To confirm that d18-substitution does not hinder reaction kinetics.

  • Setup: Prepare two parallel reaction vials.

    • Vial A: 1.0 eq Target Amine (e.g., Thalidomide analog), 1.2 eq CAS 4549-33-1 , 2.0 eq

      
      .
      
    • Vial B: 1.0 eq Target Amine, 1.2 eq 1,9-dibromononane-d18 , 2.0 eq

      
      .
      
  • Solvent: Add anhydrous DMF (0.1 M concentration relative to amine).

  • Reaction: Stir at 60°C for 4 hours.

  • Analysis: Monitor via LC-MS every hour.

  • Expected Outcome: Both vials should show identical conversion rates (

    
    ) to the mono-alkylated product. The secondary isotope effect is negligible here.
    
Protocol B: Microsomal Stability Assay (Metabolism)

Objective: To quantify the "Deuterium Switch" benefit.

  • Preparation: Synthesize the final PROTAC molecule using both linkers (Protac-H and Protac-D).

  • Incubation:

    • Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

    • Spike Protac-H and Protac-D (separately) to a final concentration of 1

      
      .
      
    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Quantification: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time.
    
  • Calculation:

  • Expected Outcome: Protac-D typically exhibits a 20-50% longer half-life if the alkyl chain was the primary metabolic soft spot.

References
  • Wade, L. G. (2013). Organic Chemistry. "Kinetic Isotope Effects in Elimination Reactions." Pearson Education.

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611.

  • Pizzirani, D., et al. (2020). "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications." Journal of Medicinal Chemistry.

  • Fisher Scientific. (2024). "Safety Data Sheet: 1,9-Dibromononane."

Sources

A Technical Guide to the Validation of 1,9-Dibromononane-d18 as a Quantitative Tracer in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays, providing a robust means to correct for variability during sample preparation and analysis. This guide offers an in-depth technical validation framework for 1,9-dibromononane-d18, a deuterated long-chain alkyl halide, for its application as a quantitative tracer. We will explore the scientific rationale behind its use, present a comprehensive validation protocol in line with regulatory expectations, and compare its performance characteristics against alternative internal standards.

The Rationale for a Deuterated Internal Standard: The Case for 1,9-Dibromononane-d18

An ideal internal standard (IS) co-elutes with the analyte of interest and experiences identical effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer source.[1][2] Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction and chromatography.[2] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

1,9-Dibromononane-d18 is the deuterated form of 1,9-dibromononane, a bifunctional alkylating agent.[3] Its utility as an internal standard is particularly relevant for the quantification of other long-chain alkyl halides or molecules that are derivatized with a nonane linker. The presence of 18 deuterium atoms provides a significant mass shift from the unlabeled analog, minimizing the risk of isotopic crosstalk.

A Comparative Overview of Internal Standard Strategies

The choice of an internal standard is a critical decision in bioanalytical method development. While deuterated standards are often preferred, other options exist, each with its own set of advantages and disadvantages.

Internal Standard TypeAdvantagesDisadvantages
1,9-Dibromononane-d18 (Deuterated Analog) Co-elutes with the analyte, corrects for matrix effects and extraction variability effectively. High mass shift minimizes isotopic interference.Can be more expensive to synthesize. Potential for isotopic exchange under certain conditions (though unlikely for C-D bonds).
Structural Analog (e.g., 1,8-Dibromooctane) More readily available and less expensive than a deuterated analog.May not co-elute perfectly with the analyte. May experience different matrix effects and extraction recovery.
Homolog (e.g., 1,11-Dibromoundecane) Similar chemical properties to the analyte.Will have a different retention time. May not fully compensate for matrix effects at the analyte's retention time.

Experimental Validation of 1,9-Dibromononane-d18: A Step-by-Step Protocol

The validation of a bioanalytical method using 1,9-dibromononane-d18 as an internal standard must be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of the analyte (non-deuterated 1,9-dibromononane) and the internal standard (1,9-dibromononane-d18) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the primary stock solution to create calibration standards and quality control (QC) samples. Prepare a separate working solution of the internal standard at a fixed concentration.

Sample Preparation

A protein precipitation method is often suitable for extracting small molecules from biological matrices like plasma.[6]

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 1,9-dibromononane-d18 internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point for separating the hydrophobic alkyl halide.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes will be necessary to elute the analyte and internal standard.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 1,9-Dibromononane (Analyte): The precursor ion will be the [M+H]+ adduct. The product ions will be generated by fragmentation of the molecule (e.g., loss of HBr).

      • 1,9-Dibromononane-d18 (IS): The precursor ion will be the [M+H]+ adduct with the corresponding mass shift due to deuteration. The product ions will also be shifted in mass.

Validation Parameters and Acceptance Criteria

The following parameters must be assessed during method validation, with acceptance criteria based on FDA and EMA guidelines.[7][8][9]

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous components in the matrix do not interfere with the detection of the analyte or IS.Response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Linearity and Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision To determine the closeness of the measured concentrations to the true values and the degree of scatter in the data.For QC samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of the nominal value, and the precision (CV) should be ≤ 15%. For the LLOQ, accuracy should be within 80-120% and precision ≤ 20%.
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and IS.The CV of the matrix factor (analyte/IS peak area ratio in the presence of matrix vs. in neat solution) from at least six different lots of matrix should be ≤ 15%.
Recovery To evaluate the efficiency of the extraction procedure.The recovery of the analyte and IS should be consistent and reproducible, with a CV ≤ 15%.
Stability To ensure the analyte and IS are stable under various storage and processing conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow and Key Concepts

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation stock Stock Solutions (Analyte & IS) cal_qc Calibration Standards & QC Samples stock->cal_qc spike Spike IS into all samples cal_qc->spike samples Biological Samples (Plasma) samples->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms selectivity Selectivity ms->selectivity linearity Linearity & Range ms->linearity accuracy Accuracy & Precision ms->accuracy matrix Matrix Effect ms->matrix recovery Recovery ms->recovery stability Stability ms->stability

Caption: A comprehensive workflow for the validation of a bioanalytical method using a deuterated internal standard.

G cluster_analyte 1,9-Dibromononane (Analyte) cluster_is 1,9-Dibromononane-d18 (Internal Standard) analyte_struct Br-(CH2)9-Br is_struct Br-(CD2)9-Br

Caption: Chemical structures of the analyte and its deuterated internal standard.

Conclusion

References

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]

  • U.S. Department of Health and Human Services. (2018, May). Bioanalytical Method Validation Guidance for Industry. HHS.gov. [Link]

  • myADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myADLM.org. [Link]

  • European Medicines Agency. (2011, February 21). Bioanalytical method validation. EMA. [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Huang, P., et al. (2026, February 4). Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS. Scientific Research Publishing. [Link]

  • European Medicines Agency. (2018, August 1). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EMA. [Link]

  • International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. [Link]

  • PubMed. (2017, January 1). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. PubMed. [Link]

  • PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

  • PubChem. 1,9-Dibromononane. National Institutes of Health. [Link]

  • MDPI. (2022, July 22). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI. [Link]

  • PubMed. (2005). Liquid Chromatography-Mass Spectrometry for the Quantitative Bioanalysis of Anticancer Drugs. PubMed. [Link]

  • Archimer. (2016). High resolution mass spectrometry for quantitative analysis and untargeted screening of algal toxins in mussels and passive samplers. Archimer. [Link]

  • ResearchGate. (2025, August 5). Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates. ResearchGate. [Link]

  • PubMed. (2014). Derivatization for liquid chromatography-mass spectrometry. PubMed. [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [https://www.greyhoundchrom.com/site/files/Brochures/Derivatization Reagents.pdf]([Link] Reagents.pdf)

  • PubMed. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. PubMed. [Link]

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A Comparative Guide to H-NMR and D-NMR Spectra: An In-Depth Analysis of 1,9-Dibromononane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar for elucidating chemical structures with atomic precision.[1][2] Among the various NMR techniques, proton (¹H) NMR is arguably the most utilized, providing a wealth of information about the hydrogen atoms within a molecule.[3][4] However, the strategic substitution of hydrogen with its isotope, deuterium (²H or D), and subsequent analysis by Deuterium (D-NMR) spectroscopy, offers a complementary and powerful lens for structural verification, especially for highly deuterated compounds.[5]

This guide provides a comprehensive comparison of ¹H-NMR and D-NMR spectroscopy, using the symmetrical long-chain haloalkane, 1,9-dibromononane, as a model compound. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and conduct a side-by-side analysis of their respective spectra. This comparison will equip researchers, scientists, and drug development professionals with the nuanced understanding required to select and interpret the appropriate NMR experiment for their specific analytical challenges.

The Foundational Principles: A Tale of Two Isotopes

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei.[6] When placed in a strong external magnetic field, nuclei with a non-zero spin, like ¹H and ²H, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is exquisitely sensitive to the local electronic environment, providing a unique fingerprint of the atom's position within the molecular structure.[6]

¹H-NMR Spectroscopy: The Proton's Perspective

Proton NMR is the cornerstone of organic structure determination.[3] It focuses on the hydrogen nucleus (a proton), which has a spin quantum number of ½. The resulting ¹H-NMR spectrum provides three key pieces of information:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like bromine) are "deshielded" and appear at a higher chemical shift (downfield), while protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield).[7][8]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[9]

  • Spin-Spin Splitting (Coupling): The signal for a proton is often split into multiple lines (a multiplet) by the magnetic fields of neighboring, non-equivalent protons. The "n+1 rule" is a common heuristic, where 'n' is the number of adjacent non-equivalent protons, resulting in 'n+1' peaks.[10]

D-NMR Spectroscopy: The Deuteron's View

Deuterium NMR observes the deuterium nucleus (a deuteron), an isotope of hydrogen containing one proton and one neutron. Key distinctions from ¹H-NMR arise from the deuteron's properties:

  • Spin Quantum Number: Deuterium has a spin quantum number of 1. This fundamental difference means it couples differently to neighboring nuclei. For instance, a carbon bonded to a single deuterium will appear as a 1:1:1 triplet in the ¹³C spectrum.[11][12]

  • Quadrupolar Nucleus: As a quadrupolar nucleus, deuterium often yields broader signals compared to protons.[13]

  • Spectral "Invisibility": Deuterium resonates at a very different frequency from protons. Consequently, deuterated solvents are used in ¹H-NMR to avoid overwhelming solvent signals, and deuterium atoms themselves are "invisible" in a standard ¹H spectrum.[14][15] This property is invaluable for selectively simplifying complex proton spectra or for identifying exchangeable protons (e.g., in alcohols or amines) by adding D₂O.[16] D-NMR is particularly advantageous for analyzing highly deuterated compounds where residual proton signals in ¹H-NMR are too weak for reliable analysis.[5]

Experimental Protocols: From Sample to Spectrum

Meticulous sample preparation is paramount for acquiring high-quality NMR spectra.[17] The integrity of the data hinges on the purity of the sample, the choice of solvent, and the quality of the NMR tube.

General Sample Preparation Workflow

The following diagram outlines the universal steps for preparing an NMR sample, ensuring a homogenous solution free of particulate matter that could disrupt the magnetic field.

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, higher for D/¹³C) dissolve 2. Dissolve in Solvent (in a separate clean vial) weigh->dissolve Ensure complete dissolution filter 3. Filter Solution (if particulates are present) dissolve->filter Optional, for clarity transfer 4. Transfer to NMR Tube (using a Pasteur pipette) dissolve->transfer filter->transfer cap 5. Cap and Label Tube transfer->cap

Caption: General workflow for NMR sample preparation.

Protocol for ¹H-NMR of 1,9-Dibromononane
  • Sample Weighing: Accurately weigh 10-15 mg of 1,9-dibromononane[18] into a clean, dry vial.[19]

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[17]

  • Dissolution: Gently swirl or vortex the vial to ensure the 1,9-dibromononane is fully dissolved.[19]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[19]

  • Standard Addition: Add a small drop of a solution containing an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

  • Acquisition: Place the capped and labeled tube into the NMR spectrometer and acquire the spectrum following standard instrument procedures.

Protocol for D-NMR of 1,9-Dibromononane-d₁₈

This protocol assumes the availability of the fully deuterated analog, 1,9-dibromononane-d₁₈.

  • Sample Weighing: Weigh 15-30 mg of 1,9-dibromononane-d₁₈ into a clean, dry vial. Higher concentrations are often beneficial for less sensitive nuclei like deuterium.

  • Solvent Addition: Add approximately 0.7 mL of a non-deuterated solvent, such as standard chloroform (CHCl₃). Using a non-deuterated solvent is advantageous in D-NMR as it eliminates the need for a deuterium lock signal from the solvent and provides a clean spectral window.[5]

  • Dissolution & Transfer: Follow steps 3 and 4 from the ¹H-NMR protocol.

  • Acquisition: Place the sample in the spectrometer. The instrument must be configured for deuterium observation. The lock channel is often used as the transceiver coil for D-NMR experiments, simplifying the setup.[5] Acquire the spectrum.

Spectral Analysis and Comparison for 1,9-Dibromononane

The structure of 1,9-dibromononane (Br-(CH₂)₉-Br) is symmetrical. This symmetry dictates that protons (or deuterons) equidistant from the center of the molecule are chemically equivalent. Therefore, we expect to see five distinct signals in the NMR spectrum.

G struct Br — CH₂ — CH₂ — CH₂ — CH₂ — CH₂ — CH₂ — CH₂ — CH₂ — CH₂ — Br a a a_prime a b b b_prime b c c c_prime c d d d_prime d e e p1 p2 p3 p4 p5 p6 p7 p8 p9

Caption: Chemically distinct environments in 1,9-dibromononane.

Predicted ¹H-NMR Spectrum
  • Signal 'a' (C1-H₂, C9-H₂): These protons are directly attached to the carbons bearing the electronegative bromine atoms. They will be the most deshielded, appearing furthest downfield. Expected chemical shift is ~3.4 ppm.[7] The signal will be a triplet, split by the two adjacent 'b' protons (n=2, n+1=3). Integration: 4H.

  • Signal 'b' (C2-H₂, C8-H₂): These protons are adjacent to 'a' and 'c'. They will be split by four neighboring protons (two 'a' and two 'c'), resulting in a quintet (n=4, n+1=5). Expected chemical shift is ~1.8 ppm. Integration: 4H.

  • Signals 'c' & 'd' (C3-H₂, C7-H₂ & C4-H₂, C6-H₂): These protons are further from the bromine atoms and will appear in the typical alkyl region.[8][20] They will be complex multiplets due to splitting by their neighbors. Expected chemical shifts are ~1.4 ppm. Integration: 4H each.

  • Signal 'e' (C5-H₂): This is the central methylene group. It is the most shielded of the methylene groups. It will be split by the four 'd' protons, appearing as a quintet. Expected chemical shift is ~1.3 ppm. Integration: 2H.

Predicted D-NMR Spectrum (for 1,9-dibromononane-d₁₈)

The D-NMR spectrum provides a direct look at the deuterated positions.

  • Signals: Five distinct signals ('a' through 'e') will be observed, corresponding to the five unique deuterium environments.

  • Chemical Shifts: The chemical shifts will be nearly identical to those in the ¹H-NMR spectrum.

  • Splitting: Since the molecule is fully deuterated, significant D-D coupling is not typically observed. Each signal will likely appear as a singlet, though it may be broadened due to the quadrupolar nature of deuterium.

  • Integration: The relative integrals will mirror the ¹H spectrum: a:b:c:d:e = 4:4:4:4:2. This confirms the successful and complete deuteration at all positions.

  • Absence of Proton Signals: The key feature is the complete absence of signals in the proton channel, providing unambiguous confirmation of deuteration.[5]

Data Summary and Comparison
Feature¹H-NMR SpectroscopyD-NMR Spectroscopy
Nucleus Observed Proton (¹H), Spin ½Deuteron (²H), Spin 1
Analyte 1,9-Dibromononane1,9-Dibromononane-d₁₈
Typical Solvent Deuterated (e.g., CDCl₃)Non-deuterated (e.g., CHCl₃)
Expected Signals 5 multiplets5 singlets (broadened)
Chemical Shifts (δ) Provides information on proton environments.Confirms deuterium location at corresponding chemical shifts.
Integration Relative ratio of protons (4:4:4:4:2).Relative ratio of deuterons (4:4:4:4:2).
Coupling ¹H-¹H spin-spin coupling observed (n+1 rule).D-D coupling generally not observed.
Primary Application Primary structure elucidation of organic molecules.[1]Structure verification of deuterated compounds, isotopic purity analysis.[5]

Conclusion: A Synergistic Approach to Structural Analysis

The comparison of ¹H-NMR and D-NMR spectra for 1,9-dibromononane clearly illustrates the distinct yet complementary nature of these two powerful analytical techniques. While ¹H-NMR provides the foundational blueprint of a molecule's proton framework through chemical shifts, integration, and coupling patterns, D-NMR offers an orthogonal and definitive method for verifying isotopic labeling.

For the researcher, understanding the causality behind experimental choices—such as using a deuterated solvent in ¹H-NMR to eliminate interfering signals or a non-deuterated solvent in D-NMR for simplicity and efficiency—is crucial for robust data acquisition. The self-validating nature of NMR, where all spectral parameters must logically align with the proposed structure, underpins its trustworthiness. By leveraging both proton and deuterium NMR, scientists can achieve an unparalleled level of confidence in their structural assignments, a critical requirement in fields ranging from materials science to pharmaceutical development.

References

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  • Magnetic Resonance in Chemistry. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
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  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhno5vulkQC_HN8ewmDcjhdYLhtX3Jy4tPSgfa0wEXarEPZ4qx1_NGaNW1n9WbW5fNjk7RQT5vNEmV_xQmpBvFBGm7ccPosQTqXIl-AEx0OixBhynCMHFXFExgYFyHw_ay_YLR5Z0uJVjFWZuyBH6XcgZ-T3RH7XZJB6N2J0Oe7cCHZHWb-qJc3wsfGHJjWNzqVQ==]([Link]

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Safety Operating Guide

1,9-DIBROMONONANE-D18: Proper Disposal & Handling Procedures

[1][2][3][4][5][6]

Part 1: Executive Summary & Core Directive

The Golden Rule: 1,9-Dibromononane-d18 must be classified and managed strictly as HALOGENATED ORGANIC WASTE .

Under no circumstances should this compound be combined with non-halogenated solvents (e.g., acetone, ethanol, methanol) or disposed of down the drain.[1][2] The presence of two bromine atoms per molecule and the high cost of deuterated isotopes dictate a specific segregation protocol to ensure regulatory compliance (RCRA) and economic laboratory management.

Immediate Hazard Classification:

  • Physical State: Liquid (High Density)

  • Primary Hazard: Skin/Eye Irritant (H315, H319)[1][3]

  • Waste Stream: Halogenated Organic Solvent[4]

  • Radioactivity: None (Stable Isotope)

Part 2: Technical Characterization & Causality

To handle this chemical safely, one must understand its physical and economic properties. The "d18" designation indicates this is a perdeuterated compound (all hydrogen atoms replaced with deuterium).

Table 1: Critical Waste Properties
PropertyValue / DescriptionOperational Implication
Chemical Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Halogenated: Contains Bromine.[1][2][5][6][7][3][8][9][10][11][12] Requires acid-gas scrubbing during incineration.
Density > 1.1 g/mL (Est.)[1]Sinker: Heavier than water.[1] In an aqueous spill, it will settle at the bottom.
Isotope Deuterium (

)
Stable: Non-radioactive.[1] Does not require decay-in-storage or RSO clearance.[1]
Solubility Lipophilic / HydrophobicImmiscible: Will not dissolve in water.[1] Do not attempt to dilute with water for disposal.
Flash Point > 110°C (Typical for analog)Combustibility: Low flammability risk, but combustible.[1]
The "Why" Behind Segregation (Expertise & Logic)

Why do we strictly segregate halogenated waste?

  • The Chemistry of Incineration: When non-halogenated solvents (like Acetone) are burned, they produce harmless

    
     and 
    
    
    . When 1,9-Dibromononane-d18 is burned, the bromine atoms oxidize to form Hydrogen Bromide (HBr) and Bromine gas (
    
    
    ), which are highly corrosive acid gases.[1]
  • The Engineering Consequence: Neutralizing these acid gases requires incinerators equipped with specialized wet scrubbers (using caustic solutions). This process is significantly more expensive than standard fuel blending.

  • The Violation: Mixing a small amount of this brominated compound into a large carboy of acetone contaminates the entire volume, forcing the disposal facility to treat the whole 20L mixture as "Halogenated," tripling disposal costs and environmental impact [1].

Part 3: Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation
  • Select Container: Use a chemically resistant High-Density Polyethylene (HDPE) or glass container. Avoid metal cans due to potential corrosion from hydrolysis products (HBr) over time.

  • Labeling: Apply a hazardous waste label before adding the waste.[10]

    • Required Text: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: List "1,9-Dibromononane-d18" explicitly.

  • Secondary Containment: Place the waste container in a secondary tray to capture drips, as the high density of the liquid can cause it to splash unexpectedly during transfer.

Phase 2: Transfer & Accumulation
  • Fume Hood Use: Always perform transfers inside a certified chemical fume hood to mitigate inhalation of vapors.

  • No Bulking with Non-Halogens: If you are rinsing glassware used with this compound, the first two rinses (using acetone or DCM) must go into the Halogenated waste stream. Only subsequent rinses (where the compound is trace) may potentially go to non-halogenated streams, depending on local EHS strictness.

  • Cap Tightly: Halogenated alkyl halides can be volatile. Keep the container closed when not actively adding waste to prevent fugitive emissions (RCRA requirement 40 CFR 262.15) [2].[9]

Phase 3: Final Disposal
  • Request Pickup: Contact your facility's EHS or waste contractor.

  • RCRA Coding: While not a specific "U-listed" waste, it typically falls under waste codes for ignitability (D001) if in a solvent mixture, or general toxic characteristics depending on the matrix. Ensure the manifest reflects "Brominated Organic Liquid."

Part 4: Spill Management (Immediate Response)

Scenario: You drop a 5g vial of 1,9-Dibromononane-d18 on the floor.[1]

  • Evacuate & Ventilate: Clear the immediate area. The vapor is an irritant.

  • PPE: Nitrile gloves (double gloved recommended) and safety goggles.

  • Absorb: Do not use water.[8] Use an organic spill pad or vermiculite/clay absorbent.

    • Note: Because the liquid is dense, it will not spread as fast as acetone, but it will penetrate floor wax quickly.

  • Collect: Scoop the contaminated absorbent into a wide-mouth jar.

  • Label: "Debris contaminated with Halogenated Organics."

Part 5: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for handling 1,9-Dibromononane-d18, ensuring economic recovery where possible and compliant disposal where necessary.

DisposalWorkflowStartStart: 1,9-Dibromononane-d18 WasteIsPureIs the material pure/uncontaminated?Start->IsPureQuantityIs quantity > 50g?IsPure->QuantityYesIsSpillIs this a spill cleanup?IsPure->IsSpillNo (Mixed/Used)RecoveryOPTION A: Isotope Recovery(Contact specialized recycler)Quantity->RecoveryYes (Economic Value)HaloWasteOPTION B: Halogenated Waste Stream(Incineration w/ Scrubbers)Quantity->HaloWasteNo (Standard Lab Scale)IsSpill->HaloWasteNo (Solvent Mixture)SolidWasteOPTION C: Solid Hazardous Waste(Debris/Absorbents)IsSpill->SolidWasteYes (Absorbents)

Figure 1: Decision matrix for the disposal of deuterated halogenated compounds. Note that small-scale analytical waste defaults to Option B.

Part 6: Deuterium Economics (The "d18" Factor)

While chemically identical to its non-deuterated analog for disposal purposes, the "d18" tag implies significant financial value.

  • Recovery: For large quantities (e.g., >50g of pure material from a cancelled project), do not immediately incinerate.[1] Contact a stable isotope manufacturer (e.g., CIL, Sigma-Aldrich Isotec) regarding buy-back or recovery programs .[1]

  • Small Scale: For typical NMR/reaction residues (<5g), the cost of recovery exceeds the value. Dispose of as standard Halogenated Waste .[4][13]

References

  • U.S. Environmental Protection Agency (EPA). (2022).[2] Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste.[14] Retrieved from [Link][1]

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1]

Navigating the Isotopic Frontier: A Comprehensive Guide to the Safe Handling of 1,9-Dibromononane-d18

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, deuterated compounds such as 1,9-Dibromononane-d18 are of increasing importance. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic fate, often leading to an improved pharmacokinetic profile. This phenomenon, known as the kinetic isotope effect, is a powerful tool in drug discovery. However, the introduction of deuterium also necessitates a nuanced approach to laboratory safety. While deuterated compounds are not radioactive, their altered physicochemical properties and potential for different metabolic pathways demand a thorough understanding of safe handling, storage, and disposal protocols.[1][2]

This guide provides a comprehensive, in-depth framework for the safe handling of 1,9-Dibromononane-d18, moving beyond generic laboratory practice to address the specific considerations this unique molecule presents. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Profile of 1,9-Dibromononane-d18

The non-deuterated form, 1,9-Dibromononane, is classified as a skin and eye irritant and may cause respiratory irritation.[3] It is a member of the halogenated hydrocarbon family, a class of compounds that requires careful handling due to their potential health and environmental risks.[4]

For 1,9-Dibromononane-d18, one supplier, C/D/N Isotopes, indicates that the compound is non-hazardous for transport.[5] However, this should not be interpreted as an absence of all risk. The primary consideration with deuterated compounds is the potential for altered metabolic pathways. While often leading to a more favorable toxicity profile, in some instances, deuteration can result in the formation of unexpected or more toxic metabolites.[1] Therefore, a conservative approach is warranted, treating 1,9-Dibromononane-d18 with at least the same level of caution as its non-deuterated counterpart.

Summary of Known and Potential Hazards:

Hazard1,9-Dibromononane (Non-deuterated)1,9-Dibromononane-d18 (Deuterated) - Inferred
Skin Irritation Causes skin irritation[3]Assume skin irritant
Eye Irritation Causes serious eye irritation[3]Assume serious eye irritant
Respiratory Irritation May cause respiratory irritation[3]Assume potential for respiratory irritation
Metabolic Profile Standard metabolic pathways for alkyl bromidesPotentially altered metabolic pathways due to the kinetic isotope effect. The possibility of different metabolites cannot be excluded.[1]
Environmental Hazard Brominated compounds can pose environmental risks.[4]Assume similar environmental risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the known irritant properties of the non-deuterated analogue and the potential for unknown metabolic effects of the deuterated form, a comprehensive PPE strategy is essential. The following recommendations are based on a cautious approach, prioritizing maximum protection.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory to protect against splashes and potential vapors. Goggles should provide a complete seal around the eyes.

  • Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.

Skin and Body Protection
  • Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves: The selection of appropriate gloves is critical when handling halogenated hydrocarbons. These compounds are known to attack many common glove materials.[6]

    • Double Gloving: It is highly recommended to wear two pairs of gloves.

    • Recommended Glove Materials: Neoprene or nitrile gloves are generally recommended for halogenated solvents.[6][7] However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for 1,9-Dibromononane or similar long-chain alkyl bromides. If this information is unavailable, a conservative approach is to change gloves frequently and immediately upon any suspected contact.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for all laboratory work.

Respiratory Protection

Work with 1,9-Dibromononane-d18 should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a risk assessment should be conducted to determine the need for respiratory protection. In such cases, an appropriate respirator with organic vapor cartridges should be used.

Operational Plan: Step-by-Step Guidance for Safe Handling

A clear and logical workflow is paramount to minimizing risk. The following step-by-step procedures provide a framework for the safe handling of 1,9-Dibromononane-d18 from receipt to use.

Receiving and Storage
  • Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage or leaks.

  • Verify Labeling: Ensure the container is clearly labeled as "1,9-Dibromononane-d18" with its CAS number (150017-89-3).

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container should be kept tightly closed. While the supplier indicates room temperature storage is acceptable, for long-term stability and to minimize vapor pressure, storage in a refrigerator may be prudent.[5]

  • Inert Atmosphere: For long-term storage and to prevent potential degradation from atmospheric moisture, consider storing the vial within a desiccator or a glove box.

Experimental Workflow

The following diagram illustrates a typical workflow for handling an air-sensitive liquid like 1,9-Dibromononane-d18. While not explicitly classified as air-sensitive, adopting these techniques minimizes exposure and maintains the compound's purity.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_glassware Assemble Dry Glassware prep_hood->prep_glassware prep_reagents Prepare Other Reagents prep_glassware->prep_reagents handling_transfer Transfer 1,9-Dibromononane-d18 (under inert atmosphere if necessary) prep_reagents->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_quench Quench Reaction handling_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe

Figure 1: Experimental workflow for handling 1,9-Dibromononane-d18.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Put on your lab coat, chemical splash goggles, face shield, and double gloves as described in Section 2.

    • Fume Hood: Ensure the chemical fume hood is functioning correctly.

    • Glassware: Use clean, dry glassware. For moisture-sensitive reactions, oven-dry the glassware and cool it under a stream of inert gas (e.g., nitrogen or argon).

  • Handling and Transfer:

    • Inert Atmosphere Transfer: For precise and safe transfer of small quantities, and to maintain the purity of the compound, use of a syringe or cannula under an inert atmosphere is recommended.[10][11][12][13]

      • Use a dry syringe with a long needle.

      • Puncture the septum of the vial and withdraw the desired amount.

      • To prevent back-pressure and contamination, you can use a balloon filled with an inert gas connected to a needle inserted into the septum.

    • Reaction Setup: Add the 1,9-Dibromononane-d18 to the reaction vessel within the fume hood.

  • Post-Reaction:

    • Quenching: Carefully quench the reaction according to your established protocol.

    • Waste Segregation: As you work, segregate all waste streams as detailed in Section 4.

Disposal Plan: Responsible Management of Deuterated and Halogenated Waste

Proper disposal is a critical component of the chemical lifecycle. Both the deuterated nature and the halogenated structure of 1,9-Dibromononane-d18 require specific disposal considerations.

Waste Segregation

The cardinal rule of chemical waste disposal is segregation. Do not mix different waste streams.

  • Deuterated Waste: All waste containing 1,9-Dibromononane-d18 must be treated as hazardous chemical waste. It should be collected in a dedicated, clearly labeled waste container.

  • Halogenated vs. Non-Halogenated Waste: Keep halogenated waste, such as that containing 1,9-Dibromononane-d18, separate from non-halogenated organic waste.[14][15] The disposal of halogenated waste is often more complex and costly.

  • Solid vs. Liquid Waste: Segregate contaminated solid waste (e.g., gloves, paper towels) from liquid waste.

Waste Container Management
  • Labeling: All waste containers must be clearly and accurately labeled with their contents. Use a "Hazardous Waste" label and list all components, including "1,9-Dibromononane-d18" and any solvents.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Secondary Containment: Store waste containers in a designated satellite accumulation area with secondary containment to prevent the spread of any potential leaks.[14]

Disposal Procedure
  • Collection: Collect all liquid waste containing 1,9-Dibromononane-d18 in a designated, labeled, and sealed container.

  • Contaminated Materials: Place all contaminated solid materials (gloves, pipette tips, etc.) in a separate, clearly labeled, sealed bag or container.

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of deuterated and halogenated chemical waste. Follow their procedures for waste pickup and disposal.

The following flowchart outlines the decision-making process for the disposal of waste generated from experiments involving 1,9-Dibromononane-d18.

disposal_plan start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in dedicated, labeled halogenated deuterated liquid waste container. is_liquid->liquid_waste Yes solid_waste Collect in dedicated, labeled solid waste container. is_liquid->solid_waste No (Solid) store_waste Store in designated satellite accumulation area with secondary containment. liquid_waste->store_waste solid_waste->store_waste contact_ehs Contact EHS for pickup and disposal. store_waste->contact_ehs

Figure 2: Disposal decision flowchart for 1,9-Dibromononane-d18 waste.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Conclusion

The safe and effective use of 1,9-Dibromononane-d18 in a research setting is predicated on a foundation of knowledge, preparation, and adherence to best practices. By understanding the potential hazards, implementing a robust PPE strategy, following a meticulous operational plan, and adhering to responsible disposal procedures, researchers can confidently and safely leverage the unique properties of this and other deuterated compounds to advance the frontiers of science. Always remember that safety is not a static checklist but a dynamic process of continuous risk assessment and mitigation.

References

  • Fisher Scientific. (2024, March 29).
  • Carl ROTH. (n.d.).
  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20677, 1,9-Dibromononane. PubChem.
  • Simson Pharma Limited. (2025, May 29).
  • Plasma Science and Fusion Center. (n.d.).
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Nanoscale Research Facility. (n.d.).
  • How to Choose PPE for Chemical Work. (n.d.).
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • SciELO México. (n.d.). The deuteration of organic compounds as a tool to teach chemistry.
  • ResearchGate. (2025, August 5).
  • C/D/N Isotopes. (n.d.). 1,9-Dibromononane-d18.
  • Hazardous Waste Consultants. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • MIT Environmental Health & Safety. (n.d.). Chemicals.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • ACS Omega. (2018, September 5). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight.
  • PubMed. (n.d.). Deuterium isotope effects in mutagenesis by nitroso compounds.
  • Vanderbilt University Environmental Health and Safety. (n.d.).
  • Fisher Scientific. (n.d.).
  • ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
  • MSC Industrial Supply. (2025, April 23). Understanding Solvents and PPE for Chemical Safety.
  • ResearchGate. (n.d.).
  • US Environmental Protection Agency. (n.d.).
  • Oxford Academic. (2023, October 31). 7 General techniques for handling air-sensitive compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.